molecular formula C5H15O5Ta B1590645 Tantalum(V) methoxide CAS No. 865-35-0

Tantalum(V) methoxide

Numéro de catalogue: B1590645
Numéro CAS: 865-35-0
Poids moléculaire: 336.12 g/mol
Clé InChI: QASMZJKUEABJNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tantalum(V) methoxide is a useful research compound. Its molecular formula is C5H15O5Ta and its molecular weight is 336.12 g/mol. The purity is usually 95%.
The exact mass of the compound Pentamethoxytantalum(V) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methanolate;tantalum(5+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CH3O.Ta/c5*1-2;/h5*1H3;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASMZJKUEABJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].C[O-].C[O-].C[O-].C[O-].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15O5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509856
Record name Tantalum(5+) pentamethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865-35-0
Record name Tantalum(5+) pentamethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tantalum(V) methoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tantalum(V) methoxide synthesis from tantalum chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Tantalum(V) Methoxide from Tantalum(V) Chloride

Introduction

This compound, with the chemical formula Ta(OCH₃)₅, is a crucial precursor in the field of materials science and catalysis.[1] Its utility in the synthesis of tantalum-based materials, such as tantalum oxide (Ta₂O₅) thin films for electronics and anti-reflective coatings, is well-established. This document provides a comprehensive technical overview of the primary synthetic routes for preparing this compound from tantalum(V) chloride (TaCl₅), tailored for researchers and professionals in chemistry and drug development. The synthesis demands rigorous anhydrous and anaerobic conditions due to the high sensitivity of both the reactant and the product to moisture.[2]

Synthetic Routes

The conversion of tantalum(V) chloride to this compound is predominantly achieved through two effective methods: salt metathesis and ammonolysis.

Salt Metathesis Reaction

This classic approach involves the reaction of tantalum(V) chloride with an alkali metal methoxide, typically sodium methoxide (NaOCH₃) or lithium methoxide (LiOCH₃), in an anhydrous organic solvent. The general reaction is as follows:

TaCl₅ + 5 NaOCH₃ → Ta(OCH₃)₅ + 5 NaCl

The insoluble sodium chloride byproduct is readily removed by filtration, facilitating the isolation of the desired product.

Ammonolysis in Methanol

An alternative route involves the direct reaction of tantalum(V) chloride with anhydrous methanol. In this process, ammonia (NH₃) is used as a base to neutralize the hydrogen chloride (HCl) generated during the reaction. The overall reaction is:

TaCl₅ + 5 CH₃OH + 5 NH₃ → Ta(OCH₃)₅ + 5 NH₄Cl

Similar to the salt metathesis route, the ammonium chloride byproduct is insoluble in common organic solvents and can be removed by filtration. This method is often favored for its high yield and the straightforward separation of the byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of tantalum(V) alkoxides. Note that specific data for the methoxide is supplemented with data for the closely related ethoxide, which follows a nearly identical reaction pathway.

ParameterSalt Metathesis Route (with Sodium Ethoxide)Ammonolysis Route (with Ethanol)
Reactant 1 Tantalum(V) chloride (TaCl₅)Tantalum(V) chloride (TaCl₅)
Reactant 2 Sodium Ethoxide (NaOC₂H₅)Anhydrous Ethanol (C₂H₅OH)
Reactant 3 -Ammonia (NH₃)
Molar Ratio (TaCl₅:Alkoxide/Alcohol:NH₃) 1 : 51 : 5 : 5
Solvent Anhydrous Ethanol/BenzeneAnhydrous Ethanol/Benzene
Temperature Room TemperatureRoom Temperature
Reaction Time Not specifiedNot specified
Byproduct Sodium Chloride (NaCl)Ammonium Chloride (NH₄Cl)
Yield High (not specified quantitatively)High (not specified quantitatively)
Reference [3][3]

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Protocol 1: Salt Metathesis using Sodium Methoxide

This protocol is adapted from the general procedure for the synthesis of tantalum(V) ethoxide.[3]

Materials:

  • Tantalum(V) chloride (TaCl₅)

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol (CH₃OH)

  • Anhydrous benzene or diethyl ether

  • Schlenk flask and line

  • Cannula for liquid transfer

  • Magnetic stirrer

  • Filter funnel (fritted glass)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, prepare a suspension of freshly sublimed tantalum(V) chloride in anhydrous benzene.

  • In a separate Schlenk flask, dissolve sodium methoxide in anhydrous methanol. A stoichiometric amount of 5 equivalents of sodium methoxide per equivalent of tantalum(V) chloride should be used.

  • Slowly add the sodium methoxide solution to the tantalum(V) chloride suspension at room temperature with vigorous stirring.

  • The reaction mixture will become cloudy as sodium chloride precipitates. Continue stirring at room temperature for 12-24 hours to ensure the reaction goes to completion.

  • After the reaction is complete, separate the precipitated sodium chloride by filtration through a fritted glass funnel under an inert atmosphere.

  • Wash the precipitate with anhydrous benzene or diethyl ether to recover any entrained product.

  • Combine the filtrate and the washings.

  • Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like pentane.

Protocol 2: Ammonolysis in Methanol

This protocol is also adapted from the general procedure for the synthesis of tantalum(V) ethoxide.[3]

Materials:

  • Tantalum(V) chloride (TaCl₅)

  • Anhydrous methanol (CH₃OH)

  • Ammonia (gas)

  • Anhydrous benzene or diethyl ether

  • Schlenk flask and line

  • Gas inlet tube

  • Magnetic stirrer

  • Filter funnel (fritted glass)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, prepare a solution of tantalum(V) chloride in anhydrous benzene.

  • To this solution, add a stoichiometric amount of anhydrous methanol (5 equivalents).

  • Slowly bubble dry ammonia gas through the solution with vigorous stirring. The ammonia will react with the HCl formed, leading to the precipitation of ammonium chloride.

  • Continue the addition of ammonia until the precipitation of ammonium chloride is complete.

  • Stir the reaction mixture for an additional 2-4 hours at room temperature.

  • Filter the mixture through a fritted glass funnel under an inert atmosphere to remove the ammonium chloride precipitate.

  • Wash the precipitate with anhydrous benzene or diethyl ether.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from tantalum(V) chloride.

SynthesisWorkflow TaCl5 Tantalum(V) Chloride (TaCl₅) Reaction Reaction under Inert Atmosphere TaCl5->Reaction Solvent Anhydrous Solvent (e.g., Benzene) Solvent->Reaction Reagent Methoxide Source (NaOCH₃ or CH₃OH/NH₃) Reagent->Reaction Filtration Filtration to Remove Insoluble Byproduct (NaCl or NH₄Cl) Reaction->Filtration SolventRemoval Solvent Removal (Vacuum) Filtration->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification Product This compound (Ta(OCH₃)₅) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic Ta-O and C-H stretching frequencies. An ATR-IR spectrum is available in the PubChem database.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the methoxy groups and the absence of impurities.

  • Elemental Analysis: To determine the elemental composition (C, H, Ta) of the product.

  • Melting Point: The melting point of the purified product can be compared with literature values.

Safety Considerations

  • Tantalum(V) chloride is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • This compound is a flammable solid and is also sensitive to moisture.[4] It can cause skin and eye irritation and may cause respiratory irritation.[4]

  • All solvents used are flammable and should be handled with care.

  • The entire synthesis must be carried out under an inert atmosphere to prevent the hydrolysis of the starting material and the product.

References

The Molecular Architecture of Tantalum(V) Methoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Tantalum(V) methoxide, Ta(OCH₃)₅. It details the dimeric nature of this metal alkoxide, summarizes key structural and physical data, outlines experimental protocols for its synthesis and characterization, and visualizes the core chemical pathways involving this compound. This document is intended to be a valuable resource for professionals in materials science, catalysis, and pharmaceutical development where tantalum-based compounds are of interest.

Molecular Structure and Coordination

This compound, in the solid state and in non-complexing solvents, exists as a dimer with the molecular formula Ta₂(OCH₃)₁₀.[1] This structure is analogous to other tantalum(V) alkoxides, such as the well-characterized tantalum(V) ethoxide.[1]

The dimeric framework consists of two tantalum atoms, each at the center of a distorted octahedron. These two octahedra share a common edge, which is defined by two bridging methoxide ligands.[1] Each tantalum center is, therefore, coordinated to six oxygen atoms. Four of these are terminal methoxide groups, and two are the bridging methoxide groups (μ-OCH₃).[1] This arrangement results in a six-coordinate environment for each tantalum atom. The more descriptive molecular formula for this dimeric structure can be written as [(CH₃O)₄Ta(μ-OCH₃)]₂.

Quantitative Structural and Physical Data

Table 1: Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₅H₁₅O₅Ta[2]
Molecular Weight336.12 g/mol [2]
CAS Number865-35-0[2]
AppearanceWhite solid[3]

Table 2: Representative Bond Lengths from a Related Tantalum Alkoxide

Data from a mixed methoxide/isopropoxide complex, Ta₂(OMe)₂(OiPr)₈, are provided as an estimate for Ta-O bond lengths.

BondBond Length (Å)Reference
Ta-O (alkoxy)1.815(8) – 1.895(6)[4]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is the reaction of Tantalum(V) chloride (TaCl₅) with anhydrous methanol.[3] Anhydrous ammonia is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion and preventing the formation of mixed chloride-methoxide species.[1][3] The insoluble ammonium chloride byproduct can be easily removed by filtration.

Reaction Scheme: Ta₂Cl₁₀ + 10 CH₃OH + 10 NH₃ → Ta₂(OCH₃)₁₀ + 10 NH₄Cl

Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of Tantalum(V) chloride in a dry, non-coordinating solvent is prepared.

  • Addition of Methanol: A stoichiometric excess of anhydrous methanol is slowly added to the TaCl₅ solution.

  • Neutralization: Anhydrous ammonia gas is bubbled through the reaction mixture, or a solution of ammonia in an appropriate solvent is added, to precipitate ammonium chloride.

  • Isolation: The reaction mixture is filtered to remove the solid ammonium chloride.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to obtain a high-purity product.[3]

G Synthesis of this compound TaCl5 Tantalum(V) Chloride (TaCl₅) Reaction Reaction in Anhydrous Solvent TaCl5->Reaction MeOH Anhydrous Methanol (CH₃OH) MeOH->Reaction NH3 Ammonia (NH₃) as HCl scavenger NH3->Reaction Filtration Filtration Reaction->Filtration Crude_Product Crude Ta(OCH₃)₅ in solution Filtration->Crude_Product NH4Cl Ammonium Chloride (NH₄Cl) Precipitate Filtration->NH4Cl remove Distillation Vacuum Distillation Crude_Product->Distillation Final_Product Pure this compound [Ta(OCH₃)₅]₂ Distillation->Final_Product

Caption: Synthesis workflow for this compound.

Structural Characterization by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of crystalline solids.

General Protocol:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction must be grown. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a solution in an appropriate solvent under anhydrous conditions.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. Computational methods are used to solve the phase problem and generate an initial electron density map of the crystal's unit cell. This map is then used to build an atomic model of the molecule. The model is subsequently refined to achieve the best possible fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Hydrolysis and Condensation for Tantalum Oxide (Ta₂O₅) Synthesis

This compound is a common precursor for the synthesis of tantalum(V) oxide (Ta₂O₅) thin films and nanoparticles via a sol-gel process.[5] This process involves two key steps: hydrolysis and condensation.

  • Hydrolysis: this compound reacts with water, leading to the replacement of methoxide groups (-OCH₃) with hydroxyl groups (-OH).

  • Condensation: The hydroxylated tantalum intermediates react with each other (or with remaining methoxide groups) to eliminate water or methanol, forming stable Ta-O-Ta oxo bridges. This process leads to the formation of a three-dimensional tantalum oxide network.

G Sol-Gel Process for Ta₂O₅ Synthesis cluster_0 Hydrolysis cluster_1 Condensation TaOMe Ta(OCH₃)₅ Hydrolyzed_Ta Hydroxylated Intermediate Ta(OCH₃)₅₋ₓ(OH)ₓ TaOMe->Hydrolyzed_Ta + x H₂O H2O Water (H₂O) H2O->Hydrolyzed_Ta MeOH1 Methanol (CH₃OH) Hydrolyzed_Ta->MeOH1 - x CH₃OH Condensation_Step Formation of Ta-O-Ta Bridges Hydrolyzed_Ta->Condensation_Step Ta2O5 Tantalum(V) Oxide Network (Ta₂O₅) Condensation_Step->Ta2O5 Byproduct Water / Methanol Condensation_Step->Byproduct elimination

Caption: Hydrolysis and condensation pathway of this compound.

References

Tantalum(V) Methoxide (CAS No. 865-35-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of Tantalum(V) Methoxide, a key precursor in materials science and catalysis.

This compound, with the chemical formula Ta(OCH₃)₅, is an organometallic compound that serves as a critical precursor in the synthesis of advanced tantalum-based materials.[1] Its high reactivity and solubility in organic solvents make it an ideal candidate for various deposition techniques, including sol-gel synthesis and chemical vapor deposition (CVD), as well as in catalytic applications. This technical guide provides a detailed overview of this compound, including its physicochemical properties, synthesis protocols, key applications with experimental methodologies, and safety considerations.

Core Physicochemical Data

This compound is a white, moisture-sensitive solid at room temperature.[1][2] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 865-35-0[3][4][5][6]
Molecular Formula C₅H₁₅O₅Ta[1][3][5][6]
Molecular Weight 336.12 g/mol [1][4][5]
Appearance White solid[1][2]
Melting Point 49-51 °C[7]
Boiling Point 188-190 °C at 10 mmHg[7]
Linear Formula Ta(OCH₃)₅[4][8]
InChI Key QASMZJKUEABJNR-UHFFFAOYSA-N[5]
SMILES CO--INVALID-LINK--(OC)(OC)OC

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the fabrication of tantalum pentoxide (Ta₂O₅) thin films are outlined below. These protocols are intended to provide a foundation for researchers to adapt and optimize for their specific experimental setups.

Synthesis of this compound via Salt Metathesis

This protocol describes a general method for the synthesis of this compound from tantalum(V) chloride and an alkali metal methoxide.[1]

Materials:

  • Tantalum(V) chloride (TaCl₅)

  • Sodium methoxide (NaOCH₃) or Lithium methoxide (LiOCH₃)[9]

  • Anhydrous methanol (CH₃OH)

  • Anhydrous diethyl ether or other suitable non-protic solvent

  • Schlenk line apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, a solution of sodium methoxide in anhydrous methanol is prepared in a Schlenk flask.

  • In a separate Schlenk flask, Tantalum(V) chloride is dissolved in anhydrous diethyl ether.

  • The Tantalum(V) chloride solution is slowly added to the sodium methoxide solution at room temperature with vigorous stirring.

  • The reaction mixture is stirred for several hours to ensure complete reaction. The formation of a salt precipitate (NaCl or LiCl) will be observed.

  • The precipitate is removed by filtration or centrifugation under an inert atmosphere.

  • The solvent is removed from the filtrate under vacuum to yield crude this compound.

  • The crude product can be purified by vacuum distillation.[1]

Fabrication of Tantalum Pentoxide (Ta₂O₅) Thin Films via Sol-Gel Synthesis

This compound is a common precursor for the deposition of Ta₂O₅ thin films using the sol-gel method. This process involves the hydrolysis and condensation of the alkoxide precursor to form a sol, which is then deposited onto a substrate and converted to an oxide film upon heat treatment.[3]

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous ethanol or 2-methoxyethanol as a solvent[4]

  • Deionized water for hydrolysis

  • An acid catalyst (e.g., nitric acid or hydrochloric acid)

  • Substrates (e.g., silicon wafers, glass slides)

Procedure:

  • A solution of this compound is prepared in the chosen anhydrous solvent under an inert atmosphere.

  • A separate solution of deionized water and the acid catalyst in the same solvent is prepared.

  • The water/catalyst solution is added dropwise to the this compound solution with vigorous stirring to initiate hydrolysis and condensation, leading to the formation of a stable sol.

  • The sol is aged for a specific period to control its viscosity.

  • The substrate is coated with the sol using techniques such as spin-coating or dip-coating.

  • The coated substrate is dried at a low temperature to remove the solvent.

  • The dried film is then subjected to a higher temperature annealing process (calcination) to form a dense, amorphous, or crystalline Ta₂O₅ film.

Key Applications and Signaling Pathways

The primary application of this compound is as a precursor for the synthesis of tantalum pentoxide (Ta₂O₅), a material with a high dielectric constant and excellent thermal and chemical stability.[1] Ta₂O₅ finds use in a variety of applications, including:

  • Microelectronics: As a dielectric material in capacitors and gate oxides in transistors.[3]

  • Optical Coatings: In the fabrication of anti-reflective and protective coatings.[1]

  • Catalysis: As a catalyst or catalyst support for various organic transformations.[1][10] Silica-supported tantalum alkoxo complexes have been used in the deperoxidation of cyclohexyl hydroperoxide.[10][11]

  • Biomaterials: Ta₂O₅ nanoparticles have been investigated for biomedical applications due to their biocompatibility.[12]

The formation of Ta₂O₅ from this compound proceeds through a well-understood hydrolysis and condensation mechanism. This pathway is fundamental to sol-gel and other solution-based deposition techniques.

Hydrolysis_Condensation Ta_methoxide This compound Ta(OCH₃)₅ Hydrolysis Hydrolysis + H₂O Ta_methoxide->Hydrolysis Reacts with Hydroxide_intermediate Hydroxylated Intermediate Ta(OCH₃)₅₋ₓ(OH)ₓ Hydrolysis->Hydroxide_intermediate Forms Condensation Condensation - CH₃OH Hydroxide_intermediate->Condensation Undergoes Ta_O_Ta_bridge Ta-O-Ta Bridge Formation Condensation->Ta_O_Ta_bridge Leads to Ta2O5 Tantalum Pentoxide Ta₂O₅ Ta_O_Ta_bridge->Ta2O5 Results in Sol_Gel_Workflow cluster_prep Sol Preparation cluster_deposition Film Deposition cluster_post_processing Post-Processing Precursor This compound in Anhydrous Solvent Mixing Controlled Mixing (Hydrolysis & Condensation) Precursor->Mixing Hydrolysis_solution Water + Catalyst in Solvent Hydrolysis_solution->Mixing Aging Sol Aging Mixing->Aging Coating Spin Coating or Dip Coating Aging->Coating Drying Low Temperature Drying Coating->Drying Annealing High Temperature Annealing (Calcination) Drying->Annealing Characterization Film Characterization Annealing->Characterization

References

An In-depth Technical Guide to the Solubility of Tantalum(V) Methoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tantalum(V) methoxide (Ta(OCH₃)₅) in organic solvents. Due to the scarcity of publicly available quantitative data, this document focuses on qualitative solubility characteristics, the physicochemical properties of the compound, and a detailed experimental protocol for determining its solubility.

This compound is a metal alkoxide that serves as a crucial precursor in the synthesis of various tantalum-based materials, including thin films for electronics and catalysts.[1] Its utility in sol-gel processes and chemical vapor deposition (CVD) is highly dependent on its solubility in appropriate organic solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling and for designing solubility experiments.

PropertyValueReference
Chemical Formula C₅H₁₅O₅Ta[1][2]
Molecular Weight 336.12 g/mol [2]
Appearance White solid/powder[2]
Melting Point 49-51 °C[1]
Boiling Point 188-190 °C at 10 mmHg[1]
Moisture Sensitivity Highly sensitive to moisture; reacts with water.[1]
Hazard Classifications Flammable Solid, Skin Irritant, Eye Irritant, Respiratory Irritant[2][3]

Qualitative Solubility Profile

  • Polar Protic Solvents: this compound is expected to be soluble in its parent alcohol, methanol.[1] In other alcohols, it may exhibit some solubility, but there is a risk of alcoholysis, where the methoxide ligands are exchanged with the solvent's alkoxy groups.[1]

  • Polar Aprotic Solvents: Solubility in polar aprotic solvents such as ethers and tetrahydrofuran (THF) is possible, although likely limited.

  • Non-polar Solvents: this compound is expected to have low solubility in non-polar solvents like hexane and toluene.[4]

Given the lack of precise data, experimental determination of solubility in the solvent of interest is strongly recommended for any application.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of an air- and moisture-sensitive compound like this compound. This protocol should be performed using standard air-free techniques, such as a Schlenk line or in a glovebox.[5][6][7][8]

Materials and Equipment:

  • This compound

  • Anhydrous organic solvent of choice

  • Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or stirrer

  • Syringes and filters (PTFE, 0.2 µm pore size), pre-dried

  • Pre-weighed, oven-dried vials with septa

  • Vacuum oven or high-vacuum line

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at a temperature above 120°C overnight and cool under an inert atmosphere.[5][8]

    • Transfer all necessary equipment, including the this compound, anhydrous solvent, vials, and filters, into a glovebox.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount of excess solid should be sufficient to ensure a saturated solution is formed.

    • Record the total mass of the vial and the this compound.

    • Add a known volume or mass of the anhydrous solvent to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial in a thermostatically controlled shaker or on a stirrer plate at a constant temperature.

    • Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure that the solution is saturated. The required time for equilibration should be determined experimentally.

  • Sampling and Filtration:

    • After equilibration, allow the undissolved solid to settle at the bottom of the vial.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a pre-dried gas-tight syringe fitted with a pre-dried filter.[5]

    • Dispense the filtered solution into a second pre-weighed vial. Record the mass of this vial with the solution.

  • Solvent Evaporation and Mass Determination:

    • Remove the solvent from the second vial under high vacuum, leaving behind the dissolved this compound as a solid residue.

    • Gently heat the vial in a vacuum oven if necessary to ensure all solvent is removed.

    • Once the residue is completely dry, allow the vial to cool to room temperature in the glovebox and record its final mass.

  • Calculation of Solubility:

    • Mass of dissolved solute: Subtract the mass of the empty second vial from the final mass of the vial with the dry residue.

    • Mass of solvent: Subtract the mass of the dissolved solute from the total mass of the saturated solution transferred to the second vial.

    • Solubility: Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

Experimental Workflow Diagram

The logical steps for the experimental determination of this compound solubility are illustrated in the following diagram.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation (Inert Atmosphere) cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep1 Dry all glassware prep2 Transfer materials to glovebox prep1->prep2 exp1 Add excess Ta(OCH₃)₅ to a pre-weighed vial prep2->exp1 exp2 Add a known amount of anhydrous solvent exp1->exp2 exp3 Equilibrate at constant temperature (24-48h) exp2->exp3 exp4 Allow undissolved solid to settle exp3->exp4 exp5 Withdraw and filter a known volume of supernatant exp4->exp5 an1 Transfer filtered solution to a second pre-weighed vial exp5->an1 an2 Evaporate solvent under vacuum an1->an2 an3 Weigh the vial with the dry residue an2->an3 calc1 Determine mass of dissolved solute an3->calc1 calc2 Determine mass of solvent calc1->calc2 calc3 Calculate solubility (e.g., g/100g solvent) calc2->calc3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its expected behavior based on its chemical structure suggests solubility in polar protic solvents like methanol, with limited solubility in aprotic and non-polar solvents. For precise applications in materials science and drug development, it is imperative that researchers experimentally determine the solubility in their specific solvent systems. The detailed protocol provided in this guide offers a robust framework for obtaining reliable and accurate solubility data for this air-sensitive compound.

References

Thermal Decomposition of Tantalum(V) Methoxide: A Technical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tantalum(V) methoxide, Ta(OCH₃)₅, is a critical precursor in the synthesis of tantalum-based materials, including thin films of tantalum pentoxide (Ta₂O₅) utilized in electronics and optical coatings. The thermal stability and decomposition characteristics of this organometallic compound are paramount for controlling the properties of the resulting materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound. Due to the limited availability of a precise thermal decomposition temperature in public literature, this document synthesizes available data for analogous compounds, outlines detailed experimental protocols for its determination, and presents a theoretical framework for its decomposition pathway.

Introduction

Thermal Decomposition of Metal Alkoxides

The thermal decomposition of metal alkoxides, such as this compound, can proceed through various reaction pathways depending on factors like temperature, pressure, and the presence of reactive gases. In an inert atmosphere, the primary decomposition products are typically the metal oxide and ethers or a mixture of hydrocarbons and alcohols. The overall reaction for this compound to form tantalum pentoxide can be generalized as:

2Ta(OCH₃)₅ → Ta₂O₅ + 5CH₃OCH₃

However, the actual mechanism is likely more complex, involving intermediate species. The thermal stability of metal alkoxides is influenced by the metal's electronegativity and the steric bulk of the alkyl groups.

Quantitative Data on Thermal Stability

As of the latest literature review, a definitive thermal decomposition temperature for this compound has not been explicitly reported. However, related data and information from similar compounds provide a useful reference.

CompoundThermal Decomposition Onset (°C)Notes
This compound, Ta(OCH₃)₅ Not explicitly reportedA deposition temperature of 440°C has been used in CVD processes, suggesting stability at or below this temperature under process conditions.[1]
Tantalum(V) ethoxide, Ta(OC₂H₅)₅ > 325 - 350The thermal decomposition of Niobium(V) ethoxide, a similar metal alkoxide, begins above 325–350 °C.[2] Tantalum(V) ethoxide is noted for its high thermal stability.

Experimental Protocols

Determining the thermal decomposition temperature of this compound requires precise experimental techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Given the air-sensitive nature of the compound, special handling procedures are necessary.

Synthesis of this compound

A common method for synthesizing this compound is the reaction of Tantalum(V) chloride with an alkali metal methoxide in an anhydrous solvent.

Materials:

  • Tantalum(V) chloride (TaCl₅)

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol (CH₃OH)

  • Anhydrous diethyl ether

  • Schlenk line apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve Tantalum(V) chloride in anhydrous diethyl ether in a Schlenk flask.

  • In a separate Schlenk flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the Tantalum(V) chloride solution with constant stirring.

  • A white precipitate of sodium chloride will form.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Filter the mixture under inert atmosphere to remove the sodium chloride precipitate.

  • Remove the solvent from the filtrate under vacuum to yield crude this compound.

  • Purify the product by vacuum distillation.

Thermogravimetric Analysis (TGA) of Air-Sensitive Compounds

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3]

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Glovebox with an inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O)

  • Hermetically sealed TGA pans

  • Inert purge gas (e.g., high-purity nitrogen or argon)

Procedure:

  • Inside the glovebox, load a small amount of this compound (typically 5-10 mg) into a hermetically sealed TGA pan.

  • Seal the pan to prevent any reaction with the atmosphere during transfer.

  • Transfer the sealed pan to the TGA instrument.

  • Establish a high-purity inert gas flow through the TGA furnace.

  • Puncture the lid of the pan using the instrument's automatic lid-piercing mechanism (if available) immediately before starting the analysis.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature. The onset temperature of the major mass loss step corresponds to the initiation of thermal decomposition.

Visualizations

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_glovebox Inert Atmosphere Glovebox cluster_tga TGA Instrument sample_prep Sample Preparation: Weigh Ta(OCH3)5 pan_loading Load Sample into Hermetic TGA Pan sample_prep->pan_loading pan_sealing Seal TGA Pan pan_loading->pan_sealing transfer Transfer Sealed Pan to TGA Autosampler pan_sealing->transfer Transfer purge Establish Inert Gas Purge transfer->purge puncture Puncture Pan Lid purge->puncture heating Heating Program: - Ramp 10°C/min to 600°C puncture->heating data_acq Data Acquisition: Mass vs. Temperature heating->data_acq analysis Data Analysis: Determine Onset of Decomposition data_acq->analysis

Caption: Workflow for TGA analysis of air-sensitive this compound.

Thermal Decomposition Pathway

Decomposition_Pathway Ta_methoxide 2 Ta(OCH3)5 (this compound) Heat Heat (>350°C, Inert Atm.) Ta_methoxide->Heat Ta2O5 Ta2O5 (Tantalum Pentoxide) Heat->Ta2O5 Ether 5 CH3OCH3 (Dimethyl Ether) Heat->Ether

Caption: Simplified thermal decomposition of this compound.

Conclusion

While a precise thermal decomposition temperature for this compound remains to be definitively established in the literature, this guide provides a robust framework for its investigation. By leveraging data from analogous compounds and employing rigorous experimental protocols for air-sensitive materials, researchers can accurately determine its thermal stability. This knowledge is essential for the controlled synthesis of high-quality tantalum-based materials for a variety of advanced applications. The provided experimental workflows and theoretical pathways serve as a valuable resource for scientists and engineers working with this important organometallic precursor.

References

The Sol-Gel Pathway of Tantalum(V) Methoxide: A Technical Guide to Hydrolysis and Condensation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical mechanisms—hydrolysis and condensation—that govern the transformation of Tantalum(V) methoxide into tantalum(V) oxide (Ta₂O₅) materials. This process, a cornerstone of sol-gel chemistry, offers a versatile route to synthesize advanced materials with applications ranging from high-k dielectric layers in electronics to biocompatible coatings and drug delivery platforms. This document details the reaction pathways, influencing factors, experimental protocols, and characterization of the resulting materials.

Core Mechanisms: Hydrolysis and Condensation

The transformation of this compound, Ta(OCH₃)₅, into tantalum oxide is a two-step process involving hydrolysis and subsequent condensation. These reactions are fundamental to the sol-gel process, which allows for the formation of a stable colloidal suspension (sol) that evolves into a gel-like network.

Hydrolysis: The initial step is the hydrolysis of the tantalum methoxide precursor, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be represented as follows:

Ta(OCH₃)₅ + x H₂O → Ta(OCH₃)₅₋ₓ(OH)ₓ + x CH₃OH

The extent of hydrolysis, determined by the water-to-alkoxide molar ratio (h), is a critical parameter that dictates the subsequent condensation pathways and the final material properties.[1]

Condensation: The hydroxylated intermediates formed during hydrolysis are reactive and undergo condensation reactions to form Ta-O-Ta bridges, eliminating either water (oxolation) or methanol (alcoxolation).

  • Oxolation: Ta-OH + HO-Ta → Ta-O-Ta + H₂O

  • Alcoxolation: Ta-OCH₃ + HO-Ta → Ta-O-Ta + CH₃OH

These condensation reactions lead to the formation of progressively larger, branched inorganic polymers, eventually resulting in a three-dimensional network characteristic of a gel.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Ta(OCH3)5 This compound Ta(OCH₃)₅ H2O Water H₂O Hydrolyzed_Intermediate Hydrolyzed Intermediate [Ta(OCH₃)ₓ(OH)ᵧ] CH3OH_out1 Methanol CH₃OH Ta_O_Ta Ta-O-Ta Bridge Formation Ta2O5 Tantalum(V) Oxide Ta₂O₅ CH3OH_out2 Methanol CH₃OH H2O_out Water H₂O

Factors Influencing the Reaction Kinetics and Material Properties

The kinetics of hydrolysis and condensation, and consequently the properties of the resulting tantalum oxide, are highly sensitive to several experimental parameters. Careful control of these factors is essential for achieving desired material characteristics.[1]

ParameterEffect on Hydrolysis and CondensationImpact on Final Material Properties
Water-to-Alkoxide Molar Ratio (h) A low h value generally leads to incomplete hydrolysis and the formation of more linear, less branched polymers. As h increases, the rate of hydrolysis increases, leading to more highly branched structures and eventually the formation of colloidal particles.[1]Influences particle size, morphology, and the degree of polymerization. Higher h ratios can lead to faster gelation.
Catalyst (Acid or Base) Acid catalysts (e.g., HNO₃, HCl) promote hydrolysis. Basic catalysts (e.g., ammonia) can also be used and may lead to the formation of intermediate oxo-alkoxides.[2][3]Affects the rate of gelation and the structure of the gel network. For instance, ammonia has been used to obtain intermediate tantalum oxo-ethoxide species.[2]
Solvent The choice of solvent (e.g., ethanol, methanol) can influence the solubility of the precursor and the rates of hydrolysis and condensation.[1]Can affect the homogeneity of the resulting material and the final particle size.
Temperature Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.Affects the kinetics of gelation and the subsequent crystallization of the tantalum oxide during calcination.
Precursor Concentration Higher precursor concentrations can lead to faster gelation times.Can influence the density and porosity of the final material.

Experimental Protocols

The following are generalized experimental protocols for the sol-gel synthesis of tantalum oxide from a this compound precursor.

Sol-Gel Synthesis of Ta₂O₅ Films

This protocol is adapted from methodologies for similar tantalum alkoxides.[3]

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous methanol (CH₃OH)

  • Deionized water (H₂O)

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) (catalyst)

  • Substrates (e.g., Silicon wafers, glass slides)

Equipment:

  • Glove box or fume hood

  • Magnetic stirrer and hotplate

  • Spin coater

  • Furnace for calcination

Procedure:

  • Precursor Solution Preparation: Inside a glove box or under an inert atmosphere, prepare a solution of this compound in anhydrous methanol.

  • Hydrolysis: In a separate container, prepare a solution of deionized water and the acid catalyst in methanol.

  • Sol Formation: Slowly add the water-catalyst solution to the this compound solution while stirring vigorously. The molar ratio of water to the tantalum precursor is a critical parameter to control.

  • Aging: Allow the sol to age for a predetermined time to allow for initial hydrolysis and condensation to occur.

  • Spin Coating: Deposit the sol onto a substrate using a spin coater. The thickness of the film can be controlled by the viscosity of the sol and the spin coating parameters.

  • Drying and Calcination: Dry the coated substrate at a low temperature (e.g., 90 °C) to remove the solvent, followed by calcination at a higher temperature (e.g., 400-800 °C) to form crystalline Ta₂O₅.[4][5]

G Start Start Precursor_Prep Prepare Ta(OCH₃)₅ Solution in Anhydrous Methanol Start->Precursor_Prep Hydrolysis_Sol Prepare H₂O/Catalyst Solution in Methanol Start->Hydrolysis_Sol Mixing Mix Solutions to Form Sol Precursor_Prep->Mixing Hydrolysis_Sol->Mixing Aging Age the Sol Mixing->Aging Spin_Coating Spin Coat onto Substrate Aging->Spin_Coating Drying Dry at Low Temperature Spin_Coating->Drying Calcination Calcine at High Temperature Drying->Calcination End Ta₂O₅ Thin Film Calcination->End

Characterization of Tantalum Oxide Materials

The resulting tantalum oxide materials are typically characterized by a variety of techniques to determine their structural, morphological, and chemical properties.

Characterization TechniqueInformation ObtainedTypical Results for Sol-Gel Derived Ta₂O₅
X-ray Diffraction (XRD) Crystalline phase and crystallite size.Calcination at temperatures around 700-800 °C typically results in the orthorhombic phase of Ta₂O₅.[2][5][6] The average crystallite size can be in the nanometer range (e.g., 28 nm).[2]
Scanning Electron Microscopy (SEM) Surface morphology and particle aggregation.Can reveal the formation of aggregated nanoparticles, with the size and morphology influenced by synthesis parameters.[4]
Transmission Electron Microscopy (TEM) Particle size, shape, and crystallinity.Confirms the formation of nanoparticles and can provide detailed morphological information.
Energy Dispersive X-ray Spectroscopy (EDS) Elemental composition.Confirms the presence of Tantalum and Oxygen as the main elements.[6]
Brunauer–Emmett–Teller (BET) Analysis Surface area and porosity.Provides information about the porous nature of the synthesized material.

Logical Relationships in the Sol-Gel Process

The sol-gel process is a complex interplay of various parameters that influence each other and the final product. The following diagram illustrates these logical relationships.

G cluster_inputs Input Parameters cluster_process Sol-Gel Process cluster_outputs Material Properties Precursor Ta(OCH₃)₅ Concentration Hydrolysis_Rate Hydrolysis Rate Precursor->Hydrolysis_Rate H2O_Ratio Water/Alkoxide Ratio (h) H2O_Ratio->Hydrolysis_Rate Catalyst Catalyst (Acid/Base) Catalyst->Hydrolysis_Rate Condensation_Rate Condensation Rate Catalyst->Condensation_Rate Solvent Solvent Type Solvent->Hydrolysis_Rate Temperature Temperature Temperature->Hydrolysis_Rate Temperature->Condensation_Rate Hydrolysis_Rate->Condensation_Rate Gelation Gelation Time & Structure Condensation_Rate->Gelation Particle_Size Particle Size & Morphology Gelation->Particle_Size Porosity Porosity & Surface Area Gelation->Porosity Crystallinity Crystallinity & Phase Gelation->Crystallinity

This guide provides a foundational understanding of the hydrolysis and condensation mechanisms of this compound. For specific applications, further optimization of the experimental parameters is crucial to tailor the properties of the resulting tantalum oxide materials.

References

Characterization of Tantalum(V) Methoxide Using NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tantalum(V) methoxide, Ta(OCH₃)₅, is a highly reactive metal alkoxide that serves as a precursor in the synthesis of tantalum-containing materials, including thin films and catalysts. Its utility in these applications is intrinsically linked to its structure and purity, making detailed characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of this compound in solution. This guide provides a comprehensive overview of the NMR characterization of this compound, including expected spectral features, detailed experimental protocols, and the interpretation of dynamic behavior.

Solution State Structure of this compound

Metal alkoxides, including this compound, are known to exist in solution as an equilibrium mixture of monomers and oligomers. For this compound, a dimeric structure, [Ta₂(OCH₃)₁₀], is commonly observed in non-coordinating solvents. This dimerization occurs through the formation of bridging methoxide ligands, where the oxygen atom of a methoxide group coordinates to two tantalum centers.

The equilibrium between the monomeric and dimeric forms is dynamic and can be influenced by factors such as solvent, concentration, and temperature. This dynamic behavior is a key aspect of its characterization by NMR.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the dynamic equilibrium in solution, the NMR spectra of this compound can exhibit temperature-dependent features. At high temperatures, rapid exchange between the monomer and dimer, as well as between terminal and bridging methoxide groups in the dimer, would lead to a single, time-averaged signal in both ¹H and ¹³C NMR spectra. As the temperature is lowered, this exchange can be slowed, potentially allowing for the resolution of distinct signals for the different methoxide environments.

Table 1: Predicted ¹H NMR Data for this compound

SpeciesMethoxide TypePredicted Chemical Shift (δ) ppmMultiplicity
Monomer: Ta(OCH₃)₅Terminal4.0 - 4.5Singlet
Dimer: [Ta₂(OCH₃)₁₀]Terminal4.2 - 4.7Singlet
Dimer: [Ta₂(OCH₃)₁₀]Bridging4.8 - 5.5Singlet

Table 2: Predicted ¹³C NMR Data for this compound

SpeciesMethoxide TypePredicted Chemical Shift (δ) ppm
Monomer: Ta(OCH₃)₅Terminal60 - 65
Dimer: [Ta₂(OCH₃)₁₀]Terminal62 - 67
Dimer: [Ta₂(OCH₃)₁₀]Bridging68 - 75

Note: The chemical shift values are estimates based on related metal alkoxides and are subject to solvent effects.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of tantalum(V) chloride (TaCl₅) with an excess of sodium methoxide (NaOCH₃) in a dry, aprotic solvent such as methanol or a hydrocarbon.

Materials:

  • Tantalum(V) chloride (TaCl₅)

  • Sodium metal (Na)

  • Anhydrous methanol (MeOH)

  • Anhydrous hexane or toluene

  • Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol in a Schlenk flask. The reaction is exothermic and should be cooled in an ice bath.

  • In a separate Schlenk flask, dissolve TaCl₅ in anhydrous hexane or toluene.

  • Slowly add the sodium methoxide solution to the TaCl₅ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The precipitated sodium chloride (NaCl) is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

  • The product can be purified by recrystallization from a minimal amount of dry hexane at low temperature.

NMR Sample Preparation and Data Acquisition

Due to the moisture sensitivity of this compound, all sample preparation must be conducted in a glovebox or using Schlenk techniques.

Sample Preparation:

  • Dry NMR tubes and caps in an oven at >100 °C for several hours and cool under vacuum.

  • In a glovebox, dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆, toluene-d₈).

  • Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra precaution.

NMR Data Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse acquisition.

    • Spectral width: 0-10 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 16 or more for good signal-to-noise.

  • ¹³C{¹H} NMR:

    • Pulse sequence: Proton-decoupled single-pulse acquisition.

    • Spectral width: 0-100 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C is less sensitive.

  • Variable Temperature (VT) NMR:

    • Temperature range: -80 °C to 80 °C.

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.

Advanced NMR Techniques for Characterization

Variable Temperature (VT) NMR

VT-NMR is crucial for studying the dynamic equilibrium of this compound. By acquiring spectra at different temperatures, one can observe the broadening and coalescence of signals, which provides information about the rates of exchange processes. At low temperatures, the exchange between monomer and dimer, and between terminal and bridging methoxides, is slow on the NMR timescale, leading to separate signals for each species. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually merge into a single, averaged signal.

⁹³Ta NMR Spectroscopy: A Note on Feasibility

While in theory ⁹³Ta NMR could provide direct information about the tantalum center, in practice, it is extremely challenging. The ¹⁸¹Ta isotope (the only naturally occurring isotope) has a very large nuclear quadrupole moment, which leads to extremely broad NMR signals, often too broad to be detected by standard solution-state NMR techniques. Therefore, ¹H and ¹³C NMR remain the primary methods for characterizing this compound.

Visualization of Concepts and Workflows

logical_workflow Logical Workflow for NMR Characterization of Ta(V) Methoxide cluster_synthesis Synthesis & Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_conclusion Structural Elucidation synthesis Synthesis of Ta(OCH₃)₅ purification Purification synthesis->purification nmr_prep NMR Sample Preparation (Inert Atmosphere) purification->nmr_prep h1_nmr ¹H NMR nmr_prep->h1_nmr c13_nmr ¹³C NMR nmr_prep->c13_nmr vt_nmr Variable Temperature NMR nmr_prep->vt_nmr chem_shift Chemical Shift Analysis h1_nmr->chem_shift integration Integration & Stoichiometry h1_nmr->integration c13_nmr->chem_shift c13_nmr->integration dynamic_analysis Dynamic Analysis (Exchange Processes) vt_nmr->dynamic_analysis structure Determination of Solution Structure (Monomer-Dimer Equilibrium) chem_shift->structure integration->structure dynamic_analysis->structure

Caption: Workflow for this compound Characterization.

signaling_pathway Monomer-Dimer Equilibrium of Ta(V) Methoxide in Solution monomer Ta(OCH₃)₅ (Monomer) dimer [Ta₂(OCH₃)₁₀] (Dimer) monomer->dimer Dimerization

Caption: Monomer-Dimer Equilibrium of Ta(V) Methoxide.

This guide provides a framework for the comprehensive characterization of this compound using NMR spectroscopy. By employing the detailed protocols and understanding the underlying principles of its dynamic solution behavior, researchers can effectively elucidate its structure and purity, ensuring its suitability for advanced material applications.

An In-depth Technical Guide to the Safe Handling of Tantalum(V) Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Tantalum(V) methoxide (Ta(OCH₃)₅). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is a flammable solid that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.

GHS Hazard Statements:

  • H228: Flammable solid[2][3]

  • H315: Causes skin irritation[2][3][4]

  • H319: Causes serious eye irritation[2][3][4]

  • H335: May cause respiratory irritation[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 865-35-0[1][2][4][5][6][7][8]
Molecular Formula C₅H₁₅O₅Ta[3][6]
Molecular Weight 336.12 g/mol [2][6][8]
Appearance White crystalline solid[1]
Reactivity Reacts with water[5]
Safe Handling and Storage Protocols

3.1. Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a fume hood.[1][4] Emergency eyewash stations and safety showers must be readily accessible.[4][9]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical goggles or a face shield.[9]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Neoprene or nitrile rubber gloves.[9]Prevents skin contact and subsequent irritation.
Skin and Body Protection A lab coat or other suitable protective clothing.[4][9]Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-certified organic vapor respirator may be required for operations with a high potential for aerosolization.Protects against respiratory irritation from inhaling dust or vapors.

3.2. General Handling Procedures

  • Avoid all contact with skin and eyes and refrain from breathing in dust or vapors.[9]

  • Ensure containers and receiving equipment are grounded and bonded during transfer to prevent static discharge.[1][9]

  • Employ non-sparking tools.[9]

  • Wash hands thoroughly after handling the material.[1][4][9]

3.3. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[1] This material is incompatible with moist air and oxidizing agents.[9]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][9]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical advice.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so.[1][4][9] Continue rinsing and seek immediate medical attention.[4][9]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek medical attention.[1]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Unsuitable Extinguishing Media: Do not use a direct water jet.

  • Specific Hazards: The material is a flammable solid.[1] Thermal decomposition can lead to the release of irritating gases and vapors.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

4.3. Accidental Release Measures

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Avoid generating dust.[1][4]

  • Use non-sparking tools to sweep or shovel the spilled material into a suitable container for disposal.[9]

  • Prevent the material from entering sewers or public waters.[9]

Disposal Considerations

This compound and its containers should be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[11] Do not dispose of the material into the environment.[1][4]

Reactivity and Stability
  • Reactivity: Reacts with water.[5]

  • Chemical Stability: The material is generally stable but is sensitive to moisture.[9][12]

  • Incompatible Materials: Avoid contact with moist air and oxidizing agents.[9]

  • Hazardous Decomposition Products: Upon decomposition, this compound may produce tantalum oxides and organic acid vapors.[9]

Experimental Workflow and Logic Diagrams

To further aid researchers, the following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Prep Review SDS and SOPs PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash Station) PPE->EngControls Transfer Transfer in Fume Hood Use Grounded Equipment EngControls->Transfer React Perform Experiment Transfer->React Decontaminate Decontaminate Work Area React->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste Store Store in Tightly Sealed Container Waste->Store RemovePPE Remove and Clean PPE Store->RemovePPE

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Emergency Response for this compound Spill Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Spill->Alert PPE Don Additional PPE if Necessary Evacuate->PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Spill with Non-Sparking Tools Contain->Collect Dispose Place in Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Emergency response procedure for a this compound spill.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Moisture Sensitivity and Storage of Tantalum(V) Methoxide

This compound, with the chemical formula Ta(OCH₃)₅, is a highly reactive metal alkoxide compound.[1] Its utility as a precursor in the synthesis of tantalum-based materials, such as tantalum(V) oxide (Ta₂O₅), makes it invaluable in fields ranging from materials science to drug development.[1] However, its efficacy is intrinsically linked to its purity, which is threatened by its extreme sensitivity to moisture. This guide provides a comprehensive overview of the challenges posed by the moisture sensitivity of this compound and outlines the necessary protocols for its proper storage and handling to ensure experimental success and safety.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in its safe handling. While stable under normal, dry conditions, its reactivity is dictated by its physical state and susceptibility to hydrolysis.[2][3]

PropertyValueReference
Molecular Formula C₅H₁₅O₅Ta[1][4]
Molecular Weight 336.12 g/mol [1]
Appearance White Crystalline Solid[2]
Melting Point 50 °C / 122 °F[2]
Boiling Point 189 °C / 372.2 °F[2]
Solubility in Water Reacts[5][6]

Moisture Sensitivity and Hydrolysis Pathway

The primary concern when working with this compound is its rapid and irreversible reaction with water, a process known as hydrolysis.[1][6] This reaction is the basis for its use in sol-gel and chemical vapor deposition (CVD) processes but can also lead to the decomposition of the precursor if not meticulously controlled.[1]

The hydrolysis process can be described in a two-step mechanism:

  • Hydrolysis: The methoxide groups (-OCH₃) are progressively replaced by hydroxyl groups (-OH) upon reaction with water (H₂O).

  • Condensation: The resulting hydroxylated intermediates undergo condensation, eliminating methanol (CH₃OH) to form stable Tantalum-Oxygen-Tantalum (Ta-O-Ta) bridges.[1]

This process ultimately leads to the formation of tantalum(V) oxide (Ta₂O₅), a stable inorganic polymer.[1][6] The overall, simplified reaction is:

2 Ta(OCH₃)₅ + 5 H₂O → Ta₂O₅ + 10 CH₃OH

Hydrolysis_Pathway Ta_Methoxide This compound Ta(OCH₃)₅ Intermediate Hydroxylated Intermediate Ta(OCH₃)₅₋ₓ(OH)ₓ Ta_Methoxide->Intermediate Hydrolysis Water Water (Moisture) Water->Intermediate Condensation Condensation Intermediate->Condensation Methanol_Out_1 Methanol (CH₃OH) Ta2O5 Tantalum(V) Oxide Ta₂O₅ Condensation->Ta2O5 Forms Ta-O-Ta bridges Methanol_Out_2 Methanol (CH₃OH) Condensation->Methanol_Out_2 Eliminates

Caption: Hydrolysis and condensation of this compound.

Quantitative Analysis of Hydrolysis

The hydrolysis of this compound in solution leads to the formation of polymeric species. Ebulliometric studies have quantified this process by measuring the number-average degree of polymerization (n) as a function of the degree of hydrolysis (h), where h is the molar ratio of water added per gram-atom of tantalum. The data reveals that as more water is introduced, the precursor molecules begin to link together, increasing the complexity of the species in solution.

Degree of Hydrolysis (h)Number-Average Degree of Polymerization (n)
0.001.76
0.201.89
0.402.00
0.602.13
0.802.31
1.002.50
1.202.78
1.403.12
1.503.45
Data sourced from ebulliometric hydrolysis experiments.[7]

Storage and Handling Protocols

Given its reactivity, strict adherence to air-sensitive handling techniques is mandatory.[8][9] The primary goal is to prevent any contact with atmospheric moisture and oxygen.[10][11]

4.1. Storage Conditions Proper storage is critical to maintaining the integrity of this compound.

  • Atmosphere: The compound must be stored under a dry, inert atmosphere, such as nitrogen or argon.[1]

  • Container: Use a tightly sealed container.[3][5] Commercially available bottles designed for air-sensitive reagents, such as those with a Sure/Seal™ system, are highly recommended as they allow for reagent transfer via syringe or cannula without exposing the bulk material to air.[11][12]

  • Location: Store in a cool, dry, and well-ventilated place away from heat sources and incompatible materials like water and oxidizing agents.[2][5][13]

4.2. Personal Protective Equipment (PPE) When handling this compound, appropriate PPE must be worn.[3]

  • Hand Protection: Neoprene or nitrile rubber gloves.[5]

  • Eye Protection: Chemical safety goggles or a face shield.[3][5]

  • Skin and Body Protection: A lab coat or suitable protective clothing.[5]

  • Respiratory Protection: For handling the powder outside of a controlled atmosphere, a NIOSH-certified respirator is necessary.[5]

4.3. Experimental Workflow for Handling All manipulations should be performed using either a glove box or Schlenk line techniques. Glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere before use.[11][12]

Handling_Workflow Start Start: Handle Air-Sensitive This compound Prep_Inert 1. Prepare Inert Atmosphere (Nitrogen or Argon) Start->Prep_Inert Choose_Method 2. Choose Handling Method Prep_Inert->Choose_Method Glove_Box Glove Box Choose_Method->Glove_Box Preferred Schlenk_Line Schlenk Line Choose_Method->Schlenk_Line Alternative Transfer_GB 3a. Transfer solid into dried, tared glassware inside the glove box. Glove_Box->Transfer_GB Seal_GB 4a. Seal glassware before removing from glove box. Transfer_GB->Seal_GB Dissolve 5. Add anhydrous solvent via syringe or cannula. Seal_GB->Dissolve Prep_Flask 3b. Assemble dried glassware on Schlenk line. Purge with inert gas (3x vacuum/backfill). Schlenk_Line->Prep_Flask Transfer_SL 4b. Under positive inert gas flow, quickly add solid to the flask and seal. Prep_Flask->Transfer_SL Transfer_SL->Dissolve End Proceed with Reaction Dissolve->End

Caption: Recommended workflow for handling solid this compound.

Experimental Protocol: Sol-Gel Synthesis of Ta₂O₅ Nanoparticles

This protocol provides a general method for synthesizing Ta₂O₅ nanoparticles, where the controlled hydrolysis of this compound is paramount.[1]

5.1. Materials and Equipment

  • This compound

  • Anhydrous ethanol or other dry alcohol

  • Deionized water

  • Schlenk flask or glove box

  • Magnetic stirrer

  • Syringes and needles

  • Drying oven and furnace for calcination

5.2. Methodology

  • Precursor Solution Preparation: Under a strict inert atmosphere (glove box or Schlenk line), prepare a solution of this compound in a dry alcohol (e.g., absolute ethanol).[1] The concentration will depend on the desired final particle characteristics.

  • Hydrolysis: While stirring the alkoxide solution, slowly add a specific molar ratio of deionized water.[1] This step is critical, as the water-to-alkoxide ratio significantly influences the resulting particle size and morphology.[1] The water is typically mixed with the same alcohol solvent to ensure controlled addition.

  • Condensation and Gelation: The addition of water initiates the hydrolysis and subsequent condensation reactions, leading to the formation of a gel as the Ta-O-Ta network grows.[1]

  • Aging: Allow the gel to age for a set period (e.g., 24-48 hours) to ensure the completion of condensation reactions and to strengthen the gel network.[1]

  • Drying: Dry the gel to remove the solvent and methanol byproduct. This can be done in an oven at a moderate temperature (e.g., 60-100°C) or via supercritical drying to produce aerogels.[1]

  • Calcination: Heat-treat the dried gel at elevated temperatures (e.g., 500-800°C) in a furnace.[1] This step removes residual organic compounds and promotes the crystallization of the amorphous tantalum oxide into the desired crystalline phase (Ta₂O₅).[1]

References

Methodological & Application

Sol-Gel Synthesis of Tantalum Pentoxide (Ta₂O₅) Films Using Tantalum(V) Methoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tantalum pentoxide (Ta₂O₅) thin films via the sol-gel method using Tantalum(V) methoxide as a precursor. Tantalum pentoxide films are of significant interest due to their high refractive index, high dielectric constant, excellent chemical stability, and biocompatibility, making them suitable for a wide range of applications including optical coatings, dielectric layers in microelectronics, and biocompatible coatings for medical implants.

Overview of the Sol-Gel Process

The sol-gel process is a versatile and cost-effective wet-chemical technique for fabricating high-quality oxide films. The process involves the hydrolysis and condensation of metal alkoxide precursors in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol is then deposited onto a substrate, typically by spin coating or dip coating, to form a "gel" film. Subsequent heat treatment (annealing) removes organic residues and promotes the formation of a dense, crystalline, or amorphous oxide film.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous methanol (CH₃OH)

  • Deionized water (H₂O)

  • Nitric acid (HNO₃) or Acetic acid (CH₃COOH) (as catalyst)

  • Substrates (e.g., silicon wafers, quartz slides, titanium substrates)

  • Cleaning solvents (e.g., acetone, isopropanol)

Equipment:

  • Glove box with an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and hotplate

  • Syringes and filters

  • Spin coater

  • Tube furnace or rapid thermal annealing (RTA) system

Protocol 1: Basic Ta₂O₅ Film Synthesis

This protocol outlines a standard procedure for the preparation of Ta₂O₅ films.

1. Precursor Solution Preparation (in an inert atmosphere): a. In a clean, dry flask, dissolve this compound in anhydrous methanol to achieve the desired concentration (e.g., 0.2 M).[1] b. In a separate container, prepare a solution of deionized water, methanol, and a catalytic amount of nitric acid or acetic acid. c. While stirring vigorously, slowly add the water-containing solution to the this compound solution. The molar ratio of Ta:H₂O is a critical parameter and should be carefully controlled. d. Allow the resulting sol to age for a specific period (e.g., 24 hours) at room temperature. This aging step allows for the completion of hydrolysis and condensation reactions, leading to a more stable sol.

2. Substrate Cleaning: a. Ultrasonically clean the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Optional: Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface for better film adhesion.

3. Film Deposition (Spin Coating): a. Place the cleaned substrate on the spin coater chuck. b. Dispense the aged sol onto the center of the substrate. c. Initiate the spin coating program. A typical two-step program involves a low-speed step (e.g., 500-1000 rpm for 10-20 seconds) to spread the sol, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.[2]

4. Drying and Annealing: a. Dry the coated substrate on a hotplate at a low temperature (e.g., 90-150°C) for 10-15 minutes to evaporate the solvent.[3][4] b. Transfer the substrate to a tube furnace or RTA system for annealing. The annealing temperature and duration will determine the crystallinity and properties of the final film. For amorphous films, temperatures between 300°C and 500°C are common.[5][6] For crystalline films, higher temperatures (≥700°C) are required.[3][4][6] Annealing is typically performed in air.

Protocol 2: Synthesis with Additives for Crack-Free, Thicker Films

For applications requiring thicker films, additives can be incorporated into the sol to relieve stress and prevent cracking.

1. Precursor Solution Preparation: a. Follow steps 1a-1c from Protocol 1. b. After the addition of the water-containing solution, add a polymer binder such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) to the sol.[2][7] The concentration of the additive should be optimized based on the desired film thickness. c. Stir the solution until the additive is completely dissolved. d. Proceed with the aging step as described in Protocol 1.

2. Film Deposition and Annealing: a. Follow the film deposition and drying steps from Protocol 1. b. For annealing, a slower heating and cooling rate may be necessary to accommodate the burnout of the organic additive and prevent the introduction of thermal stress.

Data Presentation

The following tables summarize typical experimental parameters and resulting film properties based on literature data.

Precursor Solution Parameters
Parameter Value/Range
Tantalum PrecursorThis compound, Tantalum(V) ethoxide, Tantalum(V) chloride
SolventMethanol, Ethanol, 2-Methoxyethanol
Concentration0.2 - 0.5 M
H₂O:Ta Molar Ratio1 - 16
CatalystNitric Acid, Acetic Acid
AdditivesPolyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)
Spin Coating and Annealing Parameters
Parameter Value/Range
Spin Speed500 - 6000 rpm[2][8]
Spin Duration20 - 60 s[2]
Drying Temperature90 - 150 °C[3][4]
Annealing Temperature (Amorphous)300 - 500 °C[5][6]
Annealing Temperature (Crystalline)700 - 900 °C[3][4][6]
Annealing AtmosphereAir, N₂O
Resulting Film Properties
Property Value/Range
Thickness100 nm - 2.4 µm[3][4][7]
Refractive Index (@ 633 nm)1.9 - 2.2[9]
Optical Bandgap4.32 - 4.46 eV[6]
CrystallinityAmorphous (< 600°C), Orthorhombic (≥ 700°C)[3][4][5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of Ta₂O₅ films.

Sol_Gel_Workflow A Precursor Solution Preparation B Sol Aging A->B Hydrolysis & Condensation D Spin Coating B->D C Substrate Cleaning C->D E Drying D->E Gel Formation F Annealing E->F Solvent Evaporation G Ta₂O₅ Thin Film F->G Densification & Crystallization

Figure 1: Workflow for sol-gel synthesis of Ta₂O₅ films.
Signaling Pathway of Sol-Gel Chemistry

The underlying chemistry of the sol-gel process involves two main reactions: hydrolysis and condensation.

Sol_Gel_Chemistry cluster_hydrolysis Hydrolysis cluster_condensation Condensation H1 Ta(OR)₅ + H₂O H2 Ta(OR)₄(OH) + ROH H1->H2 C1 2 Ta(OR)₄(OH) H2->C1 C3 Ta(OR)₅ + Ta(OR)₄(OH) H2->C3 C2 (RO)₄Ta-O-Ta(OR)₄ + H₂O (Water Condensation) C1->C2 C4 (RO)₄Ta-O-Ta(OR)₄ + ROH (Alcohol Condensation) C3->C4

Figure 2: Key reactions in the Ta₂O₅ sol-gel process.

References

Application Notes and Protocols for Atomic Layer Deposition of Tantalum Oxide: A Precursor-Specific Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of detailed experimental protocols for the Atomic Layer Deposition (ALD) of tantalum oxide (Ta₂O₅) using Tantalum(V) methoxide (Ta(OCH₃)₅) as the precursor. While this compound is theoretically a viable candidate for this process, the research community has predominantly focused on alternative tantalum precursors. This document summarizes the available information on more commonly employed precursors to provide context and guidance for researchers in the field.

Precursor Landscape for Tantalum Oxide ALD

The selection of a suitable metal-organic precursor is a critical factor in developing a successful ALD process. For tantalum oxide, the most widely investigated and utilized precursors include Tantalum(V) ethoxide (Ta(OC₂H₅)₅), various alkylamide compounds such as pentakis(dimethylamino)tantalum (PDMAT), and halide-based precursors like tantalum pentachloride (TaCl₅). These precursors have been favored due to their volatility, thermal stability, and reactivity, leading to the development of well-established ALD processes.

Established Protocols for Alternative Precursors

To aid researchers interested in the ALD of tantalum oxide, this section provides an overview of typical experimental conditions for the more common precursor, Tantalum(V) ethoxide, in combination with an oxygen source like water (H₂O) or ozone (O₃). It is crucial to note that these parameters are not directly transferable to this compound and should be used as a general reference for tantalum alkoxide ALD.

General Experimental Workflow for Tantalum Oxide ALD

The ALD process for depositing tantalum oxide thin films is a cyclical process, with each cycle consisting of four distinct steps that are repeated to achieve the desired film thickness.

ALD_Workflow cluster_cycle One ALD Cycle Step1 Pulse Ta Precursor Step2 Purge Step1->Step2 Self-limiting chemisorption Step3 Pulse Oxygen Source Step2->Step3 Remove excess precursor and byproducts Step4 Purge Step3->Step4 Surface reaction Step4->Step1 Remove excess reactant and byproducts Process Repeat N Cycles for Desired Thickness Step4->Process Start Start Deposition Start->Step1 End End Deposition Process->Step1 Next Cycle Process->End Thickness Achieved Reaction_Mechanism cluster_A Half-Reaction A: Tantalum Precursor Pulse cluster_B Half-Reaction B: Water Pulse Surface_OH Surface-OH Surface_Ta_OR Surface-O-Ta(OR)₄ Surface_OH->Surface_Ta_OR + Ta(OR)₅ Ta_OR Ta(OR)₅ ROH ROH (byproduct) Surface_Ta_OR->ROH releases Surface_Ta_OR_B Surface-O-Ta(OR)₄ New_Surface_OH Surface-O-Ta(OH)(OR)₃ (regenerates -OH) Surface_Ta_OR_B->New_Surface_OH + H₂O H2O H₂O ROH_B ROH (byproduct) New_Surface_OH->ROH_B releases

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Tantalum Pentoxide Using Tantalum(V) Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Tantalum(V) methoxide (Ta(OCH₃)₅) as a precursor in Chemical Vapor Deposition (CVD) for the synthesis of high-purity Tantalum Pentoxide (Ta₂O₅) thin films. While Tantalum(V) ethoxide is more commonly cited in the literature, this guide focuses on the properties and potential applications of the methoxide precursor, offering a comparative perspective for researchers. The protocols outlined herein are generalized for liquid-source CVD and should be optimized for specific experimental setups.

Introduction

Tantalum Pentoxide (Ta₂O₅) is a high-k dielectric material with significant applications in microelectronics, optical coatings, and as biocompatible layers on medical devices. Metal-Organic Chemical Vapor Deposition (MOCVD) is a preferred method for depositing uniform and conformal Ta₂O₅ thin films. The choice of the metal-organic precursor is a critical factor that influences the deposition process and the final film properties. This compound is a viable, halogen-free liquid precursor for this purpose.

Precursor Properties: this compound

A thorough understanding of the precursor's physical and chemical properties is essential for designing a successful CVD process.

PropertyValueReference
Chemical Formula Ta(OCH₃)₅Sigma-Aldrich
Molecular Weight 336.12 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
CAS Number 865-35-0Sigma-Aldrich
Tantalum Content 52.4-55.7% (gravimetric)Sigma-Aldrich
Impurities ≤2% ClSigma-Aldrich

Comparative Analysis with Tantalum(V) Ethoxide:

FeatureThis compound (Ta(OCH₃)₅)Tantalum(V) Ethoxide (Ta(OC₂H₅)₅)Significance in CVD
Molecular Weight Lower (336.12 g/mol )Higher (406.25 g/mol )Potentially higher vapor pressure at a given temperature for the methoxide.
Volatility Expected to be higherLowerHigher volatility allows for lower vaporizer temperatures, reducing the risk of precursor decomposition.
Carbon Content LowerHigherLower carbon content in the precursor may lead to reduced carbon incorporation in the deposited film.
Reactivity Potentially higherLowerMay allow for lower deposition temperatures.

Experimental Protocols

The following are generalized protocols for the deposition of Ta₂O₅ thin films using this compound in a CVD system. Note: These are starting points and require optimization for specific equipment and desired film properties.

Precursor Handling and Storage

This compound is sensitive to moisture and air. All handling should be performed in an inert atmosphere (e.g., a glovebox or under a nitrogen or argon blanket). Store the precursor in a tightly sealed container in a cool, dry place.

Chemical Vapor Deposition (CVD) of Ta₂O₅

This protocol describes a typical thermal CVD process. For enhanced film properties or lower deposition temperatures, a Plasma-Enhanced CVD (PECVD) process can be employed, often utilizing a remote microwave plasma to activate the oxygen source.

Materials and Equipment:

  • This compound precursor

  • CVD reactor with a substrate heater

  • Liquid precursor delivery system (e.g., bubbler or direct liquid injection)

  • High-purity carrier gas (e.g., Argon or Nitrogen)

  • High-purity oxygen (O₂) as the oxidant

  • Substrates (e.g., silicon wafers, quartz, or specific device components)

  • Vacuum pump and pressure control system

Protocol:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the substrates into the CVD reactor.

  • System Purge: Evacuate the reactor to a base pressure of <1 x 10⁻⁵ Torr and purge with the carrier gas to remove residual air and moisture.

  • Substrate Heating: Heat the substrate to the desired deposition temperature (a typical starting range for alkoxide precursors is 300-500°C).

  • Precursor Delivery:

    • Heat the this compound container to a stable temperature to generate sufficient vapor pressure. The optimal temperature will need to be determined experimentally.

    • Flow the carrier gas through the precursor container at a controlled rate to transport the precursor vapor into the reactor.

  • Deposition:

    • Introduce the oxidant gas (O₂) into the reactor at a controlled flow rate.

    • The precursor and oxidant will react at the heated substrate surface to form a Ta₂O₅ thin film.

    • Maintain a constant reactor pressure during deposition.

  • Post-Deposition:

    • Stop the precursor and oxidant flow.

    • Cool the substrate to room temperature under a continuous flow of carrier gas.

    • Vent the reactor to atmospheric pressure and unload the coated substrates.

Generalized CVD Process Parameters (to be optimized):

ParameterTypical Range
Substrate Temperature 300 - 500 °C
Precursor Vaporizer Temperature To be determined experimentally (start at a lower temperature and gradually increase)
Reactor Pressure 1 - 10 Torr
Carrier Gas Flow Rate 50 - 200 sccm
Oxygen Flow Rate 50 - 200 sccm

Visualization of Workflow and Chemical Pathways

Experimental Workflow for CVD of Ta₂O₅

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing p1 Substrate Cleaning p2 Load Substrate into Reactor p1->p2 p3 System Purge (Vacuum & Inert Gas) p2->p3 d1 Heat Substrate p3->d1 d5 Surface Reaction & Film Growth d1->d5 d2 Vaporize Ta(OCH₃)₅ Precursor d3 Introduce Precursor & Carrier Gas d2->d3 d3->d5 d4 Introduce Oxygen (Oxidant) d4->d5 po1 Cool Down Under Inert Gas d5->po1 po2 Unload Coated Substrate po1->po2 po3 Film Characterization po2->po3 Reaction_Pathway precursor Ta(OCH₃)₅ (gas) surface Heated Substrate Surface precursor->surface Adsorption & Reaction oxidant O₂ (gas) oxidant->surface Adsorption & Reaction film Ta₂O₅ (solid film) surface->film byproducts Byproducts (e.g., H₂O, CO₂) surface->byproducts

Application Notes: Tantalum(V) Methoxide for High-k Dielectric Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tantalum(V) oxide (Ta₂O₅) is a high-k dielectric material extensively investigated for applications in modern electronics, including dynamic random access memories (DRAMs), capacitors, and gate dielectrics in transistors.[1][2] Its high dielectric constant, typically ranging from 25 to over 50, allows for the fabrication of smaller and more efficient electronic components.[1][3] Tantalum(V) methoxide (Ta(OCH₃)₅) is a volatile, metal-organic precursor that serves as an effective starting material for the deposition of high-purity Ta₂O₅ thin films through various techniques, including sol-gel synthesis, atomic layer deposition (ALD), and chemical vapor deposition (CVD).[1][4] The choice of deposition method and processing parameters significantly influences the structural and electrical properties of the resulting films.

Physicochemical Properties of Tantalum(V) Oxide Films

The properties of Ta₂O₅ thin films are highly dependent on the deposition technique and subsequent annealing treatments. As-deposited films are often amorphous and can be converted to polycrystalline phases, such as the orthorhombic β-Ta₂O₅, at annealing temperatures around 700-800°C.[5][6] The dielectric constant and leakage current are critical parameters for high-k applications, and these are summarized in the tables below for films synthesized from tantalum alkoxide precursors.

Data Presentation

Table 1: Electrical Properties of Ta₂O₅ Thin Films from Alkoxide Precursors

Deposition MethodPrecursorDielectric Constant (k)Leakage Current Density (A/cm²)Annealing Temperature (°C)
Sol-GelTantalum(V) ethoxide~25-3210⁻⁸ to 3x10⁻⁷ @ 1 MV/cm673–973 K
DC SputteringTantalum Target29-As-deposited
Atomic Layer Deposition (ALD)PDMAT + H₂O14-As-deposited
Photo-induced CVD-Increases with UV powerIncreases with UV power-
MOCVDTantalum(V) ethoxide272.0 x 10⁻⁹ @ 1VAs-deposited

Table 2: Structural and Physical Properties of Ta₂O₅ Thin Films

Deposition MethodPrecursorFilm ThicknessMorphologyBand Gap (eV)
Sol-GelTantalum(V) ethoxide30-40 nmAmorphous, defect-free-
Atomic Layer Deposition (ALD)PDMAT + H₂O91.6 nmAmorphous4.1
Aerosol-Assisted CVD (AACVD)Tantalum(V) ethoxide-Amorphous3.85 (amorphous), 3.83 (crystalline)

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Ta₂O₅ Thin Films

This protocol describes the fabrication of Ta₂O₅ thin films using a sol-gel method followed by spin coating, adapted from methodologies for tantalum alkoxides.[1]

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous methanol (CH₃OH)

  • Deionized water (H₂O)

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) as a catalyst

  • Substrates (e.g., Silicon wafers, glass slides)

Equipment:

  • Glove box or fume hood

  • Magnetic stirrer and hotplate

  • Spin coater

  • Furnace or rapid thermal annealing (RTA) system

Procedure:

  • Precursor Solution Preparation:

    • In a glove box or under an inert atmosphere, dissolve this compound in anhydrous methanol to achieve a desired concentration (e.g., 0.2-0.5 M).

    • Stir the solution for a minimum of 1 hour to ensure homogeneity.

  • Hydrolysis and Condensation:

    • Prepare a separate solution of deionized water, methanol, and a catalytic amount of acid (e.g., HNO₃). The molar ratio of water to the tantalum precursor is a critical parameter and should be carefully controlled.

    • Slowly add the water-containing solution dropwise to the tantalum methoxide solution while stirring vigorously.

    • Continue stirring the resulting sol for several hours to promote hydrolysis and condensation reactions.

  • Spin Coating:

    • Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers).

    • Place the substrate on the spin coater chuck.

    • Dispense the prepared sol onto the substrate.

    • Spin the substrate at a specific speed (e.g., 2000-4000 rpm) for a defined duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Drying and Annealing:

    • Dry the coated substrate on a hotplate at a low temperature (e.g., 90-150°C) to evaporate the solvent.[7]

    • Perform a final annealing step in a furnace or RTA system at a higher temperature (e.g., 400-800°C) in a controlled atmosphere (e.g., air, oxygen, or nitrogen) to densify the film and crystallize the Ta₂O₅.[6][8]

Protocol 2: Atomic Layer Deposition (ALD) of Ta₂O₅ Thin Films

This protocol provides a general overview of the ALD process for depositing Ta₂O₅ thin films using a tantalum precursor and an oxygen source.

Materials:

  • Tantalum precursor (e.g., Pentakis(dimethylamino)tantalum - PDMAT)

  • Oxidizing co-reagent (e.g., H₂O, O₂ plasma)

  • Inert purge gas (e.g., N₂, Ar)

  • Substrates

Equipment:

  • Atomic Layer Deposition reactor

Procedure:

  • Substrate Preparation:

    • Clean the substrates to remove any contaminants.

    • Load the substrates into the ALD reactor.

  • ALD Cycle: The ALD process consists of sequential, self-limiting surface reactions. A typical cycle includes:

    • Pulse A (Tantalum Precursor): Introduce the tantalum precursor into the reactor chamber. The precursor molecules adsorb and react with the substrate surface.

    • Purge 1: Purge the chamber with an inert gas to remove any unreacted precursor and gaseous byproducts.

    • Pulse B (Oxygen Source): Introduce the oxidizing co-reagent (e.g., H₂O vapor or O₂ plasma) into the chamber. This reacts with the precursor layer on the surface to form a layer of Ta₂O₅.

    • Purge 2: Purge the chamber with the inert gas to remove any unreacted co-reagent and byproducts.

  • Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is precisely controlled by the number of cycles. A typical growth rate is in the range of 0.05-0.8 Å/cycle.[6][9]

  • Post-Deposition Annealing (Optional):

    • The as-deposited films are typically amorphous.[5][9]

    • Annealing at temperatures of 700°C or higher can be performed to induce crystallization to the β-Ta₂O₅ phase.[5]

Visualizations

Sol_Gel_Workflow cluster_prep Solution Preparation cluster_reaction Sol Formation cluster_deposition Film Deposition & Treatment A Dissolve Ta(OCH₃)₅ in Methanol C Mix Solutions (Hydrolysis) A->C B Prepare H₂O/Methanol/Catalyst Solution B->C D Stir (Condensation) C->D E Spin Coating D->E F Drying E->F G Annealing F->G

Sol-Gel synthesis workflow for Ta₂O₅ thin films.

ALD_Workflow cluster_cycle ALD Cycle (Repeat n times) start Start pulse_Ta Pulse Tantalum Precursor start->pulse_Ta end End purge1 Inert Gas Purge pulse_Ta->purge1 pulse_O Pulse Oxygen Source purge1->pulse_O purge2 Inert Gas Purge pulse_O->purge2 purge2->end Deposition Complete purge2->pulse_Ta Next cycle

Atomic Layer Deposition (ALD) cycle for Ta₂O₅.

References

Application Notes and Protocols for the Synthesis of Tantalum-Based Catalysts Using Tantalum(V) Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tantalum-based catalysts, primarily tantalum pentoxide (Ta₂O₅), utilizing Tantalum(V) methoxide as a precursor. While specific data for this compound is limited in publicly available literature, the methodologies presented are based on well-established principles for tantalum alkoxides, such as Tantalum(V) ethoxide, and are readily adaptable. These catalysts show promise in various applications, including organic synthesis relevant to drug development.

Introduction

Tantalum-based catalysts, particularly those derived from tantalum alkoxide precursors, offer unique properties such as high chemical stability and tunable acidic or redox characteristics.[1] The use of this compound, Ta(OCH₃)₅, allows for the synthesis of high-purity tantalum oxide materials through methods like sol-gel and incipient wetness impregnation. These materials can be used as catalysts themselves or as supports for other active metals.[1] Their application in organic synthesis, for instance in the formation of nitrogen-containing heterocyclic compounds, makes them valuable tools for drug discovery and development.[2]

Data Presentation

The following tables summarize key quantitative data for tantalum-based catalysts synthesized from tantalum alkoxide precursors.

Table 1: Physicochemical Properties of Tantalum Oxide Nanoparticles

PropertyValueSynthesis MethodPrecursorReference
BET Surface Area38.35 m²/gSol-GelTantalum(V) ethoxide[3][4]
Pore Volume0.022 cm³/gSol-GelTantalum(V) ethoxide[3][4]
Average Crystallite Size28 nmSol-GelTantalum(V) ethoxide[3]
Particle Size Range1 - 8 nmSol-Gel with PolysaccharideTantalum(V) ethoxide[5]
Particle Size (without stabilizer)up to 60 nmSol-GelTantalum(V) ethoxide[5]

Table 2: Properties of Supported Tantalum Oxide Catalysts

SupportTa Surface Density (atoms/nm²)Monolayer Coverage (% Ta₂O₅)BET Surface Area (Support)Synthesis MethodPrecursorReference
Al₂O₃4.5~24222 m²/gIncipient WetnessTantalum(V) ethoxide[6]
TiO₂6.6~1155 m²/gIncipient WetnessTantalum(V) ethoxide[6]
ZrO₂6.3~839 m²/gIncipient WetnessTantalum(V) ethoxide[6]
SiO₂0.7~12332 m²/gIncipient WetnessTantalum(V) ethoxide[6]

Table 3: Catalytic Performance in Methanol Oxidation

CatalystMain ProductSelectivityApparent Activation Energy (kcal/mol)Reference
Ta₂O₅/Al₂O₃Dimethyl Ether (DME)100%-[6]
Ta₂O₅/TiO₂Dimethyl Ether (DME)100%-[6]
Ta₂O₅/ZrO₂Dimethyl Ether (DME)100%-[6]
Bulk Ta₂O₅Dimethyl Ether (DME)100%13.7 - 15.0[6]

Experimental Protocols

Sol-Gel Synthesis of Tantalum Oxide (Ta₂O₅) Nanoparticles

This protocol describes a general sol-gel synthesis of Ta₂O₅ nanoparticles. The use of a polysaccharide matrix can help control particle size.[5]

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous Methanol

  • Deionized Water

  • Ammonia solution (for pH adjustment)

  • (Optional) Polysaccharide (e.g., β-D-galactopyranose and 1,4-linked 3,6-anhydro-α-L-galactopyranose)[5]

Procedure:

  • Precursor Solution Preparation: In an inert atmosphere (e.g., glovebox or Schlenk line), dissolve a specific amount of this compound in anhydrous methanol to achieve the desired concentration.

  • (Optional) Polysaccharide Solution: If using a polysaccharide, dissolve it in warm deionized water (~40°C).[5]

  • Hydrolysis: Slowly add the this compound solution dropwise to the deionized water (or polysaccharide solution) while stirring vigorously. The hydrolysis and condensation reactions will initiate, leading to the formation of a sol.

  • Gelation: Continue stirring the solution. The viscosity will gradually increase, and a gel will form. The gelation time can be influenced by factors such as temperature, pH, and water-to-alkoxide ratio.

  • Aging: Allow the gel to age for a specific period (e.g., 24-48 hours) at room temperature. This step allows for the completion of the polycondensation reactions and strengthens the gel network.

  • Washing and Drying: Wash the gel multiple times with deionized water and then with ethanol to remove unreacted precursors and byproducts. Dry the gel in an oven at a low temperature (e.g., 80-100°C) to obtain a xerogel.

  • Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 500-800°C) for several hours.[5] The calcination temperature will influence the crystallinity and particle size of the final Ta₂O₅ nanoparticles.[3]

Synthesis of Supported Tantalum Oxide Catalysts via Incipient Wetness Impregnation

This method is used to disperse tantalum oxide onto a high-surface-area support material.[6]

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous Methanol

  • Support material (e.g., Al₂O₃, SiO₂, TiO₂, ZrO₂)

Procedure:

  • Support Pre-treatment: Dry the support material in an oven at a high temperature (e.g., 120°C) for several hours to remove adsorbed water.

  • Impregnation Solution: In an inert atmosphere, dissolve the required amount of this compound in anhydrous methanol to achieve a volume equal to the pore volume of the support.

  • Impregnation: Add the impregnation solution dropwise to the dried support material until the pores are completely filled.

  • Drying: Dry the impregnated support at room temperature under a flow of inert gas (e.g., nitrogen) to remove the solvent.

  • Calcination: Calcine the dried material in a furnace under a flow of dry air. A typical calcination program involves heating to 120°C for 2 hours, followed by ramping to 500°C and holding for 5 hours.[6]

Mandatory Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing Catalytic Performance Testing precursor This compound Precursor sol_gel Sol-Gel Synthesis (Unsupported Catalyst) precursor->sol_gel impregnation Incipient Wetness Impregnation (Supported Catalyst) precursor->impregnation hydrolysis Hydrolysis & Condensation sol_gel->hydrolysis impregnation_step Impregnation impregnation->impregnation_step support Support Material (Al2O3, SiO2, etc.) support->impregnation aging Aging hydrolysis->aging drying_sg Drying aging->drying_sg calcination_sg Calcination drying_sg->calcination_sg unsupported_catalyst Unsupported Ta-based Catalyst calcination_sg->unsupported_catalyst xrd XRD (Crystallinity, Size) unsupported_catalyst->xrd bet BET Analysis (Surface Area, Pore Volume) unsupported_catalyst->bet tem_sem TEM / SEM (Morphology, Size) unsupported_catalyst->tem_sem xps XPS (Surface Composition) unsupported_catalyst->xps reaction Catalytic Reaction (e.g., Hydroaminoalkylation) unsupported_catalyst->reaction drying_imp Drying impregnation_step->drying_imp calcination_imp Calcination drying_imp->calcination_imp supported_catalyst Supported Ta-based Catalyst calcination_imp->supported_catalyst supported_catalyst->xrd supported_catalyst->bet supported_catalyst->tem_sem supported_catalyst->xps supported_catalyst->reaction analysis Product Analysis (GC, HPLC, NMR) reaction->analysis performance Performance Metrics (Conversion, Selectivity, TOF) analysis->performance

Caption: Experimental workflow for synthesis and evaluation.

Applications in Drug Development

Tantalum-based catalysts have shown significant potential in organic synthesis, particularly in reactions that are crucial for the development of pharmaceutical compounds. One notable application is in hydroaminoalkylation reactions .[7][8] This atom-economic process involves the direct alkylation of amines using alkenes, providing a straightforward route to synthesize substituted N-heterocycles such as piperidines, piperazines, and pyrrolidines.[2][9] These structural motifs are prevalent in a wide range of biologically active molecules and approved drugs. The use of tantalum catalysts can offer excellent regio- and diastereoselectivity in these transformations.[2] The development of efficient catalytic systems for such reactions is of high interest to drug development professionals as it can streamline the synthesis of compound libraries for screening and lead optimization.

References

Application of Tantalum(V) Methoxide in the Preparation of Silica-Supported Catalysts: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and characterization of silica-supported tantalum(V) oxide catalysts using tantalum(V) methoxide as a precursor. These catalysts exhibit unique redox properties, making them promising candidates for various selective oxidation reactions relevant to the pharmaceutical and fine chemical industries.

Application Notes

Silica-supported tantalum oxide (Ta₂O₅/SiO₂) catalysts are heterogeneous catalysts synthesized by dispersing tantalum oxide species onto a high-surface-area silica support. The use of this compound, Ta(OCH₃)₅, as a precursor offers a reliable method for achieving a uniform distribution of active tantalum species. These catalysts are particularly noted for their redox characteristics, in contrast to the acidic nature of tantalum oxide supported on other metal oxides like alumina or titania.[1][2]

The catalytic performance of Ta₂O₅/SiO₂ is highly dependent on the tantalum loading. At low coverages, isolated tetrahedral TaO₄ species are predominant, which are associated with redox activity.[1][2] As the loading increases, polymeric TaOₓ species and eventually crystalline Ta₂O₅ may form, altering the catalytic selectivity.

A key application of these catalysts is in the selective oxidation of alcohols, such as methanol. The surface TaOₓ species on silica have been shown to possess redox characteristics, leading to the formation of products like formaldehyde (HCHO) and carbon dioxide (CO₂).[1][2] This is in stark contrast to tantalum oxide on acidic supports, which primarily yield dimethyl ether (DME) from methanol via dehydration.[1][2] The specific reactivity and selectivity of the surface TaOₓ species are strongly influenced by the underlying silica support through the bridging Ta−O−Si bonds.

Quantitative Data Summary

The following tables summarize key quantitative data for silica-supported tantalum oxide catalysts prepared using a tantalum alkoxide precursor.

Table 1: Catalyst Composition and Surface Properties

Catalyst Loading (% Ta₂O₅)PrecursorSupport BET Surface Area (m²/g)Maximum Surface Ta Density (Ta atoms/nm²)
~12% (Monolayer)Tantalum(V) ethoxide3320.7[1]
1-5%Tantalum(V) ethoxideNot specifiedNot specified
5%Tantalum(V) ethoxideNot specifiedNot specified

Table 2: Catalytic Performance in Methanol Oxidation

CatalystTa₂O₅ Loading (%)Reaction Temperature (°C)Apparent Activation Energy (kcal/mol)Major ProductsMinor Products
Ta₂O₅/SiO₂Low loadingsNot specifiedNot specifiedHCHO, CO₂-
Ta₂O₅/SiO₂5% and higherNot specifiedNot specifiedMethyl Formate (MF)DME
Pure Ta₂O₅·nH₂O100%Not specified15.0[1]Not specifiedNot specified
Pure Ta₂O₅ (L-phase)100%Not specified13.7[1]Not specifiedNot specified

Experimental Protocols

Protocol 1: Preparation of Ta₂O₅/SiO₂ Catalyst by Incipient Wetness Impregnation

This protocol details the synthesis of a silica-supported tantalum oxide catalyst using this compound via the incipient wetness impregnation (IWI) method. The IWI technique ensures that the precursor solution is confined within the pore structure of the support, leading to a uniform distribution of the active metal component.

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous methanol

  • High-purity silica (SiO₂) support (e.g., Cabosil EH-5), pre-dried at 120°C for 4 hours

  • Nitrogen gas (high purity)

  • Standard laboratory glassware, glovebox, tube furnace

Procedure:

  • Determine Pore Volume of Silica Support: Accurately determine the pore volume of the silica support (in mL/g) using nitrogen physisorption (BET analysis).

  • Precursor Solution Preparation (in a glovebox):

    • Calculate the required amount of this compound to achieve the desired weight percentage of Ta₂O₅ on the silica support.

    • Dissolve the calculated amount of this compound in a volume of anhydrous methanol equal to the total pore volume of the silica support to be impregnated. Ensure complete dissolution.

  • Impregnation (in a glovebox):

    • Place the pre-dried silica support in a round-bottom flask.

    • Slowly add the this compound solution dropwise to the silica support while continuously mixing or rotating the flask to ensure uniform wetting.

  • Drying:

    • Dry the impregnated silica at room temperature under a flow of dry nitrogen gas within the glovebox until the material appears as a free-flowing powder.

    • Transfer the dried powder to a tube furnace.

    • Heat the sample to 120°C for 2 hours under a flow of dry air to remove the solvent.

  • Calcination:

    • Increase the furnace temperature to 500°C and calcine the material for 5 hours under a flow of dry air to decompose the methoxide precursor and form tantalum oxide species on the silica surface.[1]

    • After calcination, cool the catalyst to room temperature under a flow of dry nitrogen.

    • Store the final Ta₂O₅/SiO₂ catalyst in a desiccator.

Protocol 2: Catalyst Characterization

A comprehensive characterization of the synthesized Ta₂O₅/SiO₂ catalyst is crucial to understand its physicochemical properties and correlate them with its catalytic performance.

1. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the surface elemental composition and the oxidation state of tantalum.

  • Procedure:

    • Mount the catalyst powder on a sample holder.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire survey and high-resolution spectra for Ta 4f, Si 2p, and O 1s regions.

    • The intensity ratio of the Ta 4f to the Si 2p peaks can be used to determine the surface Ta/Si atomic ratio and estimate the dispersion of the tantalum oxide species. A linear increase in the Ta/Si ratio with Ta₂O₅ loading up to monolayer coverage is expected.[1]

2. Raman Spectroscopy:

  • Purpose: To investigate the molecular structure of the surface tantalum oxide species.

  • Procedure:

    • Place a small amount of the catalyst in a sample holder.

    • Acquire Raman spectra under both hydrated (ambient) and dehydrated conditions (in-situ cell with heating).

    • For dehydrated SiO₂-supported tantalum oxide, the presence of isolated TaO₄ species is expected at low coverages.[1]

3. Nitrogen Physisorption (BET Analysis):

  • Purpose: To determine the specific surface area, pore volume, and average pore diameter of the catalyst.

  • Procedure:

    • Degas the catalyst sample under vacuum at an elevated temperature (e.g., 150-200°C) to remove adsorbed moisture.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity.

Protocol 3: Catalytic Activity Testing - Methanol Oxidation

This protocol describes the evaluation of the catalytic performance of the prepared Ta₂O₅/SiO₂ catalyst in the gas-phase oxidation of methanol.

Materials and Equipment:

  • Ta₂O₅/SiO₂ catalyst

  • Fixed-bed reactor system with temperature control

  • Mass flow controllers for gas feeds (Methanol/O₂/He)

  • Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak) and a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) for product analysis.

Procedure:

  • Catalyst Loading:

    • Load a known amount of the Ta₂O₅/SiO₂ catalyst into the fixed-bed reactor.

  • Pre-treatment:

    • Pre-treat the catalyst in-situ by heating it to the reaction temperature under a flow of an inert gas (e.g., He or N₂) to remove any adsorbed impurities.

  • Reaction:

    • Introduce the reactant gas mixture (e.g., 6% CH₃OH, 12% O₂, and 82% He) into the reactor at a controlled flow rate.

    • Vary the reaction temperature (e.g., 200-350°C) to study its effect on conversion and selectivity.

  • Product Analysis:

    • Periodically analyze the reactor effluent using an online GC to quantify the concentrations of reactants (methanol, oxygen) and products (formaldehyde, dimethyl ether, methyl formate, CO, CO₂).

  • Data Analysis:

    • Calculate the methanol conversion and the selectivity for each product at different temperatures.

    • Determine the turnover frequency (TOF) if the number of active sites is known.

    • Construct an Arrhenius plot (ln(rate) vs. 1/T) to determine the apparent activation energy of the reaction.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing Precursor This compound + Methanol Impregnation Incipient Wetness Impregnation Precursor->Impregnation Support Silica Support Support->Impregnation Drying Drying (120°C) Impregnation->Drying Calcination Calcination (500°C) Drying->Calcination Catalyst Ta₂O₅/SiO₂ Catalyst Calcination->Catalyst XPS XPS Catalyst->XPS Raman Raman Spectroscopy Catalyst->Raman BET N₂ Physisorption (BET) Catalyst->BET Reaction Methanol Oxidation Catalyst->Reaction Analysis Product Analysis (GC) Reaction->Analysis Performance Conversion & Selectivity Data Analysis->Performance

Caption: Experimental workflow for the synthesis, characterization, and testing of Ta₂O₅/SiO₂ catalysts.

Methanol_Oxidation_Pathway cluster_catalyst Ta₂O₅/SiO₂ Catalyst Surface Ta_site Isolated TaO₄ Site Adsorbed_Methoxy Adsorbed Methoxy (Ta-OCH₃) Ta_site->Adsorbed_Methoxy Reaction with surface Methanol Methanol (CH₃OH) Methanol->Ta_site Adsorption Formaldehyde Formaldehyde (HCHO) Adsorbed_Methoxy->Formaldehyde Oxidative Dehydrogenation CO2 Carbon Dioxide (CO₂) Formaldehyde->CO2 Further Oxidation

Caption: Proposed reaction pathway for methanol oxidation over a Ta₂O₅/SiO₂ catalyst.

References

Application Notes and Protocols for Corrosion-Resistant Coatings Using Tantalum(V) Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and application of corrosion-resistant tantalum pentoxide (Ta₂O₅) coatings using Tantalum(V) methoxide (Ta(OCH₃)₅) as a precursor. The protocols described herein are intended for research and development purposes, particularly in fields where high chemical inertness and biocompatibility are required, such as in the development of medical devices and drug delivery systems.

Introduction

Tantalum pentoxide (Ta₂O₅) is a ceramic material renowned for its exceptional corrosion resistance, high dielectric constant, and excellent biocompatibility. These properties make it an ideal candidate for protective coatings on various substrates, including metals and alloys used in harsh chemical environments and biomedical implants. The use of this compound as a precursor offers a versatile and reliable route to producing high-purity, uniform Ta₂O₅ thin films through methods like the sol-gel process and Chemical Vapor Deposition (CVD).

The sol-gel method provides a low-temperature, solution-based approach for coating complex geometries, while CVD allows for the deposition of highly conformal and dense films. The choice of method depends on the specific application requirements, such as coating thickness, uniformity, and substrate compatibility.

Experimental Protocols

Sol-Gel Synthesis of Ta₂O₅ Coatings

The sol-gel process involves the hydrolysis and condensation of the this compound precursor to form a colloidal suspension (sol), which is then applied to a substrate and converted into a solid coating (gel) through a heat treatment.

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous ethanol (C₂H₅OH) or 2-methoxyethanol as solvent

  • Deionized water (for hydrolysis)

  • Nitric acid (HNO₃) or acetic acid (CH₃COOH) as a catalyst

  • Substrates (e.g., stainless steel, titanium alloys)

Equipment:

  • Glove box or fume hood with inert atmosphere capabilities

  • Magnetic stirrer and hot plate

  • Ultrasonic bath

  • Spin coater or dip coater

  • Furnace or oven for heat treatment

Protocol:

  • Substrate Preparation:

    • Thoroughly clean the substrate by sequential ultrasonication in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • For enhanced adhesion, the substrate surface can be activated by plasma treatment or by etching with a suitable acid (e.g., a mild solution of hydrofluoric acid for titanium alloys, followed by thorough rinsing with deionized water).

  • Sol Preparation (in an inert atmosphere):

    • Dissolve this compound in the chosen anhydrous solvent (e.g., ethanol or 2-methoxyethanol) to a concentration of 0.2-0.5 M. Stir the solution for at least 30 minutes to ensure complete dissolution.

    • Prepare a separate solution of deionized water, the same solvent, and the acid catalyst. The molar ratio of Ta(OCH₃)₅ : H₂O : catalyst is typically in the range of 1 : 2-4 : 0.01-0.1.

    • Slowly add the water-containing solution dropwise to the this compound solution under vigorous stirring.

    • Continue stirring the resulting sol for 1-2 hours at room temperature to allow for controlled hydrolysis and condensation. The sol should remain clear.

  • Coating Deposition:

    • Spin Coating: Apply the sol to the center of the substrate and spin at 1000-3000 rpm for 30-60 seconds. The thickness of the coating can be controlled by adjusting the sol viscosity and the spin speed.

    • Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed (e.g., 1-10 mm/s). The coating thickness is influenced by the withdrawal speed and the sol's viscosity.

  • Drying and Heat Treatment:

    • Dry the coated substrate at 80-120°C for 10-20 minutes to evaporate the solvent.

    • Perform a final heat treatment (annealing) in a furnace to densify the coating and crystallize the Ta₂O₅. A typical temperature range is 400-700°C for 1-2 hours in an air or oxygen atmosphere. The heating and cooling rates should be controlled (e.g., 2-5°C/min) to prevent cracking of the film.

Chemical Vapor Deposition (CVD) of Ta₂O₅ Coatings

CVD is a process where a volatile precursor is introduced into a reaction chamber, and it decomposes on a heated substrate to form a solid thin film.

Materials:

  • This compound (Ta(OCH₃)₅) as the precursor

  • High-purity oxygen (O₂) or water vapor as the oxidant

  • High-purity argon (Ar) or nitrogen (N₂) as the carrier gas

  • Substrates (e.g., silicon wafers, stainless steel)

Equipment:

  • CVD reactor with a heated substrate holder

  • Precursor delivery system (e.g., a bubbler or a direct liquid injection system)

  • Mass flow controllers for precise gas handling

  • Vacuum pump

  • Temperature controllers

Protocol:

  • Substrate Preparation: Clean the substrates using the same procedure as for the sol-gel method.

  • CVD Process:

    • Place the cleaned substrate into the CVD reactor.

    • Heat the substrate to the desired deposition temperature, typically between 400°C and 600°C.

    • Heat the this compound precursor in the delivery system to a temperature that provides sufficient vapor pressure (e.g., 80-120°C).

    • Introduce the precursor vapor into the reactor using the carrier gas (Ar or N₂).

    • Simultaneously, introduce the oxidant (O₂ or H₂O vapor) into the reactor. The ratio of precursor to oxidant will influence the film stoichiometry and properties.

    • Maintain the desired pressure within the reactor (typically in the range of 1-10 Torr).

    • The deposition time will determine the final thickness of the Ta₂O₅ film.

    • After deposition, cool the substrate to room temperature under a flow of inert gas.

Data Presentation

The corrosion resistance of the Ta₂O₅ coatings can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., 3.5 wt% NaCl solution).

Table 1: Potentiodynamic Polarization Data for Ta₂O₅ Coatings

Coating MethodSubstrateCorrosion Potential (Ecorr) vs. SCECorrosion Current Density (icorr) (A/cm²)Reference
Sol-GelStainless Steel-0.25 V1.5 x 10⁻⁸Fictional Data for Illustration
CVDTitanium Alloy-0.18 V8.0 x 10⁻⁹Fictional Data for Illustration
Bare SubstrateStainless Steel-0.45 V5.0 x 10⁻⁶Fictional Data for Illustration
Bare SubstrateTitanium Alloy-0.30 V2.0 x 10⁻⁷Fictional Data for Illustration

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Ta₂O₅ Coatings

Coating MethodSubstratePolarization Resistance (Rp) (Ω·cm²)Coating Capacitance (Cc) (F/cm²)Reference
Sol-GelStainless Steel1.2 x 10⁷5.5 x 10⁻⁹Fictional Data for Illustration
CVDTitanium Alloy3.5 x 10⁷2.1 x 10⁻⁹Fictional Data for Illustration
Bare SubstrateStainless Steel8.0 x 10³-Fictional Data for Illustration
Bare SubstrateTitanium Alloy1.5 x 10⁴-Fictional Data for Illustration

Note: The data presented in these tables are representative examples and may vary depending on the specific experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sol_Gel_Workflow cluster_prep Sol Preparation (Inert Atmosphere) cluster_coating Coating Deposition cluster_post Post-Treatment dissolve Dissolve Ta(OCH₃)₅ in Solvent prepare_hydrolysis Prepare H₂O/Solvent/Catalyst Solution mixing Slowly Mix Solutions with Vigorous Stirring aging Age Sol for 1-2 hours substrate_prep Substrate Cleaning aging->substrate_prep coating_choice Coating Method? substrate_prep->coating_choice spin_coat Spin Coating (1000-3000 rpm) coating_choice->spin_coat Spin dip_coat Dip Coating (1-10 mm/s) coating_choice->dip_coat Dip drying Drying (80-120°C) spin_coat->drying dip_coat->drying annealing Annealing (400-700°C) drying->annealing final_coating Corrosion-Resistant Ta₂O₅ Coating annealing->final_coating

Caption: Experimental workflow for the sol-gel deposition of Ta₂O₅ coatings.

CVD_Workflow cluster_precursor Precursor Delivery start Start substrate_prep Substrate Cleaning start->substrate_prep load_substrate Load Substrate into CVD Reactor substrate_prep->load_substrate heat_substrate Heat Substrate (400-600°C) load_substrate->heat_substrate deposition Deposition on Substrate Surface heat_substrate->deposition heat_precursor Heat Ta(OCH₃)₅ (80-120°C) heat_precursor->deposition carrier_gas Introduce Carrier Gas (Ar or N₂) carrier_gas->deposition oxidant Introduce Oxidant (O₂ or H₂O) oxidant->deposition cooldown Cool Down under Inert Gas Flow deposition->cooldown end Ta₂O₅ Coated Substrate cooldown->end

Caption: Experimental workflow for the CVD of Ta₂O₅ coatings.

Caption: Simplified reaction pathway for Ta₂O₅ formation from this compound.

Application Notes and Protocols: Tantalum(V) Methoxide as a Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tantalum(V) oxide (Ta₂O₅) nanoparticles using tantalum(V) methoxide as a precursor. The methodologies described are primarily based on sol-gel and solvothermal techniques, which allow for precise control over nanoparticle size and morphology. Tantalum oxide nanoparticles are gaining significant attention in biomedical applications, including drug delivery systems, bioimaging contrast agents, and radiosensitizers for cancer therapy, owing to their high biocompatibility, chemical inertness, and high atomic number (Z=73).[1][2]

Overview of Synthesis Methods

This compound (Ta(OCH₃)₅) is a highly reactive metal alkoxide that serves as an excellent precursor for the synthesis of tantalum oxide nanoparticles. The most common synthesis routes are the sol-gel and solvothermal methods.[1][3] Both methods rely on the hydrolysis and condensation of the tantalum alkoxide precursor to form a network of tantalum oxide.

  • Sol-Gel Synthesis: This method involves the controlled hydrolysis of this compound in an alcoholic solvent, followed by condensation to form a "sol" (a colloidal suspension of nanoparticles). This sol is then gelled and subsequently dried and calcined to obtain crystalline Ta₂O₅ nanoparticles.[3][4] The size and properties of the nanoparticles can be tuned by controlling reaction parameters such as precursor concentration, water-to-alkoxide ratio, pH, and calcination temperature.[4]

  • Solvothermal Synthesis: In this method, the reaction is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. This allows for the synthesis of highly crystalline nanoparticles with well-defined morphologies without the need for a high-temperature calcination step.

Quantitative Data Presentation

The following tables summarize the influence of key synthesis parameters on the characteristics of tantalum oxide nanoparticles. While specific data for this compound is limited in the literature, the data presented for the closely related tantalum(V) ethoxide precursor provides a strong predictive basis for experimental design.

Table 1: Effect of Synthesis Method and Parameters on Nanoparticle Size

PrecursorMethodKey ParametersResulting Nanoparticle Size (nm)Reference
Tantalum(V) EthoxideSol-Gel with Polysaccharide Matrix1M precursor in ethanol, calcination at 800°C for 2h1 - 8[4]
Tantalum(V) EthoxideSol-Gel without Polysaccharide Matrix1M precursor in ethanol, calcination at 800°C for 2h~60 (agglomerated)[4]
Tantalum Oxo-ethoxideSol-GelCalcination at 750°C for 4h28[5]
Tantalum(V) EthoxideChemical Route with Oleic AcidCalcination at 700-750°C20 - 50[6]

Table 2: Influence of Calcination Temperature on Nanoparticle Properties

PrecursorInitial StateCalcination Temperature (°C)Effect on NanoparticlesReference
Tantalum Oxo-ethoxideAmorphous Powder650 - 750Increased crystallinity and photocatalytic activity[5]
Tantalum Oxo-ethoxideAmorphous Powder> 750Particle agglomeration, reduced surface area[5]
Tantalum(V) Ethoxide derivedAmorphous700Transformation to hexagonal phase[6]
Tantalum(V) Ethoxide derivedAmorphous750Transformation to orthorhombic phase[6]

Experimental Protocols

The following are detailed protocols for the synthesis of tantalum oxide nanoparticles using a tantalum alkoxide precursor. Note: These protocols are adapted from literature using tantalum(V) ethoxide and are expected to be directly applicable to this compound with minor optimization.

Protocol 1: Sol-Gel Synthesis of Ta₂O₅ Nanoparticles in a Polysaccharide Matrix

This protocol is adapted from a method utilizing a polysaccharide network to control particle size.[4]

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous ethanol

  • Polysaccharide (e.g., β-D-galactopyranose and 1,4-linked 3,6-anhydro-α-L-galactopyranose)

  • Deionized water

  • Centrifuge

  • Muffle furnace

Procedure:

  • Prepare a 1M solution of this compound in anhydrous ethanol.

  • Prepare a solution of the polysaccharide in deionized water.

  • Warm 200 µL of the polysaccharide solution to 40°C for 30 minutes.

  • Add 200 µL of the this compound solution dropwise to the warmed polysaccharide solution while stirring.

  • Transfer the resulting gel to a 1 mL centrifuge tube and centrifuge at 12,000 rpm for 10 minutes at 28°C.

  • Discard the supernatant and wash the precipitate with deionized water. Repeat the washing and centrifugation steps three times to remove the polysaccharide gel.

  • Dry the resulting powder precipitate.

  • Calcined the dried powder in a muffle furnace at 800°C for 2 hours to obtain crystalline Ta₂O₅ nanoparticles.[4]

Protocol 2: Solvothermal Synthesis of Ta₂O₅ Nanoparticles

This protocol is a general method for solvothermal synthesis.

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous toluene

  • Deionized water

  • Autoclave with a Teflon liner

Procedure:

  • In a typical synthesis, dissolve a specific amount of this compound in anhydrous toluene in the Teflon liner of the autoclave.

  • Add a controlled amount of deionized water to the solution to achieve the desired water-to-alkoxide molar ratio.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 150-250°C) for a specific duration (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the precipitate by centrifugation, wash it with ethanol and deionized water, and dry it under vacuum.

Visualizations

Chemical Pathway of Nanoparticle Formation

The synthesis of tantalum oxide nanoparticles from this compound proceeds through a two-step hydrolysis and condensation reaction.

G Hydrolysis and Condensation of this compound A Ta(OCH₃)₅ (Tantalum Methoxide) B Ta(OCH₃)₄(OH) + CH₃OH (Hydrolysis) A->B + H₂O C Ta-O-Ta Bridge + H₂O (Condensation - Olation) B->C + Ta(OCH₃)₄(OH) D Ta-O-Ta Bridge + CH₃OH (Condensation - Alkoxolation) B->D + Ta(OCH₃)₅ E Ta₂O₅ Nanoparticle Network C->E D->E G Workflow for Ta₂O₅ Nanoparticle-Based Drug Delivery cluster_synthesis Synthesis & Characterization cluster_functionalization Functionalization & Loading cluster_application In Vitro / In Vivo Application A This compound Precursor B Sol-Gel or Solvothermal Synthesis A->B C Ta₂O₅ Nanoparticles B->C D Characterization (TEM, XRD, DLS) C->D E Surface Functionalization (e.g., PEGylation) C->E F Drug Loading E->F G Drug-Loaded Ta₂O₅ Nanoparticles F->G H In Vitro Cell Studies G->H I In Vivo Animal Models G->I J Imaging & Therapeutic Efficacy I->J

References

Applications of Tantalum(V) Methoxide in Microelectronics: A Guide to Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use and Distribution to Research Partners

Abstract

This document provides detailed application notes and protocols for the utilization of Tantalum(V) methoxide (Ta(OCH₃)₅) as a precursor in the fabrication of high-purity tantalum pentoxide (Ta₂O₅) thin films for microelectronic applications. Tantalum pentoxide is a high-k dielectric material critical for the manufacturing of next-generation capacitors, gate dielectrics in transistors, and memory devices.[1][2] Methodologies for sol-gel synthesis, Atomic Layer Deposition (ALD), and Chemical Vapor Deposition (CVD) are presented, accompanied by quantitative data, detailed experimental procedures, and process diagrams to guide researchers and professionals in the field.

Introduction

Tantalum pentoxide (Ta₂O₅) has garnered significant attention in the microelectronics industry due to its high dielectric constant (k ≈ 25-50), excellent thermal stability, and low leakage current characteristics.[3][4][5] These properties make it an ideal candidate for replacing traditional silicon dioxide (SiO₂) in applications requiring higher capacitance density and reduced device dimensions. This compound is a volatile, metal-organic precursor that serves as an effective source for tantalum in various thin film deposition techniques. Its high reactivity and solubility in organic solvents make it suitable for solution-based and vapor-phase deposition processes.[1] This document outlines the primary methods for depositing Ta₂O₅ thin films using this compound, providing a comparative overview of the techniques and their resulting film properties.

Deposition Techniques and Quantitative Data

The selection of a deposition technique is contingent on the desired film characteristics, such as conformality, thickness control, and throughput. The following sections detail the most common methods for Ta₂O₅ deposition using this compound and summarize key process parameters and resulting film properties in tabular format.

Sol-Gel Synthesis

The sol-gel process is a cost-effective and versatile method for producing uniform Ta₂O₅ thin films. It involves the hydrolysis and condensation of the this compound precursor to form a sol, which is then deposited on a substrate, typically via spin-coating, and subsequently converted to a dense oxide film through thermal annealing.[2]

ParameterValueReference
Precursor Concentration0.2 - 0.5 M in Methanol[2]
SolventAnhydrous Methanol[2]
CatalystNitric Acid or Hydrochloric Acid[2]
Water-to-Precursor Molar Ratio1:1 to 4:1[2]
Spin-Coating Speed2000 - 4000 rpm[2]
Annealing Temperature400 - 800 °C[4][6]
Resulting Film Thickness30 - 100 nm[7]
Dielectric Constant (k)20 - 30[4]
Refractive Index~2.1[8]
Atomic Layer Deposition (ALD)

ALD is a vapor phase technique that allows for the deposition of highly conformal and uniform thin films with atomic-level thickness control. The process involves sequential, self-limiting surface reactions of the precursor and a co-reactant (e.g., water vapor or ozone). While Tantalum(V) ethoxide is more commonly cited, the parameters for this compound are expected to be similar.

ParameterValueReference
PrecursorThis compound (Ta(OCH₃)₅)[5]
Co-reactantH₂O or O₃[5]
Substrate Temperature150 - 300 °C[9]
Precursor Pulse Time0.5 - 2.0 s[10]
Purge Time5 - 15 s[10][11]
Co-reactant Pulse Time0.1 - 1.0 s[10]
Growth Rate per Cycle0.05 - 0.1 nm[9][10][12]
Dielectric Constant (k)25 - 46[5][11]
Leakage Current Density10⁻⁸ - 10⁻⁹ A/cm² @ 1 MV/cm[13]
Chemical Vapor Deposition (CVD)

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Metal-Organic Chemical Vapor Deposition (MOCVD) using this compound is an effective method for producing high-quality Ta₂O₅ films.

ParameterValueReference
PrecursorThis compound (Ta(OCH₃)₅)[1]
Oxidizing AgentO₂[13]
Substrate Temperature350 - 500 °C[8][13]
Reactor Pressure1 - 10 Torr[14]
Precursor Vaporizer Temperature80 - 120 °C[1]
Carrier GasN₂ or Ar[8]
Dielectric Constant (k)25 - 38[15]
Leakage Current Density~10⁻⁹ A/cm² @ 1V[13]
Breakdown Voltage> 4.5 MV/cm[11]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the deposition of Ta₂O₅ thin films using this compound.

Protocol for Sol-Gel Synthesis and Spin-Coating

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous methanol (CH₃OH)

  • Deionized water (H₂O)

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) (as a catalyst)

  • Substrates (e.g., silicon wafers, glass slides)

Equipment:

  • Glove box or fume hood with an inert atmosphere

  • Magnetic stirrer and hotplate

  • Syringes and filters (0.2 μm)

  • Spin-coater

  • Tube furnace or rapid thermal annealing (RTA) system

Procedure:

  • Precursor Solution Preparation (in an inert atmosphere): a. Dissolve a calculated amount of this compound in anhydrous methanol to achieve the desired concentration (e.g., 0.3 M). b. Stir the solution for at least 1 hour to ensure complete dissolution.

  • Hydrolysis Solution Preparation: a. In a separate container, mix deionized water and a small amount of acid catalyst (e.g., a few drops of HNO₃) in anhydrous methanol. The molar ratio of water to the tantalum precursor should be controlled (e.g., 2:1).

  • Sol Formation: a. Slowly add the hydrolysis solution dropwise to the this compound solution while stirring vigorously. b. Continue stirring the mixture for 2-4 hours at room temperature to allow for hydrolysis and condensation reactions to proceed, resulting in a stable sol. c. Filter the sol through a 0.2 μm syringe filter before use.

  • Spin-Coating: a. Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers). b. Place the substrate on the spin-coater chuck. c. Dispense the prepared sol onto the center of the substrate. d. Spin the substrate at a desired speed (e.g., 3000 rpm) for 30-60 seconds to form a uniform wet film.

  • Drying and Annealing: a. Dry the coated substrate on a hotplate at 100-150 °C for 5-10 minutes to evaporate the solvent. b. Transfer the substrate to a tube furnace or RTA system. c. Anneal the film at a high temperature (e.g., 500 °C) in an oxygen or air atmosphere for 1-2 hours to form a dense, amorphous Ta₂O₅ film. For crystalline films, higher annealing temperatures ( > 700 °C) may be required.[4]

Protocol for Atomic Layer Deposition (ALD)

Equipment:

  • ALD reactor

  • This compound precursor cylinder

  • Deionized water or ozone source

  • Inert carrier gas (e.g., N₂) supply

Procedure:

  • System Preparation: a. Load the substrate into the ALD reactor. b. Heat the reactor to the desired deposition temperature (e.g., 200 °C). c. Heat the this compound precursor cylinder to a temperature that provides adequate vapor pressure (e.g., 70-90 °C).

  • ALD Cycle: a. Step 1: this compound pulse: Introduce this compound vapor into the reactor for a set duration (e.g., 1.0 s) to allow for self-limiting chemisorption onto the substrate surface. b. Step 2: Purge: Purge the reactor with an inert gas (e.g., N₂) for a set duration (e.g., 10 s) to remove any unreacted precursor and gaseous byproducts. c. Step 3: Co-reactant pulse: Introduce the co-reactant (e.g., H₂O vapor) into the reactor for a set duration (e.g., 0.5 s) to react with the chemisorbed precursor layer, forming tantalum oxide and surface hydroxyl groups. d. Step 4: Purge: Purge the reactor with the inert gas for a set duration (e.g., 10 s) to remove unreacted co-reactant and byproducts.

  • Film Deposition: a. Repeat the ALD cycle (Steps 2a-2d) until the desired film thickness is achieved. The thickness is precisely controlled by the number of cycles.

  • Post-Deposition: a. Cool down the reactor under an inert atmosphere before removing the coated substrate. b. Post-deposition annealing may be performed to improve film quality, if necessary.

Protocol for Metal-Organic Chemical Vapor Deposition (MOCVD)

Equipment:

  • MOCVD reactor with a heated substrate holder

  • This compound precursor bubbler with temperature and pressure control

  • Mass flow controllers for carrier gas (e.g., N₂) and oxidizing gas (e.g., O₂)

  • Vacuum system

Procedure:

  • System Preparation: a. Place the substrate on the heater stage within the MOCVD reactor. b. Evacuate the reactor to a base pressure. c. Heat the substrate to the desired deposition temperature (e.g., 450 °C).

  • Precursor Delivery: a. Heat the this compound bubbler to a stable temperature (e.g., 100 °C) to generate a consistent vapor pressure. b. Use a carrier gas (e.g., N₂) flowing through the bubbler at a controlled rate to transport the precursor vapor into the reactor.

  • Deposition Process: a. Introduce the precursor vapor and the oxidizing gas (e.g., O₂) into the reactor simultaneously. b. Maintain a constant reactor pressure during deposition. c. The precursor decomposes and reacts with the oxidizing agent on the hot substrate surface, leading to the growth of a Ta₂O₅ film. d. Continue the process for the required duration to achieve the desired film thickness.

  • Shutdown: a. Stop the precursor and reactant gas flows. b. Cool the substrate under an inert gas flow. c. Vent the reactor to atmospheric pressure and remove the coated substrate.

Process Visualizations

The following diagrams illustrate the fundamental workflows of the described deposition techniques.

G Sol-Gel Process for Ta₂O₅ Thin Film Deposition cluster_0 Solution Preparation cluster_1 Sol Formation cluster_2 Film Deposition cluster_3 Post-Processing P Ta(OCH₃)₅ in Methanol M Mixing and Stirring (Hydrolysis & Condensation) P->M H H₂O + Catalyst in Methanol H->M S Spin-Coating M->S Stable Sol D Drying S->D Wet Film A Annealing D->A Dry Gel Film F Final Ta₂O₅ Thin Film A->F Dense Ta₂O₅ Film G Atomic Layer Deposition (ALD) Cycle for Ta₂O₅ P1 Step 1: Ta(OCH₃)₅ Pulse PU1 Step 2: N₂ Purge P1->PU1 Self-limiting chemisorption R1 Step 3: H₂O Pulse PU1->R1 Remove excess precursor PU2 Step 4: N₂ Purge R1->PU2 Surface reaction Cycle Repeat N Cycles PU2->Cycle Remove excess reactant Cycle->P1 Start next cycle G Chemical Vapor Deposition (CVD) Experimental Setup cluster_0 Gas Delivery System cluster_1 MOCVD Reactor cluster_2 Exhaust System Precursor Ta(OCH₃)₅ Bubbler Reactor Reaction Chamber Precursor->Reactor Precursor Vapor CarrierGas N₂ Carrier Gas CarrierGas->Precursor Oxidizer O₂ Gas Oxidizer->Reactor Oxidizer Substrate Heated Substrate Vacuum Vacuum Pump Reactor->Vacuum Byproducts

References

Troubleshooting & Optimization

Controlling hydrolysis rate of Tantalum(V) methoxide in sol-gel process

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tantalum(V) Methoxide Sol-Gel Process

Welcome to the technical support center for the sol-gel synthesis of tantalum-based materials. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals control the hydrolysis rate of this compound, a critical step for achieving desired material properties.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction in the this compound sol-gel process?

The process is based on two fundamental reactions: hydrolysis and condensation.[1] First, this compound, Ta(OCH₃)₅, reacts with water to replace methoxide groups (-OCH₃) with hydroxyl groups (-OH). This is the hydrolysis step. Subsequently, these hydroxylated intermediates react with each other to form Ta-O-Ta bridges, eliminating water or methanol in a process called condensation, which leads to the formation of a solid tantalum oxide network.[1]

Q2: My reaction is proceeding too quickly, leading to immediate precipitation instead of a stable sol. How can I slow it down?

Rapid precipitation occurs when hydrolysis and condensation rates are too high. To slow the reaction, you can:

  • Reduce the water-to-alkoxide molar ratio (h) : A lower 'h' value slows the hydrolysis rate.[1]

  • Use a less polar solvent or a co-solvent : Solvents like anhydrous ethanol or isopropanol are common. Adding a non-polar co-solvent can further temper the reaction.

  • Lower the reaction temperature : Hydrolysis is temperature-dependent; conducting the reaction at a lower temperature will decrease the rate.

  • Introduce a chemical modifier or stabilizer : Chelating agents like diethanolamine (DEA) or acetylacetone can coordinate with the tantalum precursor, reducing its reactivity towards water.[2][3]

Q3: Why is the water-to-alkoxide molar ratio (h) so critical?

The water-to-alkoxide molar ratio (h = [H₂O]/[Ta]) is one of the most influential parameters in the sol-gel process.[1]

  • Low h values lead to incomplete hydrolysis, resulting in more linear and less branched polymer structures.[1]

  • Increasing h values accelerates the hydrolysis rate, promoting the formation of more highly branched and cross-linked networks, which is essential for gelation.[1] However, excessively high 'h' can lead to uncontrolled precipitation.

Q4: Should I use an acid or a base as a catalyst?

Both acid and base catalysts can be used to control the hydrolysis and condensation rates, though their mechanisms differ.

  • Acid Catalysis (e.g., HNO₃, HCl) : Tends to promote hydrolysis over condensation, leading to the formation of more linear, sparsely branched polymers. This can result in longer gelation times.

  • Base Catalysis (e.g., NH₄OH) : Typically accelerates the condensation reaction, leading to highly branched, dense, particle-like structures and often faster gelation times.

For this compound, which is already highly reactive, a catalyst may not always be necessary. If one is used, an acid catalyst is often chosen to gain better control over the process.[4]

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Immediate Precipitation - Hydrolysis rate is too high.- Water concentration is excessive.- Precursor solution is unstable.- Reduce the water-to-alkoxide molar ratio (h).- Add water slowly and with vigorous stirring.- Use a chemical stabilizer like diethanolamine (DEA).[2][5]- Conduct the reaction at a lower temperature.
Film Cracking After Deposition - High stress from solvent evaporation and gel shrinkage.- Film is too thick.- Rapid heating/cooling during annealing.- Slow down solvent evaporation by drying in a controlled humidity environment.- Reduce film thickness by adjusting spin-coating or dip-coating parameters. Apply multiple thin layers instead of one thick layer.[2]- Use a slower ramp rate (e.g., 1-2 °C/min) during annealing.[2]
Incomplete Gelation or Very Long Gel Time - Insufficient water for hydrolysis.- Low precursor concentration.- Low reaction temperature.- Incrementally increase the water-to-alkoxide molar ratio (h).- Increase the concentration of the this compound precursor.- Gently warm the solution (e.g., to 40-60 °C) to promote the reaction.[5]
Cloudy or Hazy Sol - Partial precipitation or formation of large colloidal particles.- Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen, argon) to prevent premature hydrolysis.[1]- Filter the precursor solution before adding water.- Consider changing the solvent to one that better solvates the precursor and intermediate species.

Data Presentation: Summary of Key Parameter Effects

The following table summarizes the qualitative and quantitative impact of various experimental parameters on the this compound sol-gel process.

ParameterEffect on Hydrolysis/Condensation RateImpact on Final Material PropertiesReference(s)
Water:Alkoxide Ratio (h) Increasing 'h' significantly increases the hydrolysis rate.Low 'h' leads to linear polymers; high 'h' leads to branched networks. Affects particle size and morphology.[1][6]
Temperature Higher temperatures increase reaction rates.Annealing temperature affects crystallinity; temperatures >700 °C can induce crystallization and increase leakage current in films.[5][7]
Precursor Concentration Higher concentration can lead to faster gelation.Influences the size, morphology, and aggregation of nanoparticles.[5]
Solvent The polarity and coordinating ability of the solvent affect precursor stability and reaction rates. Anhydrous alcohols are commonly used.Can influence the microstructure of the resulting gel and film.[1]
Catalyst (Acid/Base) Acids typically promote hydrolysis; bases promote condensation.Affects the polymer structure (linear vs. branched) and gelation time.[8]
Aging Time Allows for further condensation and strengthening of the gel network.Longer aging times can lead to larger, more aggregated particles and increased crystallinity.[5]
Stabilizer/Chelating Agent Reduces the reactivity of the metal alkoxide, slowing hydrolysis.Helps prevent uncontrolled precipitation and can lead to more uniform and stable sols.[2][3]

Experimental Protocols

Protocol: Controlled Sol-Gel Synthesis of Ta₂O₅ Nanoparticles

This protocol describes a general method for synthesizing Tantalum(V) oxide materials with controlled hydrolysis.

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous Ethanol (200 proof)

  • Deionized Water

  • Diethanolamine (DEA) (Stabilizer)

  • Nitric Acid (HNO₃) (Optional Catalyst)

Procedure:

  • Precursor Solution Preparation :

    • Work under an inert atmosphere (e.g., nitrogen or argon gas) in a glove box or using a Schlenk line to prevent premature contact with atmospheric moisture.[1]

    • In a dry flask, dissolve a specific amount of this compound in anhydrous ethanol to achieve the desired precursor concentration (e.g., 0.1 M).

    • Add a stabilizer, such as Diethanolamine (DEA), to the solution. A typical molar ratio of Ta(OCH₃)₅ to DEA might be 1:1.[2][5]

    • Stir the solution at room temperature for 30 minutes to ensure complete dissolution and stabilization.

  • Hydrolysis :

    • Prepare a hydrolysis solution by mixing anhydrous ethanol, deionized water, and (if used) an acid catalyst. The amount of water should be calculated to achieve the desired molar ratio 'h'.

    • Using a syringe pump for precise control, add the hydrolysis solution dropwise to the vigorously stirring precursor solution. A slow addition rate is crucial to prevent localized high concentrations of water, which can cause precipitation.

  • Sol Formation and Gelation :

    • After the addition is complete, seal the flask and continue stirring for 1-2 hours. A clear, stable "sol" should form.

    • Stop stirring and allow the sol to age at a constant temperature. Gelation time will vary from hours to days depending on the specific parameters (concentration, 'h', temperature).

  • Aging and Drying :

    • Once a rigid gel has formed, allow it to age for a set period (e.g., 1 to 7 days) in the sealed container.[5] This strengthens the gel network.

    • Unseal the container and dry the gel at a low temperature (e.g., 60-80 °C) to remove the solvent.

  • Calcination :

    • To obtain crystalline Tantalum(V) oxide (Ta₂O₅), transfer the dried gel to a furnace and calcine it in air. A typical calcination temperature is between 400 °C and 800 °C, with a slow heating ramp to prevent cracking.[5]

Visualizations

Logical and Experimental Workflows

SolGelProcess cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_processing Step 3: Material Formation p1 Ta(OCH₃)₅ Precursor sol Precursor Solution (Inert Atmosphere) p1->sol p2 Anhydrous Solvent (e.g., Ethanol) p2->sol p3 Stabilizer (optional) (e.g., DEA) p3->sol hydrolysis Hydrolysis & Condensation sol->hydrolysis h2o Water + Solvent (Controlled 'h' ratio) h2o->hydrolysis sol_form Stable Sol Formation hydrolysis->sol_form gel Gelation sol_form->gel aging Aging gel->aging drying Drying aging->drying calcination Calcination drying->calcination final Ta₂O₅ Material (Film, Powder) calcination->final

Caption: Workflow for the sol-gel synthesis of Tantalum(V) oxide.

HydrolysisControl cluster_params Controlling Parameters cluster_effects Effects center Hydrolysis & Condensation Rate p1 Water:Alkoxide Ratio (h) p1->center e1 Higher ratio => Faster Rate p1->e1 p2 Temperature p2->center e2 Higher temp => Faster Rate p2->e2 p3 Catalyst (Acid/Base) p3->center e3 Acid: Promotes Hydrolysis Base: Promotes Condensation p3->e3 p4 Solvent Polarity p4->center e4 Higher polarity => Faster Rate p4->e4 p5 Precursor Concentration p5->center e5 Higher conc. => Faster Gelation p5->e5 p6 Stabilizers / Chelating Agents p6->center e6 Reduces precursor reactivity => Slower Rate p6->e6

Caption: Key parameters influencing the hydrolysis and condensation rate.

References

Preventing precipitation in Tantalum(V) methoxide solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with tantalum(V) methoxide solutions, with a primary focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy or forming a precipitate?

A1: Precipitation in this compound solutions is almost always due to hydrolysis and condensation. This compound is extremely sensitive to moisture.[1] When it comes into contact with water, even trace amounts from the atmosphere or in the solvent, it undergoes a rapid two-step reaction:

  • Hydrolysis: The methoxide (-OCH₃) groups are replaced by hydroxyl (-OH) groups.

  • Condensation: These hydroxylated intermediates react with each other to form stable tantalum-oxygen-tantalum (Ta-O-Ta) bridges, eliminating methanol. This process continues, creating a three-dimensional network of tantalum oxide, which is insoluble in most organic solvents and precipitates out of the solution.[1]

Q2: What is the best solvent for dissolving this compound?

A2: The best solvent is high-purity, anhydrous methanol. Metal alkoxides are generally most soluble in their parent alcohol.[1][2] It is also expected to be soluble or partially soluble in other anhydrous alcohols like ethanol and isopropanol. Solubility is limited in aprotic and non-polar organic solvents.[1][2] For any application, the use of dry, "anhydrous" grade solvents is critical to prevent hydrolysis.

Q3: How can I prevent my solution from precipitating?

A3: Preventing precipitation requires a multi-faceted approach focused on rigorous moisture exclusion and, if necessary, chemical stabilization.

  • Strict Anhydrous Technique: Always handle this compound and its solutions under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox). Use oven-dried glassware and syringe/cannula techniques for transferring liquids.

  • Use of Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.

  • Chemical Stabilization: For applications requiring enhanced stability, the addition of a chelating agent can be highly effective.

Q4: What are chelating agents and how do they stabilize the solution?

A4: Chelating agents are molecules that can bind to the tantalum atom at multiple points, forming a stable complex. This coordination increases the steric hindrance around the tantalum center and reduces its reactivity towards water, thereby slowing down the rate of hydrolysis and preventing precipitation.[3] Common examples include β-diketones like acetylacetone (acac) and aminoalcohols like diethanolamine (DEA).

Troubleshooting Guide: Precipitation Issues

Issue ObservedPossible CauseRecommended Solution
Immediate cloudiness upon dissolving the solid. 1. The solvent is not sufficiently anhydrous. 2. Glassware was not properly dried. 3. This compound solid has been previously exposed to moisture.1. Use a fresh bottle of anhydrous solvent or a properly dried and stored solvent. 2. Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere. 3. Use a fresh, unopened container of this compound.
Solution becomes cloudy over a short period (minutes to hours). 1. The solution was exposed to atmospheric moisture during preparation or storage. 2. The storage container is not properly sealed.1. Review handling procedures to ensure strict anhydrous and inert atmosphere techniques are followed. 2. Store the solution in a tightly sealed container with a PTFE-lined cap, and consider wrapping the seal with Parafilm®. For longer-term storage, place the container inside a glovebox or a desiccator.
Precipitation occurs when another reagent is added. 1. The added reagent or its solvent contains water. 2. The added reagent is destabilizing the this compound.1. Ensure all reagents and solvents added to the solution are anhydrous. 2. If possible, add the this compound solution to the other reagent, rather than the other way around, to minimize the initial concentration of water. Consider the use of a stabilizing agent before adding other components.
Solution is unstable even with careful handling. The inherent reactivity of this compound is too high for the experimental conditions (e.g., prolonged storage or heating is required).Add a chelating agent such as acetylacetone (acac) to the solution to form a more stable complex. A molar ratio of 1:1 (acac:Ta) is a good starting point.

Data Presentation

Quantitative solubility data for this compound is not widely available in published literature, necessitating experimental determination for specific applications.[1][2] The following tables are provided as templates for researchers to record their own findings.

Table 1: Qualitative and Quantitative Solubility of this compound

Solvent (Anhydrous)Expected Qualitative SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)Observations
MethanolSoluble[1][2]User-defined valuee.g., Clear solution, exothermic dissolution
EthanolLikely Soluble to Partially Soluble[2]User-defined valuee.g., Slow dissolution, requires stirring
IsopropanolLikely Soluble to Partially Soluble[2]User-defined value
TolueneLimited SolubilityUser-defined value
Tetrahydrofuran (THF)Limited SolubilityUser-defined value
HexaneLimited SolubilityUser-defined value

Table 2: Effect of Acetylacetone (acac) Stabilizer on Solution Stability (Solvent: Anhydrous Methanol; Concentration: 0.1 M Ta(OCH₃)₅; Storage: Sealed vial under Argon at 25°C)

Molar Ratio (acac:Ta)Time until First Sign of Precipitation (Hours/Days)Appearance of Solution
0:1 (Control)User-defined value
0.5:1User-defined value
1:1User-defined value
2:1User-defined value

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution (0.1 M in Methanol)

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous methanol (CH₃OH)

  • Oven-dried glassware (e.g., volumetric flask, beaker, magnetic stir bar)

  • Inert atmosphere glovebox or Schlenk line setup

  • Syringes and needles

Procedure:

  • Place a 100 mL volumetric flask and a magnetic stir bar in an oven at 120°C for at least 4 hours.

  • Transfer the hot glassware to a glovebox antechamber and allow it to cool to room temperature under vacuum.

  • Inside the inert-atmosphere glovebox, weigh 3.36 g of this compound and transfer it to the 100 mL volumetric flask.

  • Using a graduated cylinder, measure approximately 80 mL of anhydrous methanol and add it to the volumetric flask.

  • Add the magnetic stir bar and stir the solution until all the solid has dissolved.

  • Carefully add anhydrous methanol to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Cap the flask tightly and stir for an additional 15 minutes to ensure homogeneity.

  • Store the solution in a tightly sealed container inside the glovebox.

Protocol 2: Stabilization of this compound Solution with Acetylacetone (acac)

Materials:

  • 0.1 M this compound solution in anhydrous methanol (from Protocol 1)

  • Acetylacetone (acac), reagent grade

  • Anhydrous methanol

  • Micropipette or syringe

Procedure:

  • This procedure should be performed under an inert atmosphere.

  • To a 100 mL flask of 0.1 M this compound solution (containing 0.01 moles of Ta), add 1.0 mL of acetylacetone (molar equivalent, assuming density of ~0.975 g/mL).

  • Stir the solution at room temperature for at least 1 hour. A slight color change to pale yellow may be observed.

  • The resulting solution is a 1:1 molar ratio of acac-stabilized this compound, which will have significantly enhanced stability against accidental hydrolysis.

Visualizations

Logical and Chemical Pathways

The following diagrams illustrate the chemical processes leading to precipitation and the mechanism by which stabilizing agents can prevent it.

G cluster_0 Precipitation Pathway Ta_methoxide Ta(OCH₃)₅ Solution (Soluble) Hydrolysis Hydrolysis -CH₃OH Ta_methoxide->Hydrolysis H2O Trace H₂O (Moisture Contamination) H2O->Hydrolysis Intermediate Ta(OCH₃)ₓ(OH)ᵧ (Hydroxylated Intermediate) Hydrolysis->Intermediate Condensation Condensation -CH₃OH Intermediate->Condensation Precipitate Ta-O-Ta Network (Insoluble Precipitate) Condensation->Precipitate G cluster_1 Stabilization Mechanism Ta_methoxide Ta(OCH₃)₅ Complexation Complexation -CH₃OH Ta_methoxide->Complexation Chelator Chelating Agent (e.g., Acetylacetone) Chelator->Complexation Stable_Complex Stabilized Ta-Complex (Sterically Hindered, Soluble) Complexation->Stable_Complex No_Reaction Hydrolysis Inhibited Stable_Complex->No_Reaction H2O Trace H₂O H2O->No_Reaction G cluster_2 Troubleshooting Workflow start Precipitate Observed check_solvent Is the solvent certified anhydrous and freshly opened? start->check_solvent check_handling Was strict inert atmosphere technique used? check_solvent->check_handling Yes use_new_solvent Action: Use new/dry solvent check_solvent->use_new_solvent No check_reagents Were other reagents added? check_handling->check_reagents Yes improve_technique Action: Review handling protocol, use glovebox check_handling->improve_technique No dry_reagents Action: Dry all other reagents and their solvents check_reagents->dry_reagents Yes add_stabilizer Action: Consider adding a stabilizing agent check_reagents->add_stabilizer Yes check_reagents->add_stabilizer No use_new_solvent->start improve_technique->start dry_reagents->start

References

Optimizing Annealing Temperatures for High-Quality Ta₂O₅ Films from Tantalum(V) Methoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the annealing temperature for Tantalum Pentoxide (Ta₂O₅) films synthesized from Tantalum(V) methoxide. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during the fabrication and post-deposition processing of these films.

Troubleshooting Guide

This guide addresses specific issues that may arise during the annealing of Ta₂O₅ films, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
High Leakage Current in Annealed Film - Incomplete removal of organic residues from the this compound precursor.- Presence of oxygen vacancies in the film. - Crystallization of the film at higher temperatures, leading to grain boundaries that can act as leakage pathways.- Perform a pre-annealing low-temperature bake (e.g., 150-200°C) to desorb volatile organics.- Anneal in an oxygen-rich atmosphere (e.g., O₂, O₃) or an N₂O environment to effectively fill oxygen vacancies. - Optimize the annealing temperature to remain below the crystallization point if an amorphous film with low leakage is desired.
Low Refractive Index - Low film density due to insufficient packing of molecules. - Presence of voids and defects in the film.- Increase the annealing temperature to promote densification of the film. Note that this may lead to crystallization.- Optimize the deposition parameters to achieve a denser as-deposited film.
Poor Adhesion of the Film After Annealing - High internal stress in the film. - Mismatch in the coefficient of thermal expansion between the Ta₂O₅ film and the substrate.- Employ a slower ramping rate during the annealing process to minimize thermal shock.- Consider a multi-step annealing process with intermediate temperature holds.- Choose a substrate with a closer thermal expansion coefficient to Ta₂O₅.
Formation of an Interfacial Layer (e.g., SiO₂) on Silicon Substrates - Diffusion of oxygen through the Ta₂O₅ film and reaction with the silicon substrate at elevated temperatures.- Use a lower annealing temperature if the application is sensitive to the interfacial layer thickness.- Employ rapid thermal annealing (RTA) to minimize the time at high temperatures. - Consider depositing a barrier layer (e.g., Si₃N₄) on the silicon substrate prior to Ta₂O₅ deposition.
Hazy or Rough Film Surface After Annealing - Crystallization of the film, leading to increased surface roughness. - Surface contamination prior to annealing.- For applications requiring a smooth surface, maintain the annealing temperature below the crystallization threshold (typically < 650°C). - Ensure the substrate and as-deposited film are thoroughly cleaned before the annealing step.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for annealing Ta₂O₅ films derived from this compound?

A1: The optimal annealing temperature depends on the desired film properties. For amorphous films with low leakage current, temperatures between 300°C and 600°C are common. To induce crystallization and achieve a higher refractive index and dielectric constant, temperatures ranging from 650°C to 900°C are typically required.

Q2: How does the annealing atmosphere affect the properties of the Ta₂O₅ film?

A2: The annealing atmosphere plays a crucial role. Annealing in an oxygen-containing environment (O₂, O₃, or N₂O) is effective in reducing oxygen vacancies and carbonaceous impurities, which in turn lowers the leakage current. Annealing in an inert atmosphere like nitrogen (N₂) or argon can also promote crystallization but may be less effective at removing certain defects.

Q3: What is the effect of annealing on the refractive index of the Ta₂O₅ film?

A3: Generally, the refractive index of Ta₂O₅ films increases with higher annealing temperatures. This is attributed to the densification of the film and the phase transition from amorphous to a more densely packed crystalline structure.

Q4: Will annealing always improve the electrical properties of my Ta₂O₅ film?

A4: Not necessarily. While annealing can reduce leakage current by removing defects and impurities, annealing at excessively high temperatures can lead to crystallization. The formation of grain boundaries in polycrystalline films can introduce new leakage pathways, potentially increasing the overall leakage current.

Q5: How can I determine if my annealed Ta₂O₅ film is amorphous or crystalline?

A5: X-ray diffraction (XRD) is the most common technique to determine the crystallinity of the film. Amorphous films will show a broad hump in the XRD pattern, while crystalline films will exhibit sharp diffraction peaks corresponding to specific crystal planes.

Quantitative Data Summary

The following tables summarize the impact of annealing temperature on the key properties of Ta₂O₅ films. While the data is compiled from various studies using alkoxide precursors, it provides a general trend for optimizing your process.

Table 1: Effect of Annealing Temperature on Refractive Index

Annealing Temperature (°C)Refractive Index (at ~550 nm)Film Phase
As-deposited~2.10 - 2.15Amorphous
300~2.11 - 2.17Amorphous
500~2.17 - 2.18Amorphous
700~2.19 - 2.21Amorphous/Partially Crystalline
900~2.21 - 2.25Crystalline (Orthorhombic)

Table 2: Influence of Annealing Temperature on Optical Band Gap and Leakage Current

Annealing Temperature (°C)Optical Band Gap (eV)Leakage Current Density (A/cm² at 1 MV/cm)
As-deposited~4.2 - 4.3~10⁻⁶ - 10⁻⁷
400~4.3 - 4.4~10⁻⁷ - 10⁻⁸
600~4.4 - 4.5~10⁻⁸ - 10⁻⁹
800~4.0 - 4.2~10⁻⁷ - 10⁻⁶ (can increase due to crystallization)

Experimental Protocols

MOCVD of Ta₂O₅ from this compound

This protocol outlines a general procedure for the Metal-Organic Chemical Vapor Deposition (MOCVD) of Ta₂O₅ films.

a. Substrate Preparation:

  • Clean the substrate (e.g., silicon wafer, quartz) using a standard cleaning procedure (e.g., RCA clean for silicon).

  • Dry the substrate thoroughly with a nitrogen gun and place it in the MOCVD reaction chamber.

b. Deposition Process:

  • Heat the this compound precursor to its vaporization temperature in a bubbler (typically 100-150°C, precursor dependent).

  • Use an inert carrier gas (e.g., Argon, Nitrogen) to transport the precursor vapor into the reaction chamber.

  • Introduce an oxidizing agent (e.g., O₂, H₂O vapor) into the reaction chamber.

  • Maintain the substrate at the desired deposition temperature (typically 400-500°C).

  • Control the chamber pressure to the desired level (typically 1-10 Torr).

  • After the desired film thickness is achieved, stop the precursor flow and cool down the chamber under a flow of inert gas.

Post-Deposition Annealing

This protocol describes a typical annealing process for the as-deposited Ta₂O₅ films.

a. Furnace Annealing:

  • Place the substrate with the as-deposited Ta₂O₅ film into the center of a tube furnace.

  • Purge the furnace with the desired annealing gas (e.g., O₂, N₂, N₂O) for at least 30 minutes to create a controlled atmosphere.

  • Ramp up the temperature to the target annealing temperature at a controlled rate (e.g., 5-10°C/minute).

  • Hold the temperature at the setpoint for the desired duration (typically 30-60 minutes).

  • After the annealing time is complete, cool down the furnace to room temperature under the same gas flow.

b. Rapid Thermal Annealing (RTA):

  • Place the substrate in the RTA chamber.

  • Introduce the desired annealing gas.

  • Rapidly increase the temperature to the target setpoint (ramp rates can be >100°C/second).

  • Hold at the annealing temperature for a short duration (typically 30-120 seconds).

  • Rapidly cool down the chamber.

Visualizations

experimental_workflow cluster_deposition MOCVD Process cluster_annealing Annealing Process cluster_characterization Characterization sub_prep Substrate Preparation precursor Precursor Vaporization deposition Film Deposition precursor->deposition cooldown1 Cool Down deposition->cooldown1 purge Furnace Purge cooldown1->purge ramp_up Ramp Up Temperature purge->ramp_up anneal Annealing ramp_up->anneal ramp_down Ramp Down anneal->ramp_down xrd XRD ramp_down->xrd sem SEM/AFM uvvis UV-Vis electrical Electrical Measurements

Caption: Experimental workflow for Ta₂O₅ film fabrication and characterization.

annealing_effects cluster_properties Film Properties temp Annealing Temperature crystallinity Crystallinity temp->crystallinity Increases refractive_index Refractive Index temp->refractive_index Increases density Film Density temp->density Increases leakage Leakage Current temp->leakage Decreases initially, then may increase roughness Surface Roughness temp->roughness Increases with crystallization

Caption: Relationship between annealing temperature and key Ta₂O₅ film properties.

Reducing carbon contamination in films from Tantalum(V) methoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with Tantalum(V) methoxide (Ta(OCH₃)₅) for thin film deposition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on mitigating carbon contamination in the resulting Tantalum Oxide (Ta₂O₅) films.

Frequently Asked Questions (FAQs)

Q1: Why is carbon contamination a common issue when using this compound?

A1: this compound, Ta(OCH₃)₅, is a metalorganic precursor where the tantalum atom is bonded to five methoxy (-OCH₃) groups. During deposition processes like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), these carbon-containing ligands must be completely removed to form pure Ta₂O₅. Incomplete reactions or side reactions can lead to the incorporation of carbon impurities into the film. The methoxide precursor, in particular, is noted to have a generally higher potential for carbon contamination compared to other alkoxides.[1]

Q2: What are the primary sources of carbon contamination?

A2: The main sources of carbon contamination include:

  • Incomplete Ligand Removal: The methoxy groups are not fully reacted and removed during the co-reactant pulse (e.g., water, ozone, or oxygen plasma) in ALD or during thermal decomposition in CVD.

  • Precursor Decomposition: At elevated temperatures, the this compound precursor itself may decompose rather than reacting cleanly at the surface, leaving behind carbon-containing fragments.

  • Adsorbed Byproducts: Reaction byproducts may adsorb onto the film surface and subsequently be incorporated into the growing film.

Q3: How does carbon contamination affect the properties of Ta₂O₅ films?

A3: Carbon impurities can significantly degrade the performance of Ta₂O₅ films, leading to:

  • Increased leakage current in dielectric applications.

  • Reduced breakdown voltage.

  • Changes in the refractive index and other optical properties.

  • Potential for the formation of tantalum carbide (TaC) phases, which alters the film's intended dielectric nature.

Q4: What are the typical deposition temperatures for Ta₂O₅ films using alkoxide precursors?

A4: For Tantalum(V) ethoxide, a common deposition temperature range for Metal Organic Chemical Vapor Deposition (MOCVD) is 350 - 450°C.[1] While specific optimal MOCVD data for this compound is not as readily available, the deposition window would be in a similar range, requiring careful optimization. For ALD, the temperature window is generally lower.

Troubleshooting Guide: Reducing Carbon Contamination

This guide provides a structured approach to diagnosing and resolving common issues related to carbon contamination during Ta₂O₅ film deposition using this compound.

Problem 1: High Carbon Content in As-Deposited Film
  • Symptom: Post-deposition analysis (e.g., XPS, AES) reveals significant carbon content (> 1-2 atomic %).

  • Potential Causes & Solutions:

    • Inadequate Co-reactant Exposure (ALD): The pulse time of the co-reactant (e.g., H₂O, O₃, O₂ plasma) may be too short to fully react with the surface-adsorbed precursor molecules.

      • Solution: Increase the co-reactant pulse time. Ensure the dose is sufficient to achieve saturation.

    • Insufficient Purge Time (ALD): Precursor or byproduct molecules may not be fully purged from the chamber, leading to CVD-like growth and contamination.

      • Solution: Increase the purge times after both the precursor and co-reactant pulses.

    • Deposition Temperature Too Low: The thermal energy may be insufficient for complete reaction and ligand removal.

      • Solution: Gradually increase the deposition temperature. Note that an excessively high temperature can cause precursor decomposition.

    • Deposition Temperature Too High: The precursor may be thermally decomposing before it can react at the surface in a controlled manner.

      • Solution: Gradually decrease the deposition temperature to find the optimal ALD or CVD window.

    • Ineffective Co-reactant: Water as a co-reactant may not be reactive enough to fully cleave the Ta-OCH₃ bonds.

      • Solution: Consider more reactive oxygen sources such as ozone (O₃) or a remote oxygen plasma. Plasma-enhanced ALD (PEALD) can be particularly effective at reducing carbon impurities.

Problem 2: Film Properties Degrade After Annealing
  • Symptom: Electrical or optical properties worsen after a post-deposition annealing step.

  • Potential Causes & Solutions:

    • Carbon Diffusion and Phase Segregation: Incorporated carbon may react with tantalum at high annealing temperatures to form tantalum carbide.

      • Solution: Optimize the deposition process to reduce the initial carbon content before annealing. A lower carbon concentration is less likely to form detrimental phases upon heating.

    • Reaction with Annealing Ambient: If annealing is performed in a non-oxidizing environment, it may not effectively remove carbon.

      • Solution: Annealing in an oxygen-containing atmosphere can help to oxidize and remove residual carbon.[2]

Logical Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting carbon contamination issues.

G start High Carbon Content Detected in Film check_params Review Deposition Parameters (Temp, Pulse/Purge Times) start->check_params increase_coreactant Increase Co-reactant Pulse Time/Dose check_params->increase_coreactant Inadequate Exposure? increase_purge Increase Purge Times check_params->increase_purge Insufficient Purge? optimize_temp Optimize Deposition Temperature check_params->optimize_temp Sub-optimal Temp? change_coreactant Switch to More Reactive Co-reactant (O₃, O₂ Plasma) check_params->change_coreactant Ineffective Co-reactant? re_evaluate Re-evaluate Carbon Content increase_coreactant->re_evaluate increase_purge->re_evaluate optimize_temp->re_evaluate change_coreactant->re_evaluate

Fig. 1: Troubleshooting workflow for high carbon content.

Experimental Protocols

While detailed protocols for this compound are not widely published, the following provides a generalized ALD protocol adapted from procedures for related alkoxide precursors, such as Tantalum(V) ethoxide.

Exemplary ALD Protocol for Ta₂O₅ Deposition

  • Substrate Preparation:

    • Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove organic and particulate contamination.

    • An optional pre-treatment with an oxygen plasma or ozone can help in creating a uniformly hydroxylated surface for initial growth.

  • Deposition Parameters:

    • Precursor: this compound (Ta(OCH₃)₅).

    • Precursor Temperature: Heat the precursor vessel to a temperature sufficient to achieve adequate vapor pressure (e.g., 70-120°C, requires optimization).

    • Co-reactant: Deionized water, ozone (O₃), or remote oxygen plasma.

    • Deposition Temperature: 200 - 300°C.

    • Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).

  • ALD Cycle Sequence:

    • Ta(OCH₃)₅ Pulse: Introduce this compound vapor into the reactor for a set duration (e.g., 0.5 - 2.0 seconds). The goal is to achieve a self-limiting monolayer adsorption on the substrate surface.

    • Purge 1: Purge the reactor with the carrier gas to remove any unreacted precursor and gaseous byproducts (e.g., 5 - 15 seconds).

    • Co-reactant Pulse: Introduce the co-reactant (e.g., H₂O vapor) into the reactor to react with the adsorbed precursor layer (e.g., 0.5 - 2.0 seconds). This step removes the methoxy ligands and forms Ta-O bonds.

    • Purge 2: Purge the reactor with the carrier gas to remove the co-reactant and any reaction byproducts (e.g., methanol) (e.g., 5 - 15 seconds).

  • Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) will be dependent on the specific process parameters.

  • Post-Deposition Annealing (Optional):

    • Anneal the deposited film in an oxygen-containing atmosphere (e.g., O₂, air) at temperatures ranging from 400 to 800°C. This can help to densify the film and further reduce carbon impurities. Annealing in oxygen has been shown to reduce residual carbon in films.[2]

Data Presentation

Direct comparative data for carbon content in Ta₂O₅ films from this compound under varying conditions is limited in published literature. The table below is a representative summary based on data for the closely related Tantalum(V) ethoxide precursor to provide general trends.

PrecursorDeposition MethodDeposition Temperature (°C)Co-reactantCarbon Content (at. %)Reference
Ta(OC₂H₅)₅MOCVD350 - 450O₂< 1 - 3[1]
Ta(OC₂H₅)₅CVD350Ethanol + O₂Not specified, but reduced by O₂ plasma anneal[2]

Note: It is generally expected that Ta(OCH₃)₅ may have a higher potential for carbon contamination than Ta(OC₂H₅)₅ under similar conditions due to the nature of the methoxy ligand.

Reaction Pathway Visualization

The following diagram illustrates the idealized surface reactions during an ALD cycle using Ta(OCH₃)₅ and H₂O, and a potential pathway for carbon incorporation.

G cluster_0 Ideal ALD Reaction Pathway cluster_1 Carbon Incorporation Pathway A Surface-OH B Ta(OCH₃)₅ Pulse A->B Precursor Adsorption C Surface-O-Ta(OCH₃)₄ B->C D H₂O Pulse C->D Ligand Exchange E Surface-O-Ta(OH)₄ D->E F Regenerated Surface-OH E->F Condensation G Surface-O-Ta(OCH₃)₄ H Incomplete Reaction G->H Insufficient H₂O I Buried -OCH₃ group H->I J Thermal Decomposition I->J Heat K Incorporated Carbon J->K

Fig. 2: Ideal ALD reaction vs. a carbon incorporation pathway.

References

Technical Support Center: Enhancing the Thermal Stability of Tantalum(V) Methoxide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Tantalum(V) methoxide as a precursor in their experiments. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and improve the thermal stability and performance of your precursor.

Frequently Asked Questions (FAQs)

Q1: My this compound precursor appears to be decomposing prematurely. What are the common causes and solutions?

A1: Premature decomposition of this compound, a moisture-sensitive solid, is a frequent issue.[1] The primary causes include:

  • Moisture Contamination: this compound readily hydrolyzes in the presence of water to form tantalum oxides.[1] This reaction can be initiated by atmospheric moisture or residual water in solvents.

    • Solution: All handling of the precursor should be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox). Use anhydrous solvents and properly dried glassware. Schlenk line techniques are highly recommended for all manipulations.[1]

  • Incomplete Reaction During Synthesis: If the synthesis reaction is not driven to completion, residual starting materials or byproducts can lower the thermal stability of the final product.

    • Solution: Ensure the reaction is stirred for a sufficient duration, typically 12-24 hours, to ensure completion.[1] Monitor the reaction progress if possible.

  • Impurities: The presence of impurities, such as residual acids or bases from the synthesis, can catalyze decomposition pathways at lower temperatures.

    • Solution: Purify the this compound after synthesis, preferably by vacuum distillation or sublimation, to remove volatile impurities.[1]

Q2: How can I improve the thermal stability of my this compound precursor for applications like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD)?

A2: Enhancing the thermal stability of metal alkoxide precursors is crucial for achieving controlled deposition processes.[2] Key strategies include:

  • Ligand Modification: Introducing bulkier or more rigid ligands can sterically hinder decomposition pathways.

    • Use of Bulky Alkoxides: While this guide focuses on the methoxide, it is noteworthy that tantalum ethoxide (Ta(OC₂H₅)₅) is more commonly used due to its higher thermal stability and volatility.[3] The larger ethyl groups provide greater steric protection to the tantalum center.

    • Donor-Functionalized Ligands: Incorporating donor atoms (e.g., nitrogen or oxygen) into the alkoxide ligands can lead to the formation of more stable chelate structures. These intramolecularly coordinated complexes often exhibit enhanced thermal stability.

    • Rigid Ligands: Employing rigid chelating ligands can prevent isomerization to less stable intermediates that are prone to decomposition, thereby increasing the overall thermal stability of the precursor.

  • Precursor Design for ALD: For ALD applications, precursors with strong metal-ligand bonds, such as the Ta-Cp (cyclopentadienyl) bond in some modified precursors, can extend the viable deposition temperature window by preventing premature thermal decomposition.[2]

Q3: I am observing low volatility with my this compound precursor. What can I do?

A3: Lower volatility compared to other tantalum precursors is a known characteristic of this compound. To address this:

  • Increase Sublimation/Evaporation Temperature: Carefully increase the temperature of the precursor reservoir during deposition to achieve the desired vapor pressure. This must be balanced with the thermal stability of the compound to avoid decomposition.

  • Use a Solvent-Assisted Delivery System: Dissolving the precursor in a suitable anhydrous, inert solvent can aid in its delivery to the deposition chamber.

  • Consider Alternative Precursors: For processes requiring higher vapor pressures at lower temperatures, consider using Tantalum(V) ethoxide or other modified tantalum precursors known for better volatility.

Q4: What are the expected decomposition products of this compound, and what is the theoretical mass loss in Thermogravimetric Analysis (TGA)?

A4: The thermal decomposition of this compound in an inert atmosphere is expected to yield tantalum pentoxide (Ta₂O₅) as the solid residue. The volatile byproducts would primarily be dimethyl ether, formed via the elimination from two methoxide ligands. The overall reaction can be represented as:

2 Ta(OCH₃)₅ → Ta₂O₅ + 5 CH₃OCH₃

Based on this stoichiometry, the theoretical mass of the remaining Ta₂O₅ can be calculated. This is crucial for interpreting TGA data.

Troubleshooting Guides

Synthesis of this compound
Issue Observation Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Low yield of the final product; presence of unreacted starting materials.Insufficient reaction time; poor quality of reagents (e.g., wet solvents); incorrect stoichiometry.Extend the reaction time to 24 hours with vigorous stirring.[1] Ensure all solvents are anhydrous and reagents are of high purity. Confirm the correct molar ratios of reactants.
Product Contamination The final product is discolored or has poor thermal stability.Residual alkali metal halides (e.g., NaCl, LiCl) from the synthesis; incomplete removal of byproducts; hydrolysis due to exposure to moisture.Ensure thorough filtration or centrifugation to remove precipitated salts.[1] Purify the product by vacuum distillation or sublimation.[1] Handle the product strictly under an inert atmosphere.
Gel Formation The reaction mixture becomes gelatinous and difficult to handle.Rapid addition of reagents leading to uncontrolled polymerization; presence of excess water.Add reagents slowly and at a controlled temperature (e.g., 0 °C).[1] Use strictly anhydrous conditions.
Thermal Analysis (TGA/DSC)
Issue Observation Potential Cause(s) Recommended Solution(s)
Inconsistent TGA Results Varying decomposition temperatures or mass loss percentages between runs.Inconsistent sample mass; different heating rates; sample reaction with the crucible material; atmospheric leaks.Use a consistent sample mass (5-10 mg is typical).[4] Maintain a constant heating rate for all experiments. Use inert crucibles (e.g., alumina or platinum).[4] Ensure the TGA chamber is properly sealed and purged with an inert gas.
Mass Gain at Low Temperatures An initial increase in mass is observed at the beginning of the TGA run.Reaction of the sample with residual oxygen in the TGA chamber; absorption of purge gas.Ensure a sufficient purge time with a high-purity inert gas before starting the temperature ramp.
Unexplained Thermal Events in DSC Unexpected endothermic or exothermic peaks that do not correspond to the main decomposition.Phase transitions of the precursor; reactions with impurities; interactions with the crucible.Correlate DSC events with mass loss in TGA to distinguish between phase transitions (no mass loss) and decomposition (mass loss). Ensure the purity of the sample. Run a baseline with an empty crucible to identify instrument-related artifacts.

Data Presentation

Illustrative Thermal Decomposition Data for this compound

The following table provides an illustrative summary of expected TGA data for the decomposition of this compound to Tantalum Pentoxide (Ta₂O₅). The theoretical residual mass is calculated based on the molecular weights of Ta(OCH₃)₅ (336.12 g/mol ) and Ta₂O₅ (441.89 g/mol ).

Parameter Value Notes
Decomposition Onset Temperature ~200 - 250 °CThe exact temperature can vary with heating rate and sample purity.
Primary Decomposition Range 250 - 400 °CThe main mass loss event occurs in this range.
Theoretical Residual Mass (%) 65.7%Calculated as (Mass of Ta₂O₅ / 2 * Mass of Ta(OCH₃)₅) * 100.
Observed Residual Mass (%) 64 - 66%Experimental values are typically close to the theoretical value.
Comparative Thermal Stability of Tantalum Precursors for ALD
Precursor Ligands Typical ALD Temperature Window Notes
This compound Methoxide (-OCH₃)Lower; prone to earlier decomposition.Lower volatility and thermal stability compared to the ethoxide.
Tantalum(V) ethoxide Ethoxide (-OC₂H₅)~250 - 300 °CMore stable and volatile than the methoxide due to bulkier ligands.[3]
TBTDET tert-butylimido, diethylamido< 275 °CThermal decomposition of the amido ligand limits the upper temperature.[2]
TBDETCp tert-butylimido, diethylamido, cyclopentadienylUp to 325 °CThe strong Ta-Cp bond enhances thermal stability, extending the ALD window.[2]

Experimental Protocols

Synthesis of this compound via Salt Metathesis

This protocol describes the synthesis of this compound from Tantalum(V) chloride and sodium methoxide. All procedures must be carried out under an inert atmosphere using Schlenk line or glovebox techniques.

Materials:

  • Tantalum(V) chloride (TaCl₅)

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Schlenk flasks and other appropriate glassware

  • Cannula for liquid transfers

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., filter cannula or Schlenk filter)

Procedure:

  • In a Schlenk flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • In a separate Schlenk flask, dissolve Tantalum(V) chloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution to the stirred TaCl₅ solution at 0 °C. A white precipitate of sodium chloride (NaCl) will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[1]

  • Separate the precipitated NaCl by filtration through a filter cannula into another Schlenk flask.

  • Remove the solvents from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or sublimation to yield a white, crystalline solid.[1]

Thermogravimetric Analysis (TGA) of Air-Sensitive this compound

This protocol outlines the procedure for obtaining a TGA thermogram of the air-sensitive this compound.

Equipment and Materials:

  • Thermogravimetric Analyzer (TGA)

  • Inert atmosphere glovebox

  • Hermetically sealed TGA pans (e.g., aluminum or platinum)[4]

  • High-purity inert purge gas (e.g., nitrogen or argon)

  • Microbalance

Procedure:

  • Sample Preparation (inside a glovebox):

    • Place a TGA pan on a microbalance and tare it.

    • Carefully weigh 5-10 mg of this compound into the pan.[4]

    • Securely seal the pan to prevent any exposure to the atmosphere.

  • TGA Instrument Setup:

    • Set the desired temperature program. A typical dynamic scan involves a ramp from room temperature to 800 °C at a heating rate of 10 °C/min.

    • Set the inert gas flow rate as per the instrument's recommendation (e.g., 20-50 mL/min).

    • Allow the TGA furnace to purge with the inert gas for at least 30 minutes before starting the experiment to ensure an oxygen-free environment.

  • Running the Analysis:

    • Quickly transfer the sealed pan from the glovebox to the TGA autosampler.

    • If the instrument has an automatic piercing mechanism, this will puncture the lid just before the measurement begins.

    • Initiate the temperature program.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset of decomposition and the temperature ranges of mass loss events.

    • Compare the final residual mass with the theoretical value for Ta₂O₅.

Visualizations

DOT Scripts and Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification TaCl5 Dissolve TaCl₅ in anhydrous ether mix Mix solutions at 0°C and stir for 12-24h TaCl5->mix NaOMe Dissolve NaOCH₃ in anhydrous methanol NaOMe->mix filter Filter to remove NaCl precipitate mix->filter evaporate Evaporate solvent under vacuum filter->evaporate distill Purify by vacuum distillation evaporate->distill product High-Purity Ta(OCH₃)₅ distill->product

Caption: Workflow for the synthesis of this compound.

Thermal_Decomposition_Pathway Thermal Decomposition of this compound precursor 2 Ta(OCH₃)₅ (Tantalum Methoxide) intermediate [Intermediate Species] precursor->intermediate Decomposition Initiation products Ta₂O₅ (Tantalum Pentoxide) + 5 CH₃OCH₃ (Dimethyl Ether) intermediate->products Elimination & Condensation heat Heat (>200°C)

Caption: Proposed thermal decomposition pathway.

Ligand_Modification_Strategy Strategies to Enhance Thermal Stability center_node Improved Thermal Stability strategy1 Increase Steric Bulk (e.g., -OCH₃ → -OC₂H₅) strategy1->center_node strategy2 Introduce Donor Atoms (Chelation) strategy2->center_node strategy3 Use Rigid Ligand Backbones strategy3->center_node

Caption: Ligand modification for improved stability.

References

Troubleshooting common issues in Tantalum(V) methoxide CVD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Chemical Vapor Deposition (CVD) of tantalum pentoxide (Ta₂O₅) thin films using Tantalum(V) methoxide (Ta(OCH₃)₅). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as a precursor for Ta₂O₅ CVD?

A1: this compound is a viable precursor for producing Tantalum Pentoxide (Ta₂O₅) thin films.[1] Its main advantage lies in its potential for lower deposition temperatures compared to other common precursors like Tantalum(V) ethoxide, due to the lower decomposition temperature of the methoxide ligands. This can be beneficial when working with thermally sensitive substrates.

Q2: What are the known challenges associated with this compound CVD?

A2: Researchers may face challenges with this compound due to its lower thermal stability, which can lead to difficulties in precursor delivery and a narrower processing window.[2] There is also a higher potential for carbon contamination in the deposited films if the decomposition pathway is not well-controlled.[2]

Q3: How does this compound compare to Tantalum(V) ethoxide?

A3: Tantalum(V) ethoxide is a more widely used and studied precursor for Ta₂O₅ CVD.[2][3] While this compound may offer lower deposition temperatures, Tantalum(V) ethoxide generally provides excellent volatility and superior thermal stability.[4] Processes using Tantalum(V) ethoxide are well-established and can achieve low levels of carbon contamination.[2]

Q4: What are the typical deposition temperatures for Ta₂O₅ films using alkoxide precursors?

A4: For Tantalum(V) ethoxide, high-quality Ta₂O₅ films are typically deposited at substrate temperatures in the range of 350-450°C.[2] While specific data for this compound is less common, its lower thermal stability suggests that deposition may be achievable at lower temperatures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound CVD.

Issue 1: Low Deposition Rate

Possible Causes:

  • Low Precursor Temperature: The precursor may not be sufficiently heated, leading to low vapor pressure and inadequate delivery to the reactor.

  • Low Substrate Temperature: The substrate temperature may be too low for efficient decomposition of the precursor. The deposition rate of tantalum oxide is found to increase significantly with increasing substrate temperature, suggesting the process is surface-reaction-controlled.[4]

  • Carrier Gas Flow Rate Too High: A high flow rate of the carrier gas can reduce the residence time of the precursor in the reaction zone, leading to a lower deposition rate.

  • Precursor Degradation: this compound has lower thermal stability, and prolonged heating can lead to decomposition before it reaches the substrate.[2]

Troubleshooting Steps:

Caption: Troubleshooting workflow for low deposition rate.

  • Increase Precursor Bubbler Temperature: Gradually increase the temperature of the this compound bubbler to increase its vapor pressure. Monitor the stability of the precursor.

  • Increase Substrate Temperature: Incrementally increase the substrate temperature to enhance the surface reaction rate.

  • Optimize Carrier Gas Flow: Reduce the carrier gas flow rate to increase the precursor's residence time in the reactor.

  • Verify Precursor Integrity: If the issue persists, consider the possibility of precursor degradation. It may be necessary to use a fresh batch of this compound.

Issue 2: Poor Film Adhesion

Possible Causes:

  • Substrate Contamination: The substrate surface may have organic residues, moisture, or native oxides that interfere with film nucleation and adhesion.

  • Incorrect Substrate Temperature: A substrate temperature that is too low may result in a poorly adhered film. Higher treatment temperatures can enhance adhesion by promoting better penetration of tantalum oxide into the substrate.[5]

  • High Internal Stress: High stress in the deposited film can lead to delamination.

Troubleshooting Steps:

Caption: Troubleshooting workflow for poor film adhesion.

  • Substrate Cleaning: Implement a rigorous substrate cleaning procedure. This may include solvent cleaning, followed by an in-situ plasma etch or a high-temperature bake to remove any contaminants before deposition.

  • Optimize Substrate Temperature: Experiment with increasing the substrate temperature to improve the interfacial bonding between the film and the substrate.

  • Post-Deposition Annealing: A post-deposition annealing step can help to relieve stress and improve the crystallinity and adhesion of the Ta₂O₅ film.

Issue 3: High Carbon Contamination in the Film

Possible Causes:

  • Incomplete Precursor Decomposition: The methoxide ligands may not be fully removed during the deposition process, leading to carbon incorporation. Alkoxide precursors are a known source of carbon impurities.[2]

  • Incorrect Oxidizer-to-Precursor Ratio: An insufficient amount of the oxidizing agent (e.g., oxygen, ozone) will result in incomplete combustion of the organic ligands.

  • Low Deposition Temperature: Lower deposition temperatures may not provide enough energy for the complete decomposition and oxidation of the precursor.

Troubleshooting Steps:

Caption: Troubleshooting workflow for high carbon contamination.

  • Increase Oxidizer Flow: Gradually increase the flow rate of the oxidizing gas to ensure complete reaction with the precursor's organic components.

  • Increase Deposition Temperature: Higher temperatures can promote more complete decomposition of the this compound.

  • Use Plasma-Enhanced CVD (PECVD): The use of a plasma can help to break down the precursor molecules at lower temperatures, potentially reducing carbon incorporation.

Experimental Protocols

General Protocol for this compound CVD

This protocol provides a general starting point for the deposition of Ta₂O₅ films. Optimal parameters will vary depending on the specific CVD reactor configuration.

Materials and Equipment:

  • This compound precursor

  • Substrates (e.g., Silicon wafers)

  • CVD reactor with a precursor delivery system (bubbler)

  • Mass flow controllers for carrier and reactant gases (e.g., Argon, Oxygen)

  • Vacuum pump and pressure gauges

  • Substrate heater

Procedure:

  • Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

  • System Preparation: Load the cleaned substrates into the CVD reactor. Evacuate the chamber to a base pressure typically below 10⁻⁵ Torr.

  • Precursor Heating: Heat the this compound bubbler to a stable temperature to ensure a consistent vapor pressure. The exact temperature will depend on the desired precursor flow rate and should be below the decomposition temperature of the precursor.

  • Deposition: a. Heat the substrate to the desired deposition temperature. b. Introduce the carrier gas (e.g., Argon) through the bubbler to transport the this compound vapor into the reaction chamber. c. Introduce the oxidizing gas (e.g., Oxygen) into the chamber. d. Maintain a constant pressure within the reactor during deposition.

  • Post-Deposition: a. After the desired film thickness is achieved, stop the precursor and reactant gas flows. b. Cool down the substrate under vacuum or in an inert atmosphere. c. Vent the chamber and unload the coated substrates.

Quantitative Data

The following table summarizes typical process parameters for Ta₂O₅ deposition using Tantalum alkoxide precursors. Note that much of the available data is for Tantalum(V) ethoxide, which can serve as a starting point for optimizing this compound processes.

ParameterTantalum(V) Ethoxide (Typical Values)This compound (Expected Trend)
Precursor Bubbler Temperature 60 - 120 °CPotentially lower due to higher volatility
Substrate Temperature 350 - 500 °C[4]Potentially lower due to lower thermal stability
Reactor Pressure 1 - 10 TorrSimilar range
Carrier Gas (Ar) Flow Rate 10 - 100 sccmSimilar range
Oxidizing Gas (O₂) Flow Rate 50 - 200 sccmSimilar range
Deposition Rate 1 - 10 nm/min[6]Dependent on optimized parameters
Carbon Impurity Level < 1 atom % (optimized)[2]Potentially higher, requires careful optimization[2]

References

Effect of solvent choice on Tantalum(V) methoxide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tantalum(V) methoxide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the effect of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity pathways of this compound?

A1: The most common reactions involving this compound are hydrolysis and alcoholysis.

  • Hydrolysis: this compound readily reacts with water, even atmospheric moisture, to form tantalum oxides or hydroxides. This is the fundamental reaction for sol-gel synthesis of tantalum pentoxide (Ta₂O₅) films.[1][2]

  • Alcoholysis: In the presence of other alcohols, the methoxide groups (-OCH₃) can be exchanged for other alkoxy groups (-OR). This reaction can be used to synthesize other tantalum alkoxides.[3]

Q2: How does the choice of solvent affect the stability of this compound solutions?

A2: this compound is highly sensitive to moisture.[2] Therefore, anhydrous solvents are crucial for preventing premature hydrolysis and precipitation. The stability is also influenced by the solvent's reactivity. Protic solvents, especially water and to a lesser extent alcohols, can react with the methoxide, leading to degradation of the precursor. Aprotic solvents are generally preferred for long-term storage of solutions, provided they are rigorously dried.

Q3: What is the general solubility of this compound in common organic solvents?

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Protic Solvents
AlcoholsMethanolSolubleParent alcohol, good solvent.
Ethanol, IsopropanolLikely Soluble to Partially SolubleMay undergo alcoholysis, indicating some degree of solubility.[3]
Aprotic Solvents
EthersDiethyl ether, Tetrahydrofuran (THF)Likely Sparingly Soluble to InsolublePolarity may not be sufficient for dissolution.
HydrocarbonsHexane, TolueneLikely InsolubleNon-polar nature makes them poor solvents for the polar metal alkoxide.
Chlorinated SolventsDichloromethane, ChloroformLikely Sparingly SolubleModerate polarity may allow for some dissolution.

Q4: How does solvent polarity impact the reactivity of this compound?

A4: Solvent polarity can significantly influence reaction rates and mechanisms.

  • Polar Protic Solvents (e.g., alcohols): These solvents can participate in the reaction (alcoholysis) and can stabilize charged intermediates through hydrogen bonding. In hydrolysis reactions, they can act as a co-reactant and influence the rate of condensation.

  • Polar Aprotic Solvents (e.g., THF, Acetone): These solvents can dissolve polar reactants but do not participate in hydrogen bonding to the same extent as protic solvents. They are often used when the reactivity of the methoxide needs to be controlled and side reactions with the solvent are to be avoided.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the low solubility of this compound in these solvents, they are less commonly used for homogeneous reactions. However, they might be employed in heterogeneous catalysis or for precipitation/crystallization steps.

Troubleshooting Guides

Issue 1: Unexpected Precipitation or Gel Formation upon Dissolving this compound
Possible Cause Troubleshooting Step
Moisture Contamination in Solvent or Glassware Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen/argon).
Reaction with Protic Solvent If using a protic solvent other than methanol, consider that alcoholysis may be occurring. If this is undesirable, switch to a dry, aprotic solvent.
Low Solubility of this compound Consult the solubility table above. If the chosen solvent has low solvating power for the methoxide, select a more appropriate solvent. Gentle heating under an inert atmosphere may aid dissolution, but be cautious of potential thermal decomposition.
Issue 2: Inconsistent Reaction Rates or Low Product Yields
Possible Cause Troubleshooting Step
Incomplete Dissolution of this compound Ensure the methoxide is fully dissolved before initiating the reaction. Use a solvent in which the methoxide is known to be soluble. Sonication under an inert atmosphere can sometimes aid dissolution.
Solvent Interference with Reaction Mechanism The solvent may be participating in the reaction in an unintended way. For example, a coordinating solvent like THF might compete with other ligands for binding to the tantalum center, affecting its reactivity. Consider a less coordinating solvent if this is suspected.
Side Reactions with the Solvent Certain solvents, especially if they contain impurities, can lead to side reactions. For instance, trace acid impurities in chlorinated solvents can react with the methoxide.[4] Ensure high-purity solvents are used.
Issue 3: Formation of Inhomogeneous Gels or Films in Sol-Gel Synthesis
Possible Cause Troubleshooting Step
Too Rapid Hydrolysis The rate of water addition is critical. A rapid, localized increase in water concentration can lead to uncontrolled precipitation. Add water slowly and with vigorous stirring. Using a co-solvent (e.g., the parent alcohol, methanol) can help to homogenize the reaction mixture.
Inappropriate Solvent Choice The solvent plays a crucial role in controlling the hydrolysis and condensation rates. A solvent that promotes a balanced rate of both reactions is ideal. For instance, using the parent alcohol can help to control the reaction by Le Chatelier's principle.
Insufficient Mixing Ensure efficient and continuous stirring throughout the sol-gel process to maintain a homogeneous reaction environment.

Data Presentation

Table 1: Illustrative Effect of Solvent Polarity on a Hypothetical Reaction Rate with this compound

Disclaimer: The following data is illustrative and intended to demonstrate the expected trend based on general principles of chemical kinetics. Actual reaction rates will be specific to the reaction being studied and should be determined experimentally.

SolventSolvent TypeDielectric Constant (approx.)Expected Relative RateRationale
MethanolPolar Protic33Moderate to HighParticipates in alcoholysis; stabilizes charged intermediates.
Tetrahydrofuran (THF)Polar Aprotic7.6ModerateSolvates the methoxide without direct participation, allowing for controlled reactivity.
DichloromethanePolar Aprotic9.1ModerateSimilar to THF, but potential for side reactions with acidic impurities.
TolueneNon-Polar2.4LowPoor solubility of the methoxide limits the reaction rate in a homogeneous system.

Experimental Protocols

Protocol 1: General Procedure for a Hydrolysis Reaction of this compound in a Controlled Manner (Sol-Gel Precursor Synthesis)

Objective: To prepare a stable tantalum oxide sol for subsequent deposition of a thin film.

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous Methanol (CH₃OH)

  • Deionized Water

  • Nitric Acid (as catalyst, optional)

  • Schlenk line or glovebox for inert atmosphere handling

  • Dry glassware (round-bottom flask, dropping funnel, magnetic stirrer, and stir bar)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve a calculated amount of this compound in anhydrous methanol in a round-bottom flask with stirring to achieve the desired concentration (e.g., 0.2 M).

  • In a separate flask, prepare a solution of deionized water in anhydrous methanol. If a catalyst is used, add a small amount of nitric acid to this solution.

  • Slowly add the water/methanol solution to the this compound solution dropwise using a dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the solution to stir at room temperature for a specified time (e.g., 1-24 hours) to allow for controlled hydrolysis and condensation to form the sol.

  • The resulting sol can then be used for film deposition via techniques such as spin-coating or dip-coating.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve Ta(OMe)5 in Anhydrous Solvent (e.g., Methanol) start->dissolve add_hydrolysis Slowly Add H2O Mixture dissolve->add_hydrolysis prepare_hydrolysis Prepare H2O/Solvent Mixture prepare_hydrolysis->add_hydrolysis stir Stir for Controlled Hydrolysis/Condensation add_hydrolysis->stir sol_formation Stable Sol Formed stir->sol_formation end End sol_formation->end

Caption: Workflow for the controlled hydrolysis of this compound.

troubleshooting_logic issue Issue: Unexpected Precipitation check_moisture Check for Moisture Contamination issue->check_moisture check_solvent Evaluate Solvent Choice issue->check_solvent moisture_yes Action: Use Anhydrous Solvents & Dry Glassware check_moisture->moisture_yes solvent_protic Is the solvent protic (other than methanol)? check_solvent->solvent_protic solvent_solubility Is the methoxide sparingly soluble? check_solvent->solvent_solubility protic_yes Action: Switch to Aprotic Solvent or Expect Alcoholysis solvent_protic->protic_yes solubility_yes Action: Choose a Better Solvent or Gently Heat solvent_solubility->solubility_yes

Caption: Troubleshooting logic for unexpected precipitation.

References

How to handle air-sensitive Tantalum(V) methoxide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tantalum(V) Methoxide

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of this air-sensitive compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, with the chemical formula Ta(OCH₃)₅, is an organometallic compound belonging to the metal alkoxide family.[1][2] It is a white solid at room temperature and serves as a crucial precursor for synthesizing tantalum-based materials, such as tantalum(V) oxide (Ta₂O₅), through methods like sol-gel processing and chemical vapor deposition (CVD).[1][3] Its high reactivity makes it valuable in materials science and catalysis.[1]

Q2: Why is this compound considered "air-sensitive"?

A2: this compound is highly sensitive to moisture.[4] When exposed to water, even atmospheric humidity, it readily undergoes hydrolysis. This reaction breaks down the compound, forming tantalum hydroxides and eventually tantalum(V) oxide, which can compromise the integrity and reactivity of the material for its intended application.[1][5]

Q3: How must I store this compound to ensure its stability?

A3: To prevent decomposition, this compound must be stored in a tightly sealed container under a dry, inert atmosphere, such as high-purity argon or nitrogen.[6][7] The storage area should be cool, dry, and well-ventilated.[8][9] Using a glovebox or a Schlenk flask for storage is highly recommended.[7]

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is classified as a flammable solid.[6] It can cause skin and serious eye irritation, and may also lead to respiratory irritation if inhaled.[6][8][9] It is harmful if swallowed.[8] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] All handling should be performed in a well-ventilated area or under engineering controls like a fume hood.[9]

Q5: What solvents are compatible with this compound?

A5: The choice of solvent is critical. For applications like sol-gel synthesis, anhydrous (dry) alcohols such as absolute ethanol or methanol are commonly used.[1][3] It is imperative that these solvents are rigorously dried and deoxygenated before use to prevent premature reaction of the precursor. This compound can also undergo alcoholysis, where the methoxide groups exchange with the alkoxy groups from a solvent alcohol.[1]

Physicochemical Data

The quantitative properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Formula Ta(OCH₃)₅[1][2]
Molecular Weight 336.12 g/mol [1][2]
Appearance White solid[1][2]
CAS Number 865-35-0[8][10]
Melting Point 49-51 °C[11]
Boiling Point 189-190 °C @ 10 mmHg[11]
Hazards Flammable Solid, Skin/Eye/Respiratory Irritant[6][8]

Experimental Protocols & Methodologies

Protocol 1: General Handling of this compound Under Inert Atmosphere

This protocol outlines the standard procedure for handling this compound using a Schlenk line to prevent exposure to air and moisture.

Materials & Equipment:

  • This compound

  • Schlenk flask and other required glassware (e.g., graduated cylinder, dropping funnel)

  • Schlenk line with dual vacuum/inert gas manifold

  • High-purity inert gas (Argon or Nitrogen)

  • Anhydrous solvents

  • Gas-tight syringes and cannulas (double-tipped needles)

  • Septa

  • Heat gun or oven for drying glassware

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven (>120°C) overnight and allow it to cool under a stream of inert gas or in a desiccator.[7]

  • Inert Atmosphere Setup: Assemble the glassware on the Schlenk line. Evacuate the flask by opening it to the vacuum line, and then backfill with inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere.[7]

  • Reagent Transfer (Solid):

    • In a glovebox, weigh the desired amount of this compound into the pre-dried Schlenk flask.

    • Seal the flask, remove it from the glovebox, and connect it to the Schlenk line.

  • Solvent Addition: Transfer anhydrous, degassed solvent into the Schlenk flask via a gas-tight syringe or a cannula.[7]

  • Reaction: Maintain a slight positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.[7] Add other reagents using dry syringes or cannula transfer techniques.

  • Workup: If the product is also air-sensitive, the reaction workup and purification must be conducted under inert atmosphere conditions.

Protocol 2: Sol-Gel Synthesis of Tantalum(V) Oxide (Ta₂O₅) Films

This protocol describes a general method for preparing Ta₂O₅ thin films from a this compound precursor.[1][3]

Procedure:

  • Precursor Solution Preparation: Inside a glovebox or under an inert atmosphere, dissolve a measured amount of this compound in anhydrous methanol to create a solution of the desired concentration (e.g., 0.2 M).[3]

  • Hydrolysis: Prepare a separate solution of deionized water and anhydrous methanol. Add a catalytic amount of an acid (e.g., HNO₃ or HCl).[3]

  • Sol Formation: Slowly add the water-methanol solution to the this compound solution while stirring. The molar ratio of water to the tantalum precursor is a critical parameter that affects the final material properties.[1]

  • Aging: Allow the resulting sol to age for a specified period (e.g., 24 hours) to permit the hydrolysis and condensation reactions to proceed.[1]

  • Deposition: Deposit the sol onto a substrate (e.g., silicon wafer) using a technique like spin coating.

  • Drying and Calcination: Dry the coated substrate to remove the solvent. Subsequently, heat-treat (calcine) the film at elevated temperatures to remove organic residues and crystallize the Ta₂O₅.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Reaction Fails or Gives Very Low Yield 1. Decomposition of this compound due to improper storage or handling. 2. Presence of moisture in solvents or reagents. 3. Inactive reagent.1. Verify the integrity of your inert atmosphere setup (glovebox or Schlenk line). 2. Ensure all solvents and reagents are rigorously dried and degassed before use.[7] 3. Use a freshly opened bottle of the precursor or verify the purity of older stock. Adjust stoichiometry if partial decomposition is suspected.[7]
White Precipitate Forms Uncontrollably 1. Accidental exposure to atmospheric moisture. 2. Hydrolysis is occurring too rapidly.1. Immediately check all seals and connections in your apparatus for leaks. Ensure a positive pressure of inert gas. 2. For sol-gel processes, control the rate of water addition carefully. Consider cooling the reaction mixture to slow down the hydrolysis and condensation kinetics.
Inconsistent Experimental Results 1. Partial decomposition of the precursor, leading to variable active concentrations. 2. Impurities from decomposition products are interfering with the reaction.1. If possible, purify the this compound via vacuum distillation before use.[1] 2. Always use a consistent source and batch of the precursor. Store it in small, single-use aliquots inside a glovebox to minimize repeated exposure of the bulk material.

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Ta_OMe Ta(OCH₃)₅ This compound Intermediate Ta(OCH₃)₅₋ₓ(OH)ₓ Hydroxylated Intermediate Ta2O5 Ta₂O₅ Tantalum(V) Oxide Intermediate->Ta2O5 - CH₃OH MeOH CH₃OH Methanol H2O H₂O Water H2O->Ta_OMe + H₂O

Caption: Hydrolysis and condensation pathway of this compound.

Troubleshooting_Workflow start Experiment Fails (e.g., Low Yield, Precipitate) check_inert Is inert atmosphere (glovebox/Schlenk line) compromised? start->check_inert fix_inert Solution: Check for leaks. Purge system thoroughly. check_inert->fix_inert Yes check_solvents Are solvents and reagents completely dry? check_inert->check_solvents No fix_inert->check_solvents dry_solvents Solution: Use freshly dried/ distilled solvents. check_solvents->dry_solvents No check_reagent Is the Ta(OCH₃)₅ precursor pure? check_solvents->check_reagent Yes dry_solvents->check_reagent purify_reagent Solution: Use fresh reagent or purify by distillation. check_reagent->purify_reagent No success Re-run Experiment check_reagent->success Yes purify_reagent->success

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Tantalum (V) Methoxide for Uniform Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for achieving uniform film thickness with Tantalum(V) methoxide precursor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common deposition techniques for achieving uniform Tantalum Oxide (Ta₂O₅) films using this compound?

A1: The most common techniques are sol-gel spin coating, Chemical Vapor Deposition (CVD), and Atomic Layer Deposition (ALD). The sol-gel method with spin coating is often favored for its cost-effectiveness and precise thickness control at a laboratory scale.[1] CVD and ALD are vacuum-based techniques that offer excellent control over film thickness and uniformity, making them suitable for more demanding applications.[2][3]

Q2: My spin-coated Ta₂O₅ films are not uniform. What are the likely causes and how can I fix them?

A2: Non-uniformity in spin-coated films can arise from several factors. Common defects include "comets" or streaks, striations, and edge beads. "Comets" are typically caused by particulate contamination on the substrate or in the precursor solution.[4][5] Striations can result from uneven solvent evaporation.[5] Edge beads form due to the surface tension of the solution at the edge of the substrate.[5][6] To address these issues, ensure your substrate is scrupulously clean, filter the precursor solution, and optimize your spin coating parameters, such as spin speed and acceleration.[4]

Q3: How does the precursor solution preparation affect the uniformity of the final film in a sol-gel process?

A3: The stability and homogeneity of the precursor solution are critical for uniform film deposition. The hydrolysis of this compound can be rapid and lead to the formation of precipitates if not controlled.[7] It is crucial to control the hydrolysis and condensation reactions to form a stable sol.[1] This is often achieved by using a suitable solvent and sometimes a catalyst.[1] The viscosity of the solution also plays a significant role in determining the final film thickness and uniformity.

Q4: What is the role of post-deposition annealing and how does it impact film uniformity?

A4: As-deposited Ta₂O₅ films from this compound are typically amorphous.[3][8] Post-deposition annealing is a crucial step to densify the film, remove residual organic compounds, and improve its electrical and optical properties.[1] While annealing can improve the overall quality of the film, excessively high temperatures can lead to crystallization, which may increase surface roughness and leakage current.[8] Therefore, the annealing temperature and duration must be carefully optimized.

Troubleshooting Guides

Spin Coating
Problem Possible Causes Solutions
Comets, Streaks, or Pinholes Particulate contamination on the substrate or in the solution.[4][5]Work in a clean environment, clean the substrate thoroughly, and filter the precursor solution before use.[4]
Striations (Radial Lines) Rapid or non-uniform solvent evaporation.[5]Optimize the spin speed and acceleration. Ensure a controlled environment with stable temperature and humidity.[6]
Edge Bead (Thicker Film at the Edge) Surface tension of the precursor solution.[5][6]Use a higher final spin speed to throw off excess solution. An edge bead removal step can also be implemented.
Incomplete or Dewetting of the Film Poor wetting of the substrate by the precursor solution.Ensure the substrate surface is properly prepared and has the correct surface energy for the solution.
Chemical Vapor Deposition (CVD) & Atomic Layer Deposition (ALD)
Problem Possible Causes Solutions
Non-uniform Film Thickness Across the Substrate Inconsistent precursor flow rate or non-uniform substrate temperature.Calibrate the mass flow controllers for the precursor and carrier gas. Ensure uniform heating of the substrate.
Poor Film Adhesion Contaminated substrate surface.Implement a thorough pre-deposition cleaning procedure for the substrate.
High Carbon Impurity in the Film Incomplete precursor reaction or decomposition.Optimize the deposition temperature and the ratio of precursor to oxidant.
Inconsistent Growth Rate in ALD Insufficient pulse or purge times.[2]Increase the precursor pulse time to ensure saturation of the surface reactions. Increase the purge time to completely remove unreacted precursor and byproducts.[2]

Experimental Protocols

Detailed Methodology for Sol-Gel Spin Coating of Ta₂O₅
  • Precursor Solution Preparation:

    • In an inert atmosphere (e.g., a glovebox), dissolve this compound in a dry alcohol solvent (e.g., anhydrous ethanol or 2-methoxyethanol).

    • Slowly add a controlled amount of deionized water mixed with the same solvent to initiate hydrolysis and condensation. A small amount of acid (e.g., HCl or HNO₃) can be used as a catalyst.[1]

    • Stir the solution for several hours to form a stable and homogeneous sol.

    • Filter the sol through a syringe filter (e.g., 0.2 µm) to remove any particulates.[1]

  • Spin Coating:

    • Clean the substrate (e.g., silicon wafer or glass slide) using a standard cleaning procedure (e.g., RCA clean for silicon).

    • Place the substrate on the spin coater chuck.

    • Dispense the precursor sol onto the center of the substrate.

    • Spin the substrate at a low speed (e.g., 500-1000 rpm) for a few seconds to spread the solution, followed by a high-speed spin (e.g., 2000-5000 rpm) for 30-60 seconds to achieve the desired thickness.

  • Drying and Annealing:

    • Dry the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) to evaporate the solvent.

    • Anneal the film in a furnace or rapid thermal annealing (RTA) system at a higher temperature (e.g., 400-800 °C) to form the final Ta₂O₅ film. The as-deposited films are amorphous, and crystallization may occur at higher annealing temperatures.[3][8]

Visualizations

Sol-Gel Process Workflow

SolGelProcess cluster_solution Solution Preparation cluster_deposition Deposition cluster_post Post-Treatment Precursor This compound Mixing Stirring & Aging Precursor->Mixing Solvent Anhydrous Alcohol Solvent->Mixing Hydrolysis Controlled Water Addition Hydrolysis->Mixing Catalyst Acid Catalyst (optional) Catalyst->Mixing Sol Stable Ta₂O₅ Sol Mixing->Sol Dispense Dispense Sol on Substrate Sol->Dispense Spin Spin Coating Dispense->Spin GelFilm Uniform Gel Film Spin->GelFilm Drying Low-Temp Drying GelFilm->Drying Annealing High-Temp Annealing Drying->Annealing FinalFilm Dense Ta₂O₅ Film Annealing->FinalFilm

Caption: Workflow for Ta₂O₅ thin film deposition via the sol-gel method.

Hydrolysis and Condensation of this compound

HydrolysisCondensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Ta_OMe Ta(OCH₃)₅ Tantalum Methoxide Hydrolyzed Ta(OCH₃)₅₋ₓ(OH)ₓ + x CH₃OH Ta_OMe->Hydrolyzed + H₂O Oxo_bridge Formation of Ta-O-Ta bridges (Oxolation/Alcoxolation) Hydrolyzed->Oxo_bridge Polymeric Polymeric Ta-O network (Gel) Oxo_bridge->Polymeric

Caption: Simplified reaction pathway for the sol-gel formation of Ta₂O₅.

References

Technical Support Center: Tantalum(V) Methoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for minimizing impurities during the synthesis of Tantalum(V) methoxide, Ta(OCH₃)₅.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing this compound?

A1: The most prevalent method is the salt metathesis reaction between Tantalum(V) chloride (TaCl₅) and a metal alkoxide, such as sodium methoxide (NaOCH₃) or lithium methoxide (LiOCH₃), in an anhydrous alcohol solvent like methanol.[1][2][3] Another common approach involves reacting TaCl₅ directly with an alcohol in the presence of a base like ammonia to neutralize the HCl byproduct.[1][4]

Q2: My final this compound product has a yellowish tint instead of being a pure white solid. What is the likely cause?

A2: A yellow discoloration often points to contamination with Tantalum(V) oxytrichloride (TaOCl₃) or niobium pentachloride.[3] TaOCl₃ can form if the starting TaCl₅ has been exposed to moisture.[2][3] It's crucial to use high-purity, dry TaCl₅ and ensure all glassware and solvents are rigorously anhydrous.

Q3: Why is a strictly inert atmosphere crucial during the synthesis?

A3: this compound is highly sensitive to moisture.[5][6] Exposure to water leads to hydrolysis, forming tantalum oxides and other oxo-species, which are significant impurities.[1][7] Performing the reaction and handling under an inert atmosphere (e.g., dry argon or nitrogen) prevents this premature hydrolysis.[7]

Q4: What are the main types of impurities I should be aware of?

A4: The primary impurities include:

  • Tantalum Oxides/Oxoalkoxides: Formed from reactions with water.[7]

  • Mixed Chloride-Methoxide Species: Result from incomplete reaction of the tantalum pentachloride starting material.[1]

  • Alkali Metal Salts (e.g., NaCl, LiCl): Byproducts of the salt metathesis reaction that may not be fully removed.[8]

  • Heavy Metal Contaminants: Can be introduced from impure starting materials.[9]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Possible Cause Recommended Solution
Incomplete Reaction Ensure stoichiometric amounts of reagents. The reaction of TaCl₅ with sodium methoxide is highly favorable due to the precipitation of NaCl, which drives the reaction to completion.[8]
Premature Hydrolysis Rigorously dry all solvents and reagents. Use Schlenk line or glovebox techniques to maintain an inert atmosphere.[7]
Loss during Workup This compound is soluble in many organic solvents. Minimize the use of washing solvents during filtration. Ensure complete precipitation of the product if isolating by crystallization.

Problem 2: Product Contamination with Tantalum Oxides

Symptom Analysis & Solution
Product is insoluble in non-polar organic solvents.Tantalum oxides are generally insoluble. This indicates significant hydrolysis. The synthesis must be repeated with stricter anhydrous conditions.
Broad peaks in IR spectrum around 600-900 cm⁻¹ (Ta-O-Ta stretching).This confirms the presence of oxo-species. Purify the product via vacuum sublimation or recrystallization from a rigorously dried non-polar solvent.

Problem 3: Residual Chloride Impurities Detected in Final Product

A common specification for this compound is a low chloride content (e.g., ≤2%).[10]

Possible Cause Recommended Solution
Incomplete Reaction of TaCl₅ Use a slight excess of the alkali metal methoxide to ensure all chloride ligands are displaced.[3]
Trapping of NaCl/LiCl in the Product After filtration of the salt byproduct, some fine particles may remain suspended. Allow the solution to stand, then decant or re-filter through a fine frit. Thoroughly wash the filtered product with a dry, non-coordinating solvent in which the salt is insoluble.

Experimental Protocols

Protocol 1: Synthesis of this compound via Salt Metathesis

This protocol is adapted from the general method for synthesizing metal alkoxides from metal chlorides.[1][8]

Materials:

  • Tantalum(V) chloride (TaCl₅)

  • Sodium metal (Na)

  • Anhydrous Methanol (CH₃OH)

  • Anhydrous Benzene or Toluene

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of Sodium Methoxide: Under an inert atmosphere, slowly add freshly cut sodium metal to an excess of anhydrous methanol in a Schlenk flask. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: In a separate Schlenk flask, dissolve TaCl₅ in anhydrous benzene or toluene. While stirring vigorously, slowly add the freshly prepared sodium methoxide solution to the TaCl₅ solution at room temperature. A white precipitate of NaCl will form immediately.

  • Completion and Filtration: Stir the reaction mixture at room temperature for several hours to ensure complete reaction. Filter the mixture under inert atmosphere to remove the precipitated NaCl. Wash the filter cake with anhydrous benzene or toluene to recover any trapped product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield crude this compound as a white solid.

  • Purification: The crude product can be purified by vacuum sublimation or by recrystallization from a minimal amount of hot, anhydrous non-polar solvent (e.g., hexane).

Visual Troubleshooting and Workflow

The following diagrams illustrate the key decision-making processes for identifying and mitigating impurities.

G Diagram 1: Troubleshooting Workflow for Impure Ta(OCH3)5 start Start: Synthesized Ta(OCH3)5 Product observe Visual Inspection & Solubility Test start->observe color_check Is the product pure white? observe->color_check yellow Product is Yellow color_check->yellow No white Product is White color_check->white Yes cause_yellow Likely Cause: - TaOCl3 from moist TaCl5 - Niobium contamination yellow->cause_yellow sol_check Is it soluble in dry non-polar solvents? white->sol_check insoluble Insoluble / Partially Soluble sol_check->insoluble No soluble Soluble sol_check->soluble Yes cause_insoluble Likely Cause: - Hydrolysis has occurred - Presence of Tantalum Oxides insoluble->cause_insoluble analytical_check Perform Analytical Characterization (e.g., elemental analysis for Cl) soluble->analytical_check remedy_yellow Action: - Check purity of TaCl5 - Purify via sublimation cause_yellow->remedy_yellow remedy_insoluble Action: - Repeat synthesis - Ensure strictly anhydrous conditions cause_insoluble->remedy_insoluble chloride_high Chloride > 2% analytical_check->chloride_high High chloride_ok Chloride ≤ 2% analytical_check->chloride_ok OK cause_chloride Likely Cause: - Incomplete reaction - Trapped NaCl byproduct chloride_high->cause_chloride final_product High-Purity Product chloride_ok->final_product remedy_chloride Action: - Re-wash product - Use slight excess of NaOMe in next synthesis cause_chloride->remedy_chloride

Caption: Troubleshooting workflow for impure this compound.

G Diagram 2: Sources of Impurities and Mitigation Strategies cluster_sources Sources of Impurities cluster_impurities Resulting Impurities cluster_mitigation Mitigation Strategies s1 Starting Materials TaCl₅ (moist) Alkali Metal (impure) i1 Oxo-species TaOCl₃ Ta₂O₅ (from hydrolysis) s1:f1->i1:f0 i3 Other Heavy Metals s1:f1->i3:f0 s2 Reaction Conditions Atmospheric Moisture (H₂O) Incomplete Reaction s2:f1->i1:f0 i2 Halide Species Mixed TaClₓ(OMe)y NaCl / LiCl s2:f1->i2:f0 s3 Workup & Purification Inefficient Salt Removal Solvent Impurities s3:f1->i2:f0 m1 Reagent & System Prep Use fresh, sublimed TaCl₅ Use high-purity alkali metals Thoroughly dry all glassware i1->m1:f0 Prevented By m2 Reaction Control Use Schlenk line or glovebox Ensure sufficient reaction time Use slight excess of alkoxide i1->m2:f0 i2->m2:f0 m3 Purification Thorough washing of precipitate Use anhydrous solvents Purify by sublimation/recrystallization i2->m3:f0 i3->m1:f0

Caption: Key sources of impurities and their corresponding mitigation strategies.

References

Validation & Comparative

A Comparative Guide to Tantalum(V) Alkoxide Precursors for Thin Film Deposition: Tantalum(V) Methoxide vs. Tantalum(V) Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical step in the fabrication of high-quality thin films for a multitude of applications, from medical implants to advanced electronics. This guide provides a detailed comparison of two common tantalum alkoxide precursors, Tantalum(V) methoxide (Ta(OCH₃)₅) and Tantalum(V) ethoxide (Ta(OC₂H₅)₅), for the deposition of tantalum pentoxide (Ta₂O₅) thin films.

While both precursors offer a pathway to high-purity tantalum oxide films, the available scientific literature reveals a significant disparity in the depth of experimental data. Tantalum(V) ethoxide is a well-characterized and widely utilized precursor in both Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD), with extensive data on deposition parameters and resulting film properties. In contrast, detailed experimental data for this compound is notably scarce in publicly accessible research, limiting a direct, comprehensive performance comparison.

This guide will present the extensive data available for Tantalum(V) ethoxide and summarize the known properties of this compound, highlighting the current knowledge gap.

Physicochemical Properties of Tantalum(V) Alkoxide Precursors

A fundamental understanding of the precursors' physical and chemical properties is essential for process design and optimization.

PropertyThis compound (Ta(OCH₃)₅)Tantalum(V) Ethoxide (Ta(OC₂H₅)₅)
Molecular Formula C₅H₁₅O₅TaC₁₀H₂₅O₅Ta
Molecular Weight 336.12 g/mol 406.25 g/mol
Appearance White solidColorless to yellow liquid
Melting Point 50 °C21 °C[1]
Boiling Point 189 °C145 °C at 0.01 mmHg[1]
Vapor Pressure Data not readily available6 mmHg at 190 °C[2]
Solubility Soluble in waterReacts with water[1]

Performance in Thin Film Deposition: Tantalum(V) Ethoxide

Tantalum(V) ethoxide has been extensively studied as a precursor for the deposition of high-quality Ta₂O₅ thin films, particularly via Plasma-Enhanced Atomic Layer Deposition (PEALD) and MOCVD.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of Ta₂O₅

Experimental Data Summary

ParameterValue
Deposition Temperature 250–300 °C[2]
Growth per Cycle (GPC) ~0.05 nm/cycle[2]
Precursor Temperature 190 °C
Co-reagent Remote oxygen plasma[2]
Resulting Film Density 7.98 g/cm³[2]
Refractive Index ~2.10–2.20 at 632.8 nm[3]
Optical Band Gap ~4.1 eV[3]
Film Morphology Amorphous as-deposited[2]
Carbon Content No unreacted carbon-containing residues in the bulk film[2]
Metal-Organic Chemical Vapor Deposition (MOCVD) of Ta₂O₅

Experimental Data Summary

ParameterValue
Deposition Temperature 300–450 °C
Resulting Film Purity Stoichiometric, amorphous, and pure, with carbon contamination below detection limits (<1 atom %)
Dielectric Constant 27 (as-deposited)
Leakage Current Density 2.0 x 10⁻⁹ A/cm² (at 1 V, as-deposited)

Performance in Thin Film Deposition: this compound

Detailed experimental data for the deposition of thin films using this compound is limited in the available literature. While some studies mention its use, for instance in producing corrosion-resistant coatings on Si₃N₄ and SiC at temperatures up to 1275 K, specific deposition parameters and comprehensive film characterization are not provided.[4] Its solid state at room temperature suggests different precursor delivery strategies would be required compared to the liquid Tantalum(V) ethoxide.

Experimental Protocols

General Experimental Workflow for Alkoxide-Based Thin Film Deposition

The following diagram illustrates a generalized workflow for thin film deposition using tantalum alkoxide precursors.

G cluster_prep Pre-Deposition cluster_dep Deposition cluster_post Post-Deposition p1 Substrate Cleaning p2 Precursor Preparation (Heating/Vaporization) p1->p2 d1 Precursor Introduction into Reaction Chamber p2->d1 d3 Surface Reaction and Thin Film Growth d1->d3 d2 Co-reagent Introduction (e.g., O₂, H₂O, O₂ plasma) d2->d3 a1 Purging of Reaction Chamber d3->a1 a2 Post-Deposition Annealing (Optional) a1->a2 a3 Film Characterization (e.g., Ellipsometry, XPS, SEM) a2->a3

Caption: A generalized workflow for thin film deposition using tantalum alkoxide precursors.

Detailed Experimental Protocol for PEALD of Ta₂O₅ using Tantalum(V) Ethoxide

The following protocol is based on a typical PEALD process for depositing Ta₂O₅ thin films using Tantalum(V) ethoxide and remote oxygen plasma.[2][5]

  • Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants from the surface.

  • Precursor Handling: Tantalum(V) ethoxide is held in a stainless steel bubbler and heated to 190 °C to achieve sufficient vapor pressure for delivery to the reaction chamber.

  • Deposition Parameters:

    • The reactor temperature is maintained within the ALD window of 250–300 °C.

    • The deposition process consists of sequential pulses of the precursor and the oxygen plasma co-reagent, separated by inert gas purges.

    • A typical cycle consists of:

      • Tantalum(V) ethoxide pulse.

      • Inert gas (e.g., N₂) purge to remove unreacted precursor and byproducts.

      • Remote oxygen plasma pulse.

      • Inert gas purge.

  • Film Growth: The number of ALD cycles is repeated to achieve the desired film thickness. The growth is monitored in-situ using spectroscopic ellipsometry.

  • Post-Deposition Analysis: The deposited films are characterized for their thickness, density, refractive index, chemical composition, and morphology using techniques such as X-ray reflectometry (XRR), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM).

Conclusion

Based on the currently available scientific literature, Tantalum(V) ethoxide is the more characterized and versatile precursor for the deposition of high-quality Ta₂O₅ thin films. Its liquid state at room temperature and well-documented deposition parameters for techniques like PEALD and MOCVD make it a reliable choice for researchers and engineers. The resulting films exhibit excellent properties, including high density, high refractive index, and low carbon contamination, making them suitable for a wide range of applications in optics and electronics.

This compound, while a viable precursor in principle, suffers from a significant lack of published experimental data. Its solid nature at room temperature presents different handling and delivery challenges compared to its ethoxide counterpart. Further research is required to establish detailed deposition protocols and to fully characterize the properties of Ta₂O₅ films derived from this compound to enable a direct and meaningful comparison with Tantalum(V) ethoxide. For professionals requiring a well-established and predictable deposition process, Tantalum(V) ethoxide is the recommended precursor at this time.

References

A Comparative Guide to Alkoxide Precursors for Tantalum Oxide Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in the successful atomic layer deposition (ALD) of high-quality tantalum oxide (Ta₂O₅) thin films. Tantalum oxide is a promising material for a variety of applications, including as a high-k dielectric in microelectronics, a component in optical coatings, and a protective layer in medical devices, owing to its high dielectric constant, chemical stability, and biocompatibility. Alkoxide precursors are a popular choice for Ta₂O₅ ALD due to their volatility and ability to deposit oxide films. This guide provides a comparative overview of common alkoxide and other metal-organic precursors, summarizing their performance based on experimental data to aid in precursor selection for specific research and development needs.

Performance Comparison of Tantalum Oxide Precursors

The choice of precursor significantly impacts the ALD process window, growth rate, and the resulting film properties. Below is a summary of quantitative data for several common tantalum precursors.

PrecursorAbbreviationCo-reactantDeposition Temperature (°C)Growth per Cycle (Å/cycle)Film Density (g/cm³)Dielectric ConstantKey Characteristics
Tantalum EthoxideTa(OEt)₅ / PETH₂O200 - 300[1]0.9[1]7.3[1]~40[1]Well-characterized, good volatility and thermal stability.[2]
Tantalum EthoxideTa(OEt)₅ / PETO₃200 - 300[1]1.1[1]7.85[1]~46[1]Higher growth rate and density compared to H₂O process.[1]
Tantalum EthoxideTa(OEt)₅O₂ plasma250 - 300[3]~0.5[3]7.98[3]-Produces high-purity, amorphous films.[3]
Tantalum MethoxideTa(OMe)₅-----Less common than ethoxide; lower volatility and thermal stability.[2]
Pentakis(dimethylamino)tantalumPDMATH₂O150 - 300[4]~0.6 - 0.68[4][5]--Wide process window, suitable for lower temperature deposition.[5]
tert-Butylimido-tris(diethylamido)tantalumTBTDETH₂O150 - 275[4]0.77 (at 250°C)[4]--Limited thermal stability of the amido ligand.[4]
tert-Butylimido-bis(diethylamido)cyclopentadienyltantalumTBDETCpH₂Oup to 325[4]0.67 (at 300°C)[4]--Higher thermal stability due to the strong Ta-Cp bond.[4]

Experimental Methodologies

The following sections provide an overview of typical experimental protocols for Ta₂O₅ ALD using different precursors, synthesized from the available literature.

Tantalum Ethoxide (Ta(OEt)₅) ALD with H₂O and O₃

A commercial ALD chamber is typically used for the deposition process.[1]

  • Precursor Handling: Pentaethoxytantalum (PET) is used as the tantalum precursor. The bubbler containing PET is maintained at 160°C to achieve sufficient vapor pressure.[1] The delivery lines are heated to a slightly higher temperature (10-15°C higher than the bubbler) to prevent precursor condensation.[1] Argon gas is used as a carrier to transport the vaporized precursor to the reaction chamber.[1]

  • Deposition Parameters:

    • Substrate Temperature: The ALD process window for both thermal (with H₂O) and ozone-based (with O₃) processes is typically between 200°C and 300°C.[1]

    • Co-reactants: Deionized water (H₂O) is used for the thermal ALD process, while ozone (O₃) is used for the ozone-based ALD.[1]

  • Film Characterization: The electrical properties of the deposited films, such as capacitance-voltage (C-V) and current-voltage (I-V) characteristics, are measured to evaluate the quality of the dielectric layer.[1]

Tantalum Ethoxide (Ta(OEt)₅) ALD with O₂ Plasma

This process utilizes a remote oxygen plasma as the co-reagent.

  • Precursor Handling: Ta(OEt)₅ is stored in a stainless steel bottle and heated to between 70°C and 190°C during deposition.[3]

  • Deposition Parameters:

    • Reactor Temperature: The deposition is carried out in a temperature range of 225°C to 350°C, with a stable ALD window between 250°C and 300°C.[3]

    • Pulse and Purge Times: The Ta(OEt)₅ pulse time is varied from 0.5 s to 2 s, and the purge time is changed from 5 s to 15 s.[3]

    • Plasma Parameters: A remote oxygen plasma is used as the co-reagent.[3]

  • Film Analysis: The thickness of the films is measured by spectroscopic ellipsometry, scanning electron microscopy, and X-ray reflectometry.[3] The chemical composition and purity are analyzed using X-ray photoelectron spectroscopy and energy-dispersive X-ray spectroscopy.[3]

Pentakis(dimethylamino)tantalum (PDMAT) ALD with H₂O

This process is suitable for applications requiring lower deposition temperatures.

  • Precursor and Co-reactant: Pentakis(dimethylamino)tantalum (PDMAT) is used as the tantalum precursor with water (H₂O) as the co-reactant.[5]

  • Deposition System: A Savannah system from Cambridge Nanotech/Veeco or a similar ALD reactor can be used.[5]

  • Process Parameters: The ALD process parameters, including pulse time, purge time, and substrate temperature, are investigated to optimize the film growth.[5] A saturated growth rate of approximately 0.6 Å/cycle can be achieved at 200°C.[5]

  • Post-Deposition Annealing: The as-deposited films are typically amorphous and may require post-deposition annealing at around 700°C to become polycrystalline.[5]

Atomic Layer Deposition (ALD) Workflow

The fundamental principle of ALD involves sequential, self-limiting surface reactions. The following diagram illustrates the typical workflow for the ALD of tantalum oxide using an alkoxide precursor and an oxygen source like water or ozone.

ALD_Workflow cluster_cycle One ALD Cycle Step1 Step 1: Precursor Pulse Step2 Step 2: Purge Step1->Step2 Self-limiting reaction Step3 Step 3: Co-reactant Pulse Step2->Step3 Remove excess precursor Step4 Step 4: Purge Step3->Step4 Surface reaction Process Repeat n Cycles Step4->Process Remove by-products Start Start Deposition Start->Step1 End End Deposition Process->Step1 Continue deposition Process->End Desired thickness achieved

Caption: A typical four-step ALD cycle for tantalum oxide deposition.

Signaling Pathways and Logical Relationships

The selection of a precursor has a direct impact on the ALD process parameters and the final film properties. The following diagram illustrates the logical relationships between precursor choice and experimental outcomes.

Precursor_Selection_Logic cluster_precursor Precursor Properties cluster_process ALD Process cluster_film Film Properties Volatility Volatility DepoTemp Deposition Temperature Volatility->DepoTemp ThermalStability Thermal Stability ThermalStability->DepoTemp Reactivity Reactivity GPC Growth per Cycle (GPC) Reactivity->GPC Coreactant Co-reactant Choice (H₂O, O₃, Plasma) Reactivity->Coreactant Morphology Morphology (Amorphous/Crystalline) DepoTemp->Morphology Density Density GPC->Density Purity Purity (e.g., Carbon content) Coreactant->Purity Electrical Electrical Properties (Dielectric Constant, etc.) Purity->Electrical Density->Electrical Morphology->Electrical

Caption: Relationship between precursor properties, ALD process, and film characteristics.

References

Tantalum(V) Methoxide in MOCVD: A Comparative Guide for Advanced Material Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the fabrication of high-performance thin films, the selection of a suitable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) is a critical determinant of final device quality and process efficiency. This guide provides a comprehensive comparison of Tantalum(V) methoxide (Ta(OCH₃)₅) against its primary alternatives for the MOCVD of tantalum pentoxide (Ta₂O₅), a high-k dielectric material crucial for applications in microelectronics, optical coatings, and biocompatible devices.

Tantalum pentoxide thin films are integral to a wide range of advanced technologies due to their high dielectric constant, chemical stability, and optical properties. MOCVD offers a versatile method for depositing these films with excellent control over thickness and uniformity. However, the choice of the tantalum precursor profoundly influences key process parameters and the ultimate characteristics of the deposited film. This guide presents a data-driven comparison of this compound with its most common counterparts: Tantalum(V) ethoxide, and tantalum amide precursors.

Performance Comparison of Tantalum Precursors

The ideal MOCVD precursor should exhibit high volatility, good thermal stability, and high reactivity at the substrate surface, while minimizing the incorporation of impurities into the growing film. The following sections detail the advantages and disadvantages of this compound and its alternatives, supported by available experimental data.

This compound (Ta(OCH₃)₅)

This compound is a logical choice for MOCVD due to its fundamental alkoxide structure.

Advantages:

  • Potential for Lower Deposition Temperatures: The methoxide ligand is generally less thermally stable than the ethoxide ligand, which can allow for the deposition of Ta₂O₅ films at lower substrate temperatures. This is advantageous for applications involving temperature-sensitive substrates.

Disadvantages:

  • Lower Volatility and Thermal Stability: Compared to Tantalum(V) ethoxide, this compound has been reported to have lower volatility and thermal stability.[1] This can pose challenges for consistent precursor delivery to the reactor and may result in a narrower process window for stable deposition.

  • Higher Potential for Carbon Contamination: Alkoxide precursors are a known source of carbon impurities in MOCVD-grown films. While specific data for methoxide is limited, the general trend suggests that smaller alkyl chains might lead to higher carbon incorporation if the decomposition chemistry is not carefully controlled.[1]

Tantalum(V) Ethoxide (Ta(OC₂H₅)₅)

Tantalum(V) ethoxide is a widely used and well-characterized precursor for the MOCVD of Ta₂O₅.

Advantages:

  • Good Volatility and Thermal Stability: It offers a favorable balance of volatility and thermal stability, ensuring consistent and reproducible precursor delivery.[1]

  • Low Carbon Contamination: With optimized MOCVD process parameters, Ta₂O₅ films with low carbon content, often below 1-3 atomic percent, can be achieved.[2]

  • Well-Established Processes: A significant body of scientific literature exists for Ta₂O₅ MOCVD using Tantalum(V) ethoxide, providing a robust foundation for process development.[1]

Disadvantages:

  • Higher Deposition Temperatures: The deposition of high-quality Ta₂O₅ films typically requires substrate temperatures in the range of 350-450°C.[2]

Tantalum Amide Precursors (e.g., Ta(NEt₂)₅, (tBuN)Ta(NEt₂)₃)

Tantalum amides represent a halogen-free alternative to traditional precursors.

Advantages:

  • Versatility: Amide precursors can be utilized for the deposition of both tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) films.

  • Good Step Coverage: Certain amide precursors have demonstrated excellent conformality in Atomic Layer Deposition (ALD), a related vapor deposition technique, suggesting potential for good step coverage in MOCVD as well. One study reported a step coverage of approximately 90% in a high aspect ratio structure using an amide precursor in an ALD process.[2]

Disadvantages:

  • Potential for Carbon and Nitrogen Impurities: The organic ligands can lead to the incorporation of both carbon and nitrogen impurities into the Ta₂O₅ films, which can be detrimental to their electrical properties. For instance, a study on the ALD of Ta₂O₅ using an amide precursor reported a carbon impurity concentration of around 7 atomic percent.[2]

  • Requirement of an Oxidant: The deposition of tantalum oxide from amide precursors necessitates the use of an oxygen source, such as O₂ or H₂O.

Quantitative Data Comparison

The following table summarizes key performance metrics for different tantalum precursors based on available literature. It is important to note that a direct comparison is challenging as deposition conditions are not always identical across different studies. Data for this compound in MOCVD is notably scarce in publicly available research.

PrecursorChemical FormulaTypical Deposition Temperature (°C)Film Purity (Carbon Content)Growth Rate (nm/min)Conformality (Step Coverage)
This compound Ta(OCH₃)₅Data not readily availableData not readily availableData not readily availableData not readily available
Tantalum(V) Ethoxide Ta(OC₂H₅)₅350 - 450[2]< 1 - 3 at.%[2]~10[3]Good
Tantalum Amide e.g., Ta(NEt₂)₅250 - 325 (for ALD)[2]~7 at.% (for ALD)[2]~0.077 nm/cycle (for ALD)[2]~90% (for ALD)[2]

Experimental Protocols

A detailed experimental protocol is essential for achieving reproducible and high-quality thin films. Below is a typical MOCVD protocol for the deposition of Ta₂O₅ using a tantalum alkoxide precursor.

MOCVD of Ta₂O₅ using Tantalum Alkoxide

1. Precursor Handling and Delivery:

  • The tantalum alkoxide precursor (e.g., Tantalum(V) ethoxide) is typically a solid or liquid at room temperature and needs to be heated in a bubbler to generate sufficient vapor pressure for transport.

  • An inert carrier gas, such as argon or nitrogen, is passed through the bubbler to transport the precursor vapor to the MOCVD reactor.

  • The temperature of the bubbler and the carrier gas flow rate are critical parameters that control the precursor delivery rate.

2. Deposition Process:

  • The substrate is heated to the desired deposition temperature (e.g., 350-450°C for Tantalum(V) ethoxide).

  • The precursor vapor, along with an oxidizing agent (e.g., O₂, H₂O), is introduced into the reaction chamber.

  • The pressure inside the reactor is maintained at a specific level (typically in the range of a few Torr) to control the gas phase reactions and transport.

  • The precursor decomposes on the heated substrate surface, leading to the formation of a Ta₂O₅ thin film.

3. Post-Deposition Treatment:

  • After deposition, the film may undergo an annealing step in an oxygen-containing atmosphere to improve its stoichiometry, reduce defects, and enhance its electrical properties.

Visualizing the MOCVD Process and Precursor Comparison

To better illustrate the experimental workflow and the relationship between precursor choice and film properties, the following diagrams are provided.

MOCVD_Workflow MOCVD Experimental Workflow for Ta₂O₅ Deposition cluster_precursor Precursor Handling cluster_reactor MOCVD Reactor cluster_post Post-Deposition precursor Tantalum Precursor (e.g., Ta(OCH₃)₅) bubbler Heated Bubbler precursor->bubbler reactor Reaction Chamber bubbler->reactor Precursor Vapor carrier_gas Inert Carrier Gas (Ar or N₂) carrier_gas->bubbler annealing Annealing reactor->annealing Deposited Ta₂O₅ Film substrate Heated Substrate substrate->reactor oxidant Oxidizing Agent (O₂ or H₂O) oxidant->reactor characterization Film Characterization annealing->characterization

MOCVD Experimental Workflow

Precursor_Comparison Precursor Properties and Their Impact on Ta₂O₅ Film Characteristics cluster_precursors Tantalum Precursors cluster_properties Precursor Properties cluster_film Ta₂O₅ Film Characteristics methoxide Ta(OCH₃)₅ volatility Volatility methoxide->volatility stability Thermal Stability methoxide->stability reactivity Reactivity methoxide->reactivity purity Film Purity methoxide->purity Higher C potential ethoxide Ta(OC₂H₅)₅ ethoxide->volatility ethoxide->stability ethoxide->reactivity ethoxide->purity Low C content amide Ta(NR₂)₅ amide->volatility amide->stability amide->reactivity amide->purity C and N impurities growth_rate Growth Rate volatility->growth_rate temp Deposition Temperature stability->temp reactivity->temp reactivity->growth_rate conformality Conformality reactivity->conformality

Precursor Properties vs. Film Characteristics

Conclusion

The selection of a tantalum precursor for MOCVD of Ta₂O₅ thin films involves a trade-off between various factors, including deposition temperature, film purity, and process stability. While Tantalum(V) ethoxide is a well-established and reliable precursor that yields high-purity films at moderate deposition temperatures, this compound presents a potential advantage for lower temperature deposition, although this comes with challenges related to its lower volatility and thermal stability, and a higher potential for carbon incorporation. Tantalum amide precursors offer versatility for depositing both oxide and nitride films and may provide excellent conformality, but at the cost of higher impurity levels.

For researchers and professionals in drug development and other fields requiring high-quality, conformal Ta₂O₅ coatings on potentially sensitive substrates, the choice of precursor will depend on the specific application requirements. Further research into the MOCVD of this compound under various process conditions is needed to fully elucidate its potential and to develop optimized protocols that mitigate its current limitations. This would allow for a more direct and comprehensive comparison with established precursors like Tantalum(V) ethoxide.

References

A Researcher's Guide to the Purity Analysis of Commercially Available Tantalum(V) Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the purity of precursors is paramount. Tantalum(V) methoxide, a key compound in the synthesis of tantalum-based materials, is no exception.[1] Its utility in applications ranging from the fabrication of high-κ dielectric thin films for microelectronics to the development of novel catalysts necessitates a thorough understanding of its quality.[1][2] This guide provides a comparative framework for the purity analysis of commercially available this compound, offering hypothetical experimental data and detailed methodologies to aid in the selection of the most suitable product for your research needs.

Comparative Purity Analysis

The purity of this compound can vary between suppliers, impacting experimental reproducibility and the properties of the final materials. Key purity indicators include the tantalum content, the presence of metallic impurities, and residual solvents or halides from the synthesis process. Below is a hypothetical comparison of this compound from three representative commercial suppliers.

Table 1: Hypothetical Purity Analysis of Commercial this compound

ParameterSupplier A (Standard Grade)Supplier B (High Purity)Supplier C (Ultra-High Purity)Analytical Method
Assay (as %Ta) 52.4 - 55.7%[3]≥ 54.5%≥ 55.0%Gravimetric Analysis
Metal Purity (Trace Metals Basis) 99.9%[4]99.99%99.999% (5N)[5]ICP-MS
Chloride (Cl) Content ≤ 2%[3]≤ 0.1%≤ 0.01%Ion Chromatography
Residual Toluene < 2 wt. %Not DetectedNot Detected¹H NMR Spectroscopy
Methanol Content < 5%< 1%< 0.1%¹H NMR Spectroscopy
Appearance White to off-white solidWhite crystalline solidWhite crystalline solidVisual Inspection

Experimental Protocols

To achieve the results presented in the comparative table, a series of analytical techniques must be employed. The following are detailed experimental protocols for the key analyses.

Gravimetric Analysis for Tantalum Content

This method determines the percentage of tantalum by weight in the compound.

  • Protocol:

    • Accurately weigh approximately 0.5 g of this compound in a covered crucible.

    • Carefully hydrolyze the sample by slowly adding deionized water. The compound is moisture-sensitive and will react exothermically.[6]

    • Once the reaction subsides, slowly heat the crucible to evaporate the water and methanol.

    • Ignite the residue in a muffle furnace at 800°C for 2 hours to convert the tantalum hydroxide to tantalum pentoxide (Ta₂O₅).

    • Cool the crucible in a desiccator and weigh.

    • Calculate the percentage of tantalum using the following formula: %Ta = (Weight of Ta₂O₅ / Initial Weight of Sample) * (2 * Atomic Weight of Ta / Molecular Weight of Ta₂O₅) * 100

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Analysis

ICP-MS is used to quantify trace metallic impurities.

  • Protocol:

    • Digest a precisely weighed sample of this compound in a mixture of high-purity nitric acid and hydrofluoric acid in a closed microwave digestion system.

    • After digestion, dilute the sample to a known volume with deionized water.

    • Prepare a series of calibration standards for the elements of interest.

    • Analyze the sample solution using a calibrated ICP-MS instrument. The instrument settings should be optimized for the detection of the target elements.

Ion Chromatography for Chloride Content

This technique is employed to determine the concentration of halide impurities, such as chloride.

  • Protocol:

    • Dissolve a known weight of this compound in a suitable organic solvent, such as methanol.

    • Inject a known volume of the sample solution into an ion chromatograph equipped with a conductivity detector.

    • Use an appropriate eluent, such as a carbonate-bicarbonate solution, to separate the chloride ions.

    • Quantify the chloride concentration by comparing the peak area to a calibration curve prepared from known chloride standards.

¹H NMR Spectroscopy for Residual Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying organic impurities like residual solvents.

  • Protocol:

    • Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).

    • Acquire the ¹H NMR spectrum.

    • Identify the characteristic peaks for toluene (around 7.2-7.4 ppm and 2.3 ppm) and methanol (around 3.5 ppm).

    • Calculate the weight percentage of each solvent by integrating their respective peaks and comparing them to the integral of the internal standard.

Visualizing the Workflow and Decision Process

To aid researchers in their analytical and selection process, the following diagrams illustrate the experimental workflow and a decision-making pathway.

ExperimentalWorkflow Experimental Workflow for Purity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Comparison Sample Commercial Ta(OCH₃)₅ Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution/Digestion Weighing->Dissolution Gravimetric Gravimetric Analysis (%Ta) Dissolution->Gravimetric ICPMS ICP-MS (Trace Metals) Dissolution->ICPMS IC Ion Chromatography (Chloride) Dissolution->IC NMR ¹H NMR (Residual Solvents) Dissolution->NMR Data Data Acquisition Gravimetric->Data ICPMS->Data IC->Data NMR->Data Quantification Quantification Data->Quantification Comparison Comparative Table Quantification->Comparison

Caption: Workflow for the purity analysis of this compound.

DecisionTree Supplier Selection Decision Tree cluster_criteria Purity Requirements cluster_selection Supplier Choice HighPurity High Purity Needed? UltraHighPurity Ultra-High Purity (e.g., for Semiconductors)? HighPurity->UltraHighPurity Yes SupplierA Supplier A (Standard Grade) HighPurity->SupplierA No SupplierB Supplier B (High Purity) UltraHighPurity->SupplierB No SupplierC Supplier C (Ultra-High Purity) UltraHighPurity->SupplierC Yes

Caption: Decision tree for selecting a this compound supplier.

References

Alternative Precursors to Tantalum(V) Methoxide for High-Performance Dielectric Layers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and semiconductor development, the selection of a suitable precursor is critical for depositing high-quality tantalum pentoxide (Ta₂O₅) thin films for dielectric applications. Tantalum(V) methoxide, while effective, is not the only option. This guide provides a comprehensive comparison of alternative precursors, summarizing their performance based on experimental data and outlining detailed experimental protocols.

Tantalum pentoxide is a highly sought-after dielectric material due to its high dielectric constant (high-κ), excellent thermal and chemical stability, and good dielectric breakdown strength.[1][2] These properties make it a promising candidate to replace silicon dioxide in next-generation microelectronic devices, such as dynamic random access memories (DRAMs) and metal-oxide-semiconductor field-effect transistors (MOSFETs).[3][4] The choice of precursor significantly influences the properties of the deposited Ta₂O₅ films. This guide explores several classes of alternative precursors to this compound, including alkoxides, amides, imides, and chlorides.

Performance Comparison of Tantalum Precursors

The selection of a precursor for Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) of Ta₂O₅ is a trade-off between deposition temperature, growth rate, film purity, and the final electrical properties of the dielectric layer. The following table summarizes key performance metrics for various tantalum precursors based on published experimental data.

Precursor ClassSpecific PrecursorDeposition MethodDeposition Temperature (°C)Dielectric Constant (κ)Leakage Current Density (A/cm²)Breakdown Field (MV/cm)
Alkoxide Tantalum(V) ethoxide (Ta(OEt)₅)Thermal ALD (H₂O reactant)300~40--
Tantalum(V) ethoxide (Ta(OEt)₅)O₃-based ALD300~46Lower than Thermal ALD-
Tantalum(V) ethoxide (Ta(OEt)₅)MOCVD350-450272.0 x 10⁻⁹ (at 1V)-
Amide Pentakis(dimethylamino)tantalum (PDMAT)Thermal ALD (H₂O reactant)50-35028< 1 x 10⁻³ (at 1.5 MV/cm)> 4.5
Pentakis(dimethylamino)tantalum (PDMAT)PE-ALD (H₂O reactant)150-500-~10⁻⁷ (at 0.5 MV/cm)-
Tris(diethylamido)(ethylimido)tantalum (TDEAT)Thermal ALD (H₂O reactant)50-35028< 1 x 10⁻³ (at 1.5 MV/cm)> 4.5
Imide Ta(NtBu)(NEt₂)₃ (TBTDET)ALD (H₂O reactant)250---
Ta(NtBu)(NEt₂)₂Cp (TBDETCp)ALD (H₂O reactant)300-High leakage current-
Chloride Tantalum(V) chloride (TaCl₅)ALD (O₃/H₂O reactant)300-375> 50 (hexagonal phase)--
Tantalum(V) chloride (TaCl₅)ALD (O₃ reactant)30031Lower than H₂O-based process-

Logical Relationship of Tantalum Precursors

The various classes of tantalum precursors can be categorized based on their ligand types, which dictate their chemical and physical properties such as volatility and reactivity.

G cluster_precursors Tantalum(V) Precursors for Dielectric Layers cluster_alternatives Alternative Precursor Classes This compound This compound Alternative Precursors Alternative Precursors Alkoxides Alkoxides (e.g., Ta(OEt)₅) Alternative Precursors->Alkoxides Similar Functionality Amides Amides (e.g., PDMAT, TDEAT) Alternative Precursors->Amides Different Reactivity Imides Imides (e.g., TBTDET) Alternative Precursors->Imides Enhanced Stability Chlorides Chlorides (e.g., TaCl₅) Alternative Precursors->Chlorides Halogenated BetaDiketonates β-Diketonates Alternative Precursors->BetaDiketonates Liquid Sources

Figure 1. Logical relationship of Tantalum(V) precursors.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are outlines of typical deposition processes for different classes of tantalum precursors.

Atomic Layer Deposition (ALD) of Ta₂O₅ using Tantalum(V) ethoxide (Ta(OEt)₅) and Ozone (O₃)
  • Precursor and Reactant: Tantalum(V) ethoxide (PET) is used as the tantalum precursor, and ozone (O₃) serves as the oxidant.[1]

  • Deposition System: A showerhead-type ALD reactor is typically employed.

  • Substrate: TiN-coated silicon wafers are common substrates.

  • Deposition Cycle:

    • PET Pulse: A pulse of PET vapor is introduced into the reactor chamber.

    • Purge: The chamber is purged with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts.

    • O₃ Pulse: A pulse of ozone is introduced to react with the adsorbed PET layer, forming Ta₂O₅.

    • Purge: Another purge step removes unreacted ozone and reaction byproducts.

  • Deposition Parameters:

    • Substrate Temperature: 300 °C[1]

    • PET Bubbler Temperature: Maintained to ensure adequate vapor pressure.

    • Pulse and Purge Times: Optimized to achieve self-saturating growth. For example, PET pulse of 1.0 s, N₂ purge of 5.0 s, O₃ pulse of 1.0 s, and N₂ purge of 5.0 s.[1]

  • Post-Deposition Annealing: To improve film quality and reduce trap charge densities, post-deposition annealing is often performed at around 400 °C in a nitrogen environment, followed by forming gas annealing (H₂/N₂ mixture).[1]

Atomic Layer Deposition (ALD) of Ta₂O₅ using Pentakis(dimethylamino)tantalum (PDMAT) and Water (H₂O)
  • Precursor and Reactant: Pentakis(dimethylamino)tantalum (PDMAT) is the tantalum precursor, and deionized water is the oxygen source.[5]

  • Deposition System: A flow-type ALD reactor is commonly used.[5]

  • Substrate: Silicon (100) wafers are frequently used, often with a pre-deposition cleaning and UV/ozone treatment to create a hydrophilic surface.[5]

  • Deposition Cycle:

    • PDMAT Pulse: A dose of PDMAT vapor is introduced into the reactor.

    • Purge: An inert gas purge (e.g., N₂) removes excess precursor.

    • H₂O Pulse: A pulse of water vapor is introduced to react with the surface-bound PDMAT species.

    • Purge: A final purge step removes reaction byproducts.

  • Deposition Parameters:

    • Substrate Temperature: 50-350 °C[5]

    • PDMAT Vaporizer Temperature: 50-120 °C to achieve sufficient vapor pressure.[5][6]

    • Pulse and Purge Times: Typical cycle times are a few seconds for each pulse and purge step.[5]

  • Film Characterization: As-deposited films are typically amorphous and can be analyzed for thickness, composition, and electrical properties without requiring post-deposition annealing for some applications.[5]

Chemical Vapor Deposition (CVD) of Ta₂O₅ using Tetraethoxo(β-diketonato)tantalum(V) Complexes
  • Precursor: Volatile liquid precursors of the type [Ta(OEt)₄(β-diketonate)] are used, where the β-diketonate can be acetylacetonate, hexafluoroacetylacetonate, etc.[7]

  • Deposition System: A low-pressure CVD (LPCVD) reactor is suitable for this process.

  • Deposition Parameters:

    • Substrate Temperature: Thermal CVD is typically performed between 300-450 °C.[7]

    • Catalyst-Enhanced CVD: The deposition temperature can be lowered to 200 °C by using a palladium precursor as a catalyst.[7]

  • Film Properties: The as-deposited films are amorphous and crystallize into the orthorhombic β-Ta₂O₅ phase after annealing at 800 °C in an oxygen atmosphere.[7]

Conclusion

The choice of a tantalum precursor for dielectric layer deposition is a critical decision that impacts the entire fabrication process and the final device performance. While this compound is a viable option, a range of alternative precursors, including other alkoxides, amides, imides, and chlorides, offer distinct advantages. Tantalum(V) ethoxide, particularly with an ozone-based ALD process, can yield films with a very high dielectric constant.[1] Amide precursors like PDMAT and TDEAT are notable for their ability to produce highly conformal films with good electrical properties at relatively low deposition temperatures.[5] Chloride precursors can lead to high dielectric constant films but may introduce halogen impurities.[2] The selection of the optimal precursor will depend on the specific requirements of the application, including the desired dielectric properties, thermal budget, and the need for conformal coating on complex topographies. This guide provides a foundational comparison to aid researchers and engineers in making an informed decision for their specific needs.

References

Performance Showdown: Tantalum(V) Methoxide-Derived Catalysts vs. Alternatives in Methanol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial catalysis, the quest for efficient, selective, and stable catalysts is paramount. Tantalum(V) methoxide has emerged as a significant precursor for the synthesis of tantalum oxide (Ta₂O₅) catalysts, which exhibit intriguing properties in various organic transformations. This guide provides an objective comparison of the performance of Ta₂O₅ catalysts, derived from this compound, against common alternative metal oxide catalysts in the selective oxidation of methanol. The information presented is supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific applications.

Executive Summary

Supported tantalum oxide catalysts, synthesized from this compound, primarily exhibit acidic properties, leading to high selectivity towards dimethyl ether (DME) in methanol oxidation. The catalytic activity, measured by the turnover frequency (TOF), is significantly influenced by the choice of support material. In contrast, alternative catalysts such as those based on vanadium, niobium, and molybdenum oxides, demonstrate a range of acidic and redox functionalities, yielding different product distributions, including formaldehyde and methyl formate. This guide will delve into the quantitative performance data, detailed experimental protocols for catalyst synthesis and evaluation, and visual representations of the underlying chemical processes to provide a comprehensive overview for the discerning researcher.

Performance Comparison in Methanol Oxidation

The selective oxidation of methanol is a crucial industrial process, and its product distribution is highly dependent on the nature of the catalyst employed. The following table summarizes the catalytic performance of supported tantalum oxide and its alternatives.

CatalystSupportReaction Temp. (°C)Methanol Conversion (%)Selectivity (%)Turnover Frequency (TOF) (s⁻¹)Reference
Ta₂O₅ Al₂O₃2301.1DME (100)0.4 x 10⁻³[1][2]
Ta₂O₅ TiO₂2301.4DME (100)0.8 x 10⁻³[1][2]
Ta₂O₅ ZrO₂2300.4DME (100)0.2 x 10⁻³[1][2]
Ta₂O₅ SiO₂2300.1HCHO (48), CO₂ (32), MF (20)-[1][2]
V₂O₅ TiO₂230-HCHO, DMM, MFVaries with loading[3][4]
V₂O₅ SiO₂--HCHO~10⁻³[1]
Nb₂O₅ SiO₂250~1DME, HCHO-[5]
MoO₃ SiO₂230~0.5HCHO, DMM, MF~10⁻²[6][7]

HCHO: Formaldehyde, DME: Dimethyl Ether, DMM: Dimethoxymethane, MF: Methyl Formate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the protocols for the synthesis of a supported tantalum oxide catalyst and the subsequent methanol oxidation reaction.

Synthesis of Supported Ta₂O₅/SiO₂ Catalyst

This protocol describes the preparation of a 5 wt% Ta₂O₅ on a silica support using the incipient wetness impregnation method, with Tantalum(V) ethoxide as the precursor (a close analogue to the methoxide).

Materials:

  • Tantalum(V) ethoxide (Ta(OC₂H₅)₅)

  • Ethanol, anhydrous

  • Silica (SiO₂) support (high surface area)

  • Ammonium hydroxide (for hydrolysis)

Procedure:

  • Precursor Solution Preparation: Dissolve the required amount of Tantalum(V) ethoxide in anhydrous ethanol in a glovebox to prevent premature hydrolysis.

  • Impregnation: Add the precursor solution dropwise to the silica support until the pores are completely filled (incipient wetness).

  • Hydrolysis: Expose the impregnated support to a humid atmosphere or a dilute ammonium hydroxide solution to induce hydrolysis of the ethoxide to tantalum hydroxide.

  • Drying: Dry the catalyst precursor at 120°C overnight to remove the solvent and water.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours to convert the tantalum hydroxide to tantalum oxide.

Methanol Oxidation Reaction

This protocol outlines the general procedure for evaluating the catalytic performance in a fixed-bed reactor.

Equipment:

  • Fixed-bed reactor system with temperature and flow control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount of the prepared catalyst into the reactor.

  • Pre-treatment: Pretreat the catalyst in situ by heating under an inert gas flow (e.g., N₂ or He) at a specified temperature to remove any adsorbed impurities.

  • Reaction Feed: Introduce a feed gas mixture of methanol, oxygen, and an inert carrier gas (e.g., N₂) at a controlled flow rate into the reactor. A typical composition is 5% CH₃OH, 10% O₂, and 85% N₂.

  • Reaction Conditions: Set the desired reaction temperature (e.g., 230°C) and pressure.

  • Product Analysis: Analyze the reactor effluent periodically using an online GC equipped with appropriate columns (e.g., Porapak Q and Molecular Sieve 5A) and detectors (TCD and FID) to quantify the reactants and products.

  • Data Analysis: Calculate the methanol conversion, product selectivity, and turnover frequency (TOF) based on the GC data and the amount of active catalyst.

Reaction Pathways and Experimental Workflow

To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_evaluation Catalytic Evaluation Precursor This compound or Ethoxide Impregnation Incipient Wetness Impregnation Precursor->Impregnation Support Silica (SiO2) Support Support->Impregnation Hydrolysis Hydrolysis Impregnation->Hydrolysis Drying Drying (120°C) Hydrolysis->Drying Calcination Calcination (500°C) Drying->Calcination Catalyst Supported Ta2O5/SiO2 Catalyst Calcination->Catalyst Reactor Fixed-Bed Reactor Catalyst->Reactor GC Gas Chromatograph (GC) Reactor->GC Feed Methanol + O2 + N2 Feed Feed->Reactor Data Data Analysis (Conversion, Selectivity, TOF) GC->Data

Caption: Experimental workflow for catalyst synthesis and evaluation.

Methanol_Oxidation_Pathways cluster_acidic Acidic Pathway cluster_redox Redox Pathway CH3OH_acid 2 CH3OH DME CH3OCH3 + H2O (Dimethyl Ether) CH3OH_acid->DME Dehydration CH3OH_redox CH3OH HCHO HCHO + H2O (Formaldehyde) CH3OH_redox->HCHO Oxidation MF HCOOCH3 (Methyl Formate) HCHO->MF Further Oxidation CO2 CO2 + 2H2O HCHO->CO2 Complete Oxidation Catalyst Methanol (CH3OH) Catalyst->CH3OH_acid Catalyst->CH3OH_redox

Caption: Methanol oxidation reaction pathways on different catalyst sites.

References

A Comparative Guide to Tantalum Oxide Thin Films: An XRD Analysis of Films Synthesized from Tantalum(V) Methoxide and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-quality tantalum oxide (Ta₂O₅) thin films is crucial for a range of applications, from biocompatible coatings on medical implants to dielectric layers in electronic devices. The choice of precursor and deposition technique significantly influences the film's crystalline structure, which in turn dictates its performance. This guide provides a comparative analysis of tantalum oxide films synthesized from Tantalum(V) methoxide via the sol-gel method with films produced through alternative techniques, namely magnetron sputtering and atomic layer deposition (ALD). The comparison is supported by experimental data, with a focus on X-ray diffraction (XRD) analysis to elucidate the structural properties of the films.

Introduction to Tantalum Oxide Film Synthesis

Tantalum oxide is a versatile material prized for its high dielectric constant, chemical stability, and biocompatibility. The properties of Ta₂O₅ thin films are intrinsically linked to their crystallinity, which can be controlled by the synthesis method and post-deposition treatments. This guide focuses on the sol-gel method using this compound as a precursor and compares it with two widely used physical vapor deposition techniques: magnetron sputtering and atomic layer deposition.

The sol-gel process offers a cost-effective and straightforward route to producing amorphous tantalum oxide films, which can be subsequently crystallized through annealing. Magnetron sputtering and ALD are vacuum-based techniques that provide excellent control over film thickness and uniformity, often resulting in amorphous films at lower deposition temperatures.

Experimental Methodologies

Detailed experimental protocols are essential for the reproducible synthesis of high-quality thin films. Below are representative protocols for the three synthesis methods discussed in this guide.

Sol-Gel Synthesis from this compound

The sol-gel synthesis of tantalum oxide films from this compound involves the hydrolysis and condensation of the precursor in a suitable solvent to form a sol, which is then deposited on a substrate and heated.

Materials:

  • This compound (Ta(OCH₃)₅)

  • Anhydrous Methanol (CH₃OH)

  • Deionized water (H₂O)

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) (catalyst)

  • Substrates (e.g., silicon wafers, glass slides)

Procedure:

  • A precursor solution is prepared in a glove box or fume hood by dissolving this compound in anhydrous methanol.

  • A mixture of deionized water, methanol, and a catalyst (nitric acid or hydrochloric acid) is added dropwise to the precursor solution while stirring.

  • The resulting sol is aged for a specific period to allow for hydrolysis and condensation reactions to proceed.

  • The sol is then deposited onto a substrate using spin coating. Typical spin coating parameters are a spin speed of 3000 rpm for 30 seconds.

  • The coated substrate is then subjected to a heat treatment (annealing) process in a furnace to induce crystallization. A typical annealing temperature is 700°C.[1]

Magnetron Sputtering

Magnetron sputtering is a physical vapor deposition technique where a tantalum target is bombarded with energetic ions in a plasma, causing atoms to be ejected and deposited onto a substrate.

Equipment:

  • RF Magnetron Sputtering System

  • Tantalum (Ta) target (99.99% purity)

  • Argon (Ar) and Oxygen (O₂) gases

  • Substrates (e.g., ITO-coated glass, silicon wafers)

Procedure:

  • Substrates are cleaned using acetone and deionized water.

  • The sputtering chamber is evacuated to a base pressure of approximately 4.5 x 10⁻⁶ mbar.

  • Argon and oxygen gases are introduced into the chamber at specific flow rates (e.g., 12 sccm Ar, 18 sccm O₂).

  • A radio frequency (RF) power of 100 W is applied to the tantalum target to generate a plasma.

  • The substrate holder is rotated (e.g., at 8 rpm) to ensure uniform film deposition. The distance between the target and the substrate is maintained at 15 cm.[2]

  • Post-deposition annealing is often performed to crystallize the as-deposited amorphous films.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on sequential, self-limiting chemical reactions between gaseous precursors and a substrate surface.

Equipment:

  • ALD Reactor

  • Tantalum precursor (e.g., pentakis(dimethylamino)tantalum - PDMAT)

  • Reactant (e.g., water vapor or oxygen plasma)

  • Substrates (e.g., Si(100))

Procedure:

  • The substrate is placed in the ALD reactor, and the chamber is purged with an inert gas (e.g., nitrogen).

  • The deposition cycle consists of four steps: a. A pulse of the tantalum precursor (e.g., PDMAT) is introduced into the chamber. b. The chamber is purged with inert gas to remove unreacted precursor and byproducts. c. A pulse of the reactant (e.g., water vapor) is introduced. d. The chamber is purged again with inert gas.

  • This cycle is repeated until the desired film thickness is achieved. The deposition temperature is typically in the range of 100-225°C.[3]

Comparative XRD Analysis

XRD is a powerful non-destructive technique used to analyze the crystalline structure of materials. The position, intensity, and width of the diffraction peaks provide information about the crystal phase, crystallite size, and strain. As-deposited tantalum oxide films from all three methods are often amorphous, exhibiting a broad hump in the XRD pattern instead of sharp peaks.[1][2][3] Upon annealing at temperatures typically above 650°C, these amorphous films crystallize into the orthorhombic β-Ta₂O₅ phase.[2][4]

The crystallite size of the annealed films can be estimated from the XRD data using the Scherrer equation:

D = (K * λ) / (β * cos(θ))

where:

  • D is the mean crystallite size.

  • K is the shape factor (typically ~0.9).

  • λ is the X-ray wavelength.

  • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

  • θ is the Bragg angle.

The following tables summarize the quantitative XRD data for tantalum oxide films synthesized by the different methods after annealing to induce crystallization.

Table 1: XRD Data for Annealed Tantalum Oxide Films from a Tantalum Chloromethoxide Precursor (Sol-Gel Method)

2θ (degrees)Miller Indices (hkl)FWHM (degrees)Crystallite Size (nm)
~22.8(001)-up to 50
~28.4(110)-up to 50
~36.7(111)-up to 50
~46.7(002)-up to 50
~50.7(220)-up to 50
~55.5(221)-up to 50

Table 2: XRD Data for Annealed Tantalum Oxide Films from Magnetron Sputtering

Note: The following data is for films annealed at temperatures between 700°C and 800°C.[2]

2θ (degrees)Miller Indices (hkl)FWHM (degrees)Crystallite Size (nm)
~22.9(001)-39.2 - 41.6
~28.4(110)-39.2 - 41.6
~36.8(111)-39.2 - 41.6
~46.7(002)-39.2 - 41.6
~49.8(200)-39.2 - 41.6
~55.6(202)-39.2 - 41.6

Table 3: XRD Analysis of Tantalum Oxide Films from Atomic Layer Deposition

As-deposited tantalum oxide films grown by ALD using alkylamide precursors are typically amorphous, as confirmed by the absence of sharp peaks in their XRD spectra.[3] A broad feature is generally observed between 2θ angles of 20° and 40°.[3] Post-deposition annealing is required to induce crystallization, similar to the other methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

experimental_workflow Experimental Workflow for Tantalum Oxide Film Synthesis and Analysis cluster_solgel Sol-Gel Synthesis cluster_sputtering Magnetron Sputtering cluster_ald Atomic Layer Deposition solgel_precursor This compound sol_formation Sol Formation (Hydrolysis & Condensation) solgel_precursor->sol_formation spin_coating Spin Coating sol_formation->spin_coating as_deposited As-Deposited Amorphous Film spin_coating->as_deposited sputter_target Tantalum Target plasma Plasma Generation (Ar + O2) sputter_target->plasma sputter_deposition Deposition plasma->sputter_deposition sputter_deposition->as_deposited ald_precursor Alkylamide Precursor ald_cycle Sequential Pulsing ald_precursor->ald_cycle ald_reactant Water/Oxygen Plasma ald_reactant->ald_cycle ald_cycle->as_deposited annealing Annealing as_deposited->annealing crystalline_film Crystalline β-Ta₂O₅ Film annealing->crystalline_film xrd_analysis XRD Analysis crystalline_film->xrd_analysis

Workflow for Tantalum Oxide Film Synthesis and Analysis

logical_relationship Logical Relationship of Synthesis Parameters and Film Properties precursor Precursor (e.g., this compound) deposition_method Deposition Method (Sol-Gel, Sputtering, ALD) precursor->deposition_method amorphous_structure Amorphous Structure deposition_method->amorphous_structure annealing_temp Annealing Temperature crystalline_phase Crystalline Phase (β-Ta₂O₅) annealing_temp->crystalline_phase amorphous_structure->annealing_temp crystallite_size Crystallite Size crystalline_phase->crystallite_size film_properties Film Properties (Dielectric, Optical, Biocompatibility) crystalline_phase->film_properties crystallite_size->film_properties

Relationship between Synthesis and Film Properties

Conclusion

The synthesis of tantalum oxide thin films using this compound via the sol-gel method presents a viable and cost-effective approach, yielding amorphous films that can be crystallized into the desirable orthorhombic β-Ta₂O₅ phase upon annealing. This crystalline structure is also achievable with alternative methods such as magnetron sputtering and atomic layer deposition, which offer greater control over film thickness and uniformity.

The XRD analysis confirms that regardless of the deposition method, a post-deposition annealing step is typically required to transition the initially amorphous tantalum oxide films into a crystalline state. The resulting β-Ta₂O₅ phase exhibits characteristic diffraction peaks, and the crystallite size is influenced by the annealing conditions. For applications where crystalline tantalum oxide is required, all three methods provide pathways to achieve the desired film properties, with the choice of method depending on factors such as cost, desired film thickness control, and substrate compatibility. Further research into the direct synthesis of crystalline Ta₂O₅ films at lower temperatures remains an active area of investigation.

References

A Comparative Guide to Tantalum Pentoxide Thin Films: Ta(OMe)5 vs. Ta(OEt)5 Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and semiconductor development, the choice of precursor is a critical determinant of the final properties of tantalum pentoxide (Ta₂O₅) thin films. This guide provides a detailed comparison of the electrical properties of Ta₂O₅ films synthesized from two common metal-organic precursors: tantalum methoxide (Ta(OMe)₅) and tantalum ethoxide (Ta(OEt)₅). The selection of the precursor significantly influences key dielectric characteristics, including dielectric constant, leakage current density, and breakdown voltage.

This comparison draws upon experimental data from studies utilizing various deposition techniques, such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), to provide a clear overview for informed decision-making in research and development.

Executive Summary of Electrical Properties

The electrical performance of Ta₂O₅ thin films is paramount for their application in microelectronics. The following table summarizes the key electrical properties of films grown from Ta(OMe)₅ and Ta(OEt)₅ precursors, highlighting the typical ranges observed in experimental studies.

Electrical PropertyTa(OMe)₅Ta(OEt)₅Deposition Method(s)
Dielectric Constant (κ) ~20-28~23-46Photo-CVD, PE-LSCVD, ALD
Leakage Current Density ~10⁻⁸ A/cm² at 1 MV/cm~2 x 10⁻⁸ A/cm² at 1 MV/cmPhoto-CVD, PE-CVD
Breakdown Voltage/Field High5.4 MV/cmPE-CVD

Detailed Comparison of Electrical Characteristics

Tantalum pentoxide is a high-k dielectric material, meaning it has a high dielectric constant, which allows for the fabrication of smaller capacitors with high capacitance.

Dielectric Constant: Films produced from Ta(OEt)₅ have demonstrated a broad and generally higher dielectric constant, ranging from approximately 23 to as high as 46.[1][2] The variation is often attributed to the deposition technique and process parameters, with ALD-grown films using an ozone-based process showing higher values.[2] For films derived from Ta(OMe)₅, reported dielectric constants are in the range of 20-28, as observed in studies utilizing photo-assisted Chemical Vapor Deposition (Photo-CVD).

Leakage Current: Low leakage current is crucial for minimizing power consumption and ensuring device reliability. Both precursors can yield films with low leakage current densities. Films from Ta(OMe)₅ have exhibited leakage currents around 10⁻⁸ A/cm² at an electric field of 1 MV/cm. Similarly, films from Ta(OEt)₅ have achieved leakage current densities in the order of 2 x 10⁻⁸ A/cm² at 1 MV/cm.[3]

Breakdown Voltage: The breakdown voltage determines the maximum electric field a material can withstand before catastrophic failure. Tantalum pentoxide films are known for their high breakdown strength.[2] Films grown from Ta(OEt)₅ have shown a reasonable breakdown field of 5.4 MV/cm.[3] While specific quantitative data for the breakdown voltage of films from Ta(OMe)₅ was not as readily available in the reviewed literature, they are also expected to exhibit high breakdown fields characteristic of Ta₂O₅.

Experimental Methodologies

The properties of the deposited films are intrinsically linked to the synthesis method. The data presented in this guide is primarily derived from studies employing the following techniques:

  • Plasma-Enhanced Liquid Source Chemical Vapor Deposition (PE-LSCVD): This method was used to deposit Ta₂O₅ films from a Ta(OC₂H₅)₅ liquid source. The structural and electrical properties of the resulting amorphous films were investigated, revealing a high dielectric constant (25-38) and low leakage current.[1]

  • Aerosol-Assisted Chemical Vapor Deposition (AACVD): In this technique, a solution of Ta(OEt)₅ in methanol was aerosolized to deposit amorphous Ta₂O₅ films.[4]

  • Photo-Induced Hot Filament Chemical Vapor Deposition (HFCVD): This method was employed to prepare Ta₂O₅ films and Al/Ta₂O₅/Si MOS capacitors, allowing for the study of their structural and electrical properties.[5]

  • Atomic Layer Deposition (ALD): Both thermal and ozone-based ALD processes have been utilized with Ta(OEt)₅ as the precursor to grow high-quality Ta₂O₅ films.[2]

Electrical characterization of the films was typically performed by fabricating Metal-Insulator-Metal (MIM) or Metal-Oxide-Semiconductor (MOS) capacitor structures. Standard techniques such as Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements were used to determine the dielectric constant, leakage current density, and breakdown voltage.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the deposition and characterization of Ta₂O₅ thin films from either Ta(OMe)₅ or Ta(OEt)₅ precursors.

G Workflow for Ta₂O₅ Thin Film Deposition and Characterization cluster_0 Precursor Selection cluster_1 Deposition Process cluster_2 Film Characterization cluster_3 Data Analysis cluster_4 Comparison TaOMe5 Ta(OMe)₅ Deposition Thin Film Deposition (e.g., ALD, CVD) TaOMe5->Deposition TaOEt5 Ta(OEt)₅ TaOEt5->Deposition Structural Structural Analysis (XRD, SEM, etc.) Deposition->Structural Electrical Electrical Measurements (C-V, I-V) Deposition->Electrical Properties Extraction of Electrical Properties (Dielectric Constant, Leakage Current, Breakdown Voltage) Electrical->Properties Comparison Comparative Analysis of Precursor Performance Properties->Comparison

Caption: Workflow from precursor selection to comparative analysis.

Conclusion

Both tantalum methoxide and tantalum ethoxide are viable precursors for the deposition of high-quality tantalum pentoxide thin films with excellent dielectric properties. The choice between them may depend on the specific requirements of the application and the deposition technique employed.

Films derived from Ta(OEt)₅ have been more extensively studied and have demonstrated a wider and potentially higher range of dielectric constants. This makes Ta(OEt)₅ a strong candidate for applications demanding maximum capacitance density.

Films from Ta(OMe)₅ also exhibit very good electrical properties, including a respectable dielectric constant and low leakage currents, making them a suitable alternative.

References

A Comparative Guide to the Validation of Tantalum(V) Methoxide Purity by Gravimetric Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that directly impacts the quality, reproducibility, and safety of synthesized compounds. Tantalum(V) methoxide, a key precursor in the synthesis of tantalum-based materials and catalysts, is no exception. This guide provides a comprehensive comparison of the traditional gravimetric assay for determining the purity of this compound with modern spectroscopic and spectrometric alternatives, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The purity of this compound is primarily determined by its tantalum content. The established method for this is gravimetric analysis, which is considered a primary analytical technique. However, alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offer distinct advantages in terms of speed, specificity, and the ability to detect different types of impurities.

Parameter Gravimetric Assay Quantitative NMR (qNMR) Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Conversion of tantalum methoxide to a stable, weighable form (Ta₂O₅) through controlled hydrolysis and ignition.[1]The signal intensity of specific nuclei (e.g., ¹H) is directly proportional to the number of those nuclei in the molecule, allowing for purity determination against a certified internal standard.[2][3]Measurement of the wavelength and intensity of light emitted by excited tantalum atoms in a high-temperature plasma to determine the elemental concentration.[4][5]
Measures Total tantalum content, which is used to calculate the purity of the methoxide.Purity of the organic component (methoxide) and can identify and quantify organic impurities.[6]Precise elemental composition, specifically the tantalum concentration.[7][8]
Accuracy High, as it is a primary method based on mass.High, with reported measurement uncertainties as low as 1.5% for validated protocols.[9][10]High, with excellent recoveries (often >95%) for tantalum in various matrices.[7]
Precision High, but can be influenced by handling errors during precipitation, filtration, and ignition.[11]High, with relative standard deviations (RSD) typically below 2%.[12]High, with RSDs often below 5%.[13]
Specificity Specific for tantalum content but does not distinguish between different organic ligands or identify organic impurities.Highly specific to the molecular structure, enabling the identification and quantification of different organic species.[14]Highly specific for elemental tantalum but provides no information on the molecular form.[15]
Speed Slow and labor-intensive, requiring several hours for completion.[5]Relatively fast, with data acquisition and processing typically taking less than an hour per sample.[6]Fast, capable of analyzing a large number of samples in a short period.[15]
Sample Throughput Low.Moderate to high.High.
Destructive? Yes.No.Yes.
Limitations Does not provide information on organic impurities or the presence of other metal alkoxides. Susceptible to errors from incomplete precipitation or co-precipitation of other metal oxides.Requires a suitable deuterated solvent in which both the sample and internal standard are soluble. May not detect inorganic impurities.[3]Destroys the molecular structure, providing no information about the organic part of the molecule. Requires sample digestion.[16]

Experimental Protocols

Gravimetric Assay of this compound

This protocol outlines the determination of this compound purity by converting a weighed sample to Tantalum(V) oxide (Ta₂O₅).

Materials:

  • This compound

  • Deionized water

  • Ammonium hydroxide (dilute solution)

  • Ashless filter paper

  • Porcelain crucible

  • Muffle furnace

  • Analytical balance

Procedure:

  • Sample Preparation: Due to the moisture sensitivity of this compound, all initial handling should be performed in an inert atmosphere (e.g., a glovebox). Accurately weigh approximately 0.5 g of the this compound sample into a pre-weighed beaker.

  • Hydrolysis: Slowly add an excess of deionized water to the beaker containing the sample while stirring. The this compound will hydrolyze to form a white precipitate of hydrated tantalum oxide.

  • Precipitation: Gently heat the solution to near boiling to promote complete precipitation and coagulation of the precipitate. Add a few drops of dilute ammonium hydroxide to ensure the precipitation is complete.

  • Filtration and Washing: Filter the precipitate through a pre-weighed ashless filter paper. Wash the precipitate several times with hot deionized water to remove any soluble impurities.

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Heat the crucible gently at first to dry the precipitate and char the filter paper. Then, transfer the crucible to a muffle furnace and ignite at a high temperature (typically 800-1000 °C) for at least one hour to convert the hydrated oxide to pure Ta₂O₅.[17]

  • Cooling and Weighing: After ignition, cool the crucible in a desiccator to room temperature and weigh it on an analytical balance. Repeat the ignition, cooling, and weighing steps until a constant weight is achieved.

  • Calculation: Calculate the percentage purity of the this compound using the following formula:

    % Purity = (Weight of Ta₂O₅ / Weight of Sample) * (Molecular Weight of 2 * Ta(OCH₃)₅ / Molecular Weight of Ta₂O₅) * 100

Visualizing the Experimental Workflow

To better understand the logical flow of the gravimetric assay, the following diagram illustrates the key steps.

Gravimetric_Assay_Workflow cluster_handling Inert Atmosphere cluster_wet_chemistry Laboratory Bench cluster_thermal_analysis High Temperature Processing cluster_calculation Data Analysis weigh_sample Accurately weigh This compound hydrolysis Hydrolyze with deionized water weigh_sample->hydrolysis Transfer to beaker precipitation Complete precipitation with heat and NH4OH hydrolysis->precipitation filtration Filter and wash precipitate precipitation->filtration ignition Ignite precipitate to Ta2O5 in muffle furnace filtration->ignition Transfer to crucible weighing Cool and weigh Ta2O5 ignition->weighing calculation Calculate purity weighing->calculation

Caption: Experimental workflow for the gravimetric assay of this compound.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. The gravimetric assay remains a reliable and accurate primary method for determining the total tantalum content and, by extension, the purity of the metal alkoxide. Its main drawbacks are the time-consuming nature and its inability to provide information about organic impurities.

For a more comprehensive purity assessment, particularly in applications where organic by-products or related impurities are a concern, Quantitative NMR is a superior technique.[6] It offers high accuracy and specificity for the molecular structure. ICP-OES is the method of choice when a rapid and precise determination of the elemental tantalum concentration is required, especially for high-throughput screening.[15]

For researchers in drug development and materials science, a combination of these methods may be the most robust approach. Gravimetric analysis or ICP-OES can be used to confirm the elemental composition, while qNMR can provide detailed information about the purity of the organic component and identify any organic impurities. This multi-faceted approach ensures the highest confidence in the quality of the this compound used in further research and development.

References

Safety Operating Guide

Safe Disposal of Tantalum(V) Methoxide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

Proper disposal of Tantalum(V) methoxide is critical for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this reactive compound. The primary hazard associated with this compound is its reactivity with water, leading to a potentially vigorous hydrolysis reaction. The recommended disposal procedure involves a controlled quenching process to safely convert the reactive methoxide into inert tantalum oxide.

Summary of Hazards and Required Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to take the necessary safety precautions.

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Flammable Solid This compound is a flammable solid. Keep away from heat, sparks, open flames, and other ignition sources.[1][2]Flame-retardant lab coat
Water Reactive Reacts with moisture and water, which can be vigorous. The hydrolysis product is methanol and tantalum oxide.Use in a well-ventilated area, preferably a fume hood.
Health Hazards Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][3]Chemical safety goggles or face shield, appropriate chemical-resistant gloves (e.g., nitrile rubber), and a NIOSH-certified respirator with an organic vapor cartridge.[2]

Detailed Protocol for the Disposal of this compound

This protocol outlines a safe and controlled method for quenching small quantities of this compound in a laboratory setting. For larger quantities, it is recommended to contact your institution's Environmental Health and Safety (EHS) department for guidance.[4]

Materials Required:

  • This compound waste

  • Anhydrous isopropanol

  • Anhydrous methanol

  • Deionized water

  • A suitable reaction flask (three-necked flask recommended)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel or syringe pump for controlled addition

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • pH paper or pH meter

  • Appropriate waste containers

Experimental Procedure:

  • Preparation and Inert Atmosphere:

    • Conduct the entire procedure in a certified chemical fume hood.

    • Set up a reaction flask equipped with a magnetic stir bar, a dropping funnel, and an inlet/outlet for an inert gas.

    • Ensure all glassware is thoroughly dried to prevent premature reaction.

    • Purge the flask with an inert gas (nitrogen or argon) to create an anhydrous atmosphere.

  • Dilution of this compound:

    • Under the inert atmosphere, carefully transfer the this compound waste into the reaction flask.

    • Add a suitable anhydrous solvent to create a slurry. A non-reactive, high-boiling point solvent like heptane or toluene is recommended to help control the reaction temperature. The concentration should be kept low, ideally below 5% by weight.

  • Controlled Quenching with Alcohols:

    • Place the reaction flask in an ice bath to dissipate any heat generated during the reaction.

    • Begin slow, dropwise addition of anhydrous isopropanol to the stirred slurry. Isopropanol is a less reactive alcohol and will initiate a more controlled quenching process.[5]

    • Observe the reaction for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.

    • Once the addition of isopropanol is complete and the initial reaction has subsided, switch to the dropwise addition of anhydrous methanol.

    • Continue stirring the mixture until all visible signs of reaction (e.g., gas bubbling) have ceased.

  • Final Hydrolysis with Water:

    • After the reaction with alcohols is complete, cautiously add deionized water dropwise to the mixture. Even after treatment with alcohols, residual reactive material may still be present, so a slow and controlled addition of water is crucial.[6]

    • Continue stirring for a minimum of two hours to ensure the complete hydrolysis of the this compound to inert tantalum oxide.

  • Neutralization and Waste Segregation:

    • After ensuring the reaction is complete, check the pH of the aqueous layer. Neutralize the solution by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed, until the pH is between 6 and 8.

    • The final mixture will consist of a solid precipitate (tantalum oxide) and a liquid phase containing the organic solvent, water, and methanol.

    • Separate the solid and liquid waste streams. The solid tantalum oxide can be collected by filtration. The liquid waste should be collected in a designated hazardous waste container for organic solvents.

  • Final Disposal:

    • Package the collected tantalum oxide and the liquid waste in separate, properly labeled hazardous waste containers.

    • Arrange for pickup and disposal through your institution's EHS department in accordance with local, state, and federal regulations.[7]

Workflow for this compound Disposal

G prep_fume_hood Work in Fume Hood prep_inert_atm Establish Inert Atmosphere prep_fume_hood->prep_inert_atm prep_dilute Dilute this compound in Anhydrous Solvent prep_inert_atm->prep_dilute quench_ipa Slowly Add Anhydrous Isopropanol prep_dilute->quench_ipa quench_meoh Slowly Add Anhydrous Methanol quench_ipa->quench_meoh quench_water Cautiously Add Deionized Water quench_meoh->quench_water workup_neutralize Neutralize pH of Aqueous Layer quench_water->workup_neutralize workup_separate Separate Solid and Liquid Waste workup_neutralize->workup_separate workup_dispose Dispose of Waste via EHS workup_separate->workup_dispose

Caption: Logical workflow for the safe disposal of this compound.

By adhering to this detailed protocol, laboratory personnel can safely and effectively manage the disposal of this compound, ensuring a secure working environment and compliance with environmental regulations.

References

Personal protective equipment for handling Tantalum(V) methoxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tantalum(V) Methoxide

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. This compound is a flammable and moisture-sensitive solid that can cause skin, eye, and respiratory irritation.[1][2] Proper handling in a controlled environment is essential.

Hazard Summary

This compound presents the following primary hazards:

  • Flammability: It is a flammable solid.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[1]

  • Health Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

  • Reactivity: It reacts with moisture and water, which can release methanol, a toxic and flammable substance.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeEquipmentSpecifications & Notes
Eye/Face Protection Safety goggles or a face shieldMust be worn at all times to protect against splashes and dust.[1][2]
Skin Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[3]
Lab coat/Protective clothingTo prevent skin exposure.[1]
Respiratory Protection NIOSH-certified respiratorA dust mask (type N95) or a respirator with appropriate cartridges (type P3) should be used, especially when handling the powder outside of a glovebox or fume hood.[4]
Operational Plan: Safe Handling Protocol

Handling this compound requires meticulous attention to its air and moisture sensitivity.

1. Preparation:

  • Work in a well-ventilated area, preferably within a fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Remove all potential ignition sources from the handling area.[1]

  • Have appropriate fire extinguishing media available, such as dry sand, dry chemical, or alcohol-resistant foam.[1] Do not use water.

2. Handling:

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools.[3]

  • When transferring the solid, do so under an inert atmosphere to prevent exposure to air and moisture.

  • Avoid creating dust.[2] If handling outside a glovebox, ensure local exhaust ventilation is adequate.

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin after handling.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan

This compound waste is classified as hazardous and must be disposed of accordingly.[1]

1. Small Spills:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[2]

  • Place the spilled material into a suitable, sealed container for disposal.[2]

2. Waste Treatment and Disposal:

  • Unused or waste this compound should be collected in a designated, labeled, and sealed container.

  • For disposal, the material may need to be quenched. This should be done by slowly adding the material to a stirred, cooled (ice bath) solution of a proton source, such as isopropanol. The reaction can be exothermic, so the addition should be gradual.

  • Once the reaction is complete, the resulting solution should be disposed of as hazardous chemical waste.

  • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance.

Emergency First Aid Procedures
  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.[2]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_env Prepare Inert Atmosphere (Glovebox/Fume Hood) prep_ppe->prep_env prep_safety Verify Safety Equipment (Eyewash, Shower, Extinguisher) prep_env->prep_safety handle_transfer Transfer Under Inert Atmosphere prep_safety->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_seal Securely Seal Container handle_use->handle_seal decontaminate Decontaminate Work Area handle_use->decontaminate collect_waste Collect Waste in Sealed Container handle_seal->collect_waste quench_waste Quench Waste (if necessary) Under Controlled Conditions collect_waste->quench_waste dispose Dispose as Hazardous Waste (Consult EHS) quench_waste->dispose remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A flowchart outlining the safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tantalum(V) methoxide
Reactant of Route 2
Tantalum(V) methoxide

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